5-Aminofluorescein
説明
used to determine progesterone in human serum or plasma
Structure
3D Structure
特性
IUPAC Name |
6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20/h1-9,22-23H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAJOEGTZDUSKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062979 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3326-34-9 | |
| Record name | 5-Aminofluorescein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Aminofluorescein | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY8M286SWU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Aminofluorescein: A Technical Guide to Chemical Properties and Solubility
This document provides a comprehensive overview of the chemical properties and solubility of 5-Aminofluorescein (5-AF), a widely used fluorescent marker. It is intended for researchers, scientists, and professionals in the field of drug development and diagnostics who utilize fluorescent probes in their work. 5-AF, an amine-containing derivative of fluorescein, is a versatile molecule for conjugation and labeling.
Core Chemical Properties
This compound is a synthetic organic compound that appears as an orange to dark red-brown powder.[1] Its fundamental chemical and physical properties are summarized below. It is important to note that there are some discrepancies in reported values for melting and boiling points across different suppliers, which may be attributable to different experimental conditions or isomeric purity.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₃NO₅ | [1][2] |
| Molecular Weight | 347.32 g/mol (or Da) | |
| Appearance | Orange to red-brown solid powder | |
| Melting Point | 223 °C (decomposes) or 347.32 °C | |
| Boiling Point | 695.30 °C or 481.89 °C (rough estimate) | |
| IUPAC Name | 6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
| CAS Number | 3326-34-9 |
Spectroscopic Properties
The fluorescence of this compound is its most critical property for its applications as a biological marker. The excitation and emission maxima are in the visible range, making it compatible with standard fluorescence microscopy and flow cytometry instrumentation, particularly those equipped with a 488 nm argon-ion laser.
| Spectroscopic Property | Wavelength (nm) | Source(s) |
| Excitation Maximum (λex) | 490 - 496 nm | |
| Emission Maximum (λem) | 515 - 535 nm |
Solubility Profile
The solubility of this compound is a key consideration for its use in biological buffers and for conjugation reactions. It is generally soluble in polar organic solvents but has limited solubility in aqueous solutions.
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 32 mg/mL | |
| 5 mg/mL | ||
| Methanol (MeOH) | 10 mg/mL | |
| 5 mg/mL (forms a clear dark yellow to orange solution) | ||
| Dimethylformamide (DMF) | 5 mg/mL | |
| Acetone | Soluble | |
| Water | Partly soluble |
Experimental Protocols
Detailed experimental procedures for the characterization of this compound are outlined below. These represent general methodologies standard in chemical and biochemical laboratories.
Determination of Solubility
This protocol describes a general method for determining the solubility of a compound like this compound in various solvents.
Objective: To determine the concentration at which this compound fully dissolves in a given solvent at room temperature.
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, Methanol, Water)
-
Vortex mixer
-
Calibrated analytical balance
-
Glass vials or test tubes
Procedure:
-
Preparation of Stock: Weigh a precise amount of this compound (e.g., 10 mg) and add it to a glass vial.
-
Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the vial to create a high-concentration slurry.
-
Solubilization: Vigorously mix the solution using a vortex mixer for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.
-
Incremental Dilution: If the compound is not fully dissolved, incrementally add more solvent in measured volumes (e.g., 0.1 mL at a time), vortexing and inspecting after each addition.
-
Endpoint Determination: The point at which the solution becomes completely clear, with no visible solid particles, is the endpoint. The solubility is then calculated based on the total volume of solvent added. For example, if 10 mg of 5-AF dissolves completely in 0.31 mL of DMSO, the solubility is determined to be ≥32 mg/mL.
-
Documentation: Record the final concentration for each solvent. For compounds that are "partly soluble," the maximum concentration achieved before saturation is noted.
Measurement of Spectroscopic Properties
Objective: To determine the excitation and emission maxima of this compound.
Materials:
-
This compound
-
Appropriate solvent (e.g., ethanol (B145695) or a buffer with pH > 7)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).
-
Excitation Spectrum:
-
Set the spectrofluorometer to scan a range of excitation wavelengths (e.g., 350-510 nm).
-
Set the emission wavelength to a value expected to be near the maximum (e.g., 525 nm).
-
Run the scan. The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum (λex).
-
-
Emission Spectrum:
-
Set the excitation wavelength to the determined λex (e.g., 490 nm).
-
Set the spectrofluorometer to scan a range of emission wavelengths (e.g., 500-600 nm).
-
Run the scan. The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
Synthesis Overview
This compound is typically synthesized via the reduction of 5-nitrofluorescein. A common laboratory-scale synthesis approach involves the following key steps:
-
Nitration: 4-Nitrophthalic acid is reacted with resorcinol (B1680541) in the presence of a dehydrating agent (e.g., orthophosphoric acid) at high temperatures. This reaction produces a mixture of 5- and 6-nitrofluorescein isomers.
-
Isomer Separation (Optional but recommended): The mixture of nitro-isomers can be separated using techniques like crystallization of their acetylated derivatives.
-
Reduction: The separated 5-nitrofluorescein is then reduced to this compound. This can be achieved by heating in an aqueous solution of sodium sulfide (B99878) or through catalytic hydrogenation.
-
Purification: The final product is purified, typically by recrystallization, to yield the this compound.
Visualizations
The following diagrams illustrate key relationships pertaining to the properties and applications of this compound.
Caption: Relationship between this compound's structure and its key properties.
Caption: Workflow for labeling a target molecule using this compound.
References
5-Aminofluorescein: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core spectral properties of 5-Aminofluorescein (5-AF), a widely used fluorescent marker. This document outlines its excitation and emission characteristics, quantum yield, and molar extinction coefficient, supported by detailed experimental protocols for their determination. Furthermore, this guide presents standardized workflows for its application in protein labeling and immunofluorescence microscopy, visualized through clear, structured diagrams.
Core Spectral Properties of this compound
This compound is a derivative of fluorescein (B123965) that exhibits pH-sensitive fluorescence. Its spectral properties, particularly its quantum yield, are highly dependent on the solvent environment.
Data Presentation
The quantitative spectral properties of this compound are summarized in the tables below for easy comparison.
Table 1: Excitation and Emission Maxima of this compound
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum (λex) | 490 - 495 | [1] |
| Emission Maximum (λem) | 515 - 535 | [1] |
Table 2: Fluorescence Quantum Yield (Φ) of this compound in Different Solvents
| Solvent | Quantum Yield (Φ) | Reference(s) |
| Water | 0.008 | [2][3] |
| Methanol | 0.04 | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 0.67 | [2][3] |
| Acetone | 0.61 | [2] |
Note: The fluorescence quantum yield of this compound is significantly lower in aqueous and other protic solvents compared to aprotic, non-hydrogen bond donor solvents.[2][3] This is a critical consideration for experimental design.
Table 3: Molar Extinction Coefficient (ε) of this compound
Experimental Protocols
This section provides detailed methodologies for the determination of the key spectral properties of this compound.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:
A = εcl
where:
-
A is the absorbance
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (in M)
-
l is the path length of the cuvette (typically 1 cm)
Materials:
-
This compound
-
Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Solvent of choice (e.g., 0.1 M NaOH for aqueous measurements)
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Prepare serial dilutions: Perform a series of accurate dilutions of the stock solution to create a set of standards with decreasing concentrations.
-
Measure absorbance: Measure the absorbance of each standard solution at the absorption maximum (λmax ≈ 490 nm) using the spectrophotometer. Use the same solvent as a blank.
-
Plot a calibration curve: Plot the absorbance values (y-axis) against the corresponding molar concentrations (x-axis).
-
Determine the molar extinction coefficient: The slope of the resulting linear regression line will be the molar extinction coefficient (ε).
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized fluorescence standard, is a common and reliable approach.
Materials:
-
This compound solution of known absorbance
-
A fluorescence standard with a known quantum yield in the same solvent (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)
-
Spectrofluorometer
-
Spectrophotometer
-
Solvent of choice
-
Quartz cuvettes
Protocol:
-
Prepare solutions: Prepare a dilute solution of this compound and a solution of the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Measure absorbance: Measure the absorbance of both the this compound solution and the standard solution at the chosen excitation wavelength.
-
Measure fluorescence emission spectra: Record the fluorescence emission spectra of both solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the emission spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the this compound and the standard.
-
Calculate the quantum yield: The quantum yield of the this compound (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard
-
I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively
-
A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively
-
n_sample and n_std are the refractive indices of the sample and standard solutions (if the solvents are different, though using the same solvent is recommended).
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.
Experimental Workflow for Determining Spectral Properties
Caption: Workflow for determining the molar extinction coefficient and fluorescence quantum yield of this compound.
Experimental Workflow for Protein Labeling and Immunofluorescence
Caption: General workflow for labeling a primary antibody with this compound and its use in immunofluorescence microscopy.
References
An In-depth Technical Guide to 5-Aminofluorescein Isomer I
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-Aminofluorescein (5-AF) Isomer I, a vital fluorescent molecule used extensively in scientific research. The document details its chemical structure, physicochemical properties, and key experimental protocols, offering a practical resource for laboratory applications.
Core Chemical Structure and Identification
This compound is a derivative of fluorescein (B123965), characterized by a primary amine group (-NH2) substituted at the 5-position of the phthalic acid-derived portion of the molecule.[1] This amine group serves as a reactive handle for covalent attachment to other molecules, making 5-AF a valuable building block for creating fluorescent probes.[2][3] The core structure consists of a xanthene ring system, which is responsible for its fluorescence, and a spiro-linked benzofuranone moiety.
The IUPAC name for this compound isomer I is 6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one.[1][4] It is functionally related to a fluorescein in its lactone form.
References
5-Aminofluorescein (CAS 3326-34-9): A Technical Guide for Advanced Research
Introduction
5-Aminofluorescein (5-AF) is a derivative of the widely recognized fluorescent dye, fluorescein (B123965). Identified by its CAS number 3326-34-9, this compound features a primary amine group on the phthalic acid portion of the fluorescein structure. This functional group makes this compound a valuable building block for the synthesis of more complex fluorescent probes and an important reagent for bioconjugation. Its fluorescent properties, characterized by excitation and emission maxima in the visible spectrum, make it a staple in various life science research and drug development applications, from cellular imaging to the rapid identification of pathogens.[1] This guide provides an in-depth overview of its properties, synthesis, and key experimental applications for researchers, scientists, and professionals in drug development.
Core Properties of this compound
The utility of this compound stems from its distinct chemical and physical characteristics. These properties are summarized below for easy reference.
General and Chemical Properties
| Property | Value | Reference |
| CAS Number | 3326-34-9 | [1][2][3][4][5] |
| Molecular Formula | C₂₀H₁₃NO₅ | [1][2] |
| Molecular Weight | 347.3 g/mol | [2] |
| IUPAC Name | 6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
| Synonyms | 5-AF, Fluoresceinamine (Isomer I) | [1][2][5] |
| Purity | Typically >95% | [2][6] |
| Appearance | Red-brown or Orange to Brown solid powder | [1][4][7] |
Spectroscopic and Physical Data
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~490 nm | [2][3] |
| Emission Maximum (Em) | ~515-520 nm | [2][3] |
| Melting Point | 223 °C (decomposes) | [1][8] |
| Solubility | Soluble in DMSO (5 mg/ml), DMF (5 mg/ml), methanol (B129727) (10 mg/ml), and acetone. Partly soluble in water. | [1][2][4] |
| Storage Conditions | Store at -20°C, protected from light and moisture. Stable for ≥ 4 years under these conditions. | [2][4][9] |
Quantum Yield in Various Solvents
The fluorescence quantum yield (φ) of this compound is highly dependent on the solvent environment. This property is critical for selecting the appropriate buffer system for experimental assays.
| Solvent | Quantum Yield (φ) | Reference |
| Water | 0.8% (practically nonfluorescent) | [10][11] |
| Methanol | 4% | [10] |
| DMSO | 67% (bright fluorescence) | [10][11] |
| Acetonitrile | Bright fluorescence | [10][11] |
| Acetone | 61% | [10] |
Synthesis of this compound
This compound is typically synthesized via a two-step process involving the creation of nitrofluorescein isomers followed by the reduction of the nitro group.
-
Condensation : 4-Nitrophthalic acid is reacted with resorcinol (B1680541) (in a 1:2 molar ratio) in the presence of a dehydrating agent like orthophosphoric acid at high temperatures (e.g., 135-200°C). This reaction yields a mixture of 5-nitrofluorescein and 6-nitrofluorescein.[12][13]
-
Isomer Separation (Optional but common) : The mixture of nitro-isomers can be separated. A common method involves acetylating the mixture; the resulting diacetyl derivatives of the 5- and 6-isomers exhibit different solubilities, allowing for their separation by crystallization.[12]
-
Reduction : The separated 5-nitrofluorescein is then reduced to this compound. This can be achieved by boiling in an aqueous solution of sodium sulfide (B99878) or by using hydrazine (B178648) hydrate (B1144303) with a nickel catalyst.[1][12][13]
The general workflow for the synthesis is illustrated in the diagram below.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in several research areas.
-
Fluorescent Labeling and Bioconjugation : The primary amine group serves as a reactive handle for covalently attaching the fluorophore to biomolecules. It is a precursor for synthesizing amine-reactive derivatives like fluorescein isothiocyanate (FITC), which is widely used for labeling proteins through their lysine (B10760008) residues.[1][13] It can also be conjugated to molecules with carboxyl groups to form stable amide bonds.[14]
-
Tumor Imaging : When covalently linked to human serum albumin (HSA), this compound has been shown to selectively target and provide long-lasting fluorescence staining of malignant glioma tissue in vivo.[15] This conjugate is blood-brain barrier permeable and does not bleach or penetrate surrounding brain edema.
-
Enzyme Inhibition : this compound has been identified as an inhibitor of the mRNA N6-methyladenosine (m6A) demethylase fat mass and obesity-associated (FTO) protein with an IC50 of 6.55 µM.[2] This makes it a bifunctional molecule capable of simultaneous inhibition and labeling of the FTO protein.[2]
-
pH-Sensing Biomaterials : 5-AF has been used as a model for anticancer drugs like doxorubicin (B1662922) to develop pH-stimuli responsive biomaterials.[14] By conjugating it to bioactive glass through a pH-sensitive spacer, its release can be triggered by acidic environments, characteristic of tumor microenvironments or intracellular compartments.[14]
The relationship between 5-AF's properties and its applications is visualized below.
Experimental Protocols
The following section provides detailed methodologies for common applications of this compound.
Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes the labeling of a protein that has accessible carboxyl groups (aspartic or glutamic acid residues) with the amine group of this compound.
Materials:
-
This compound (5-AF)
-
Protein of interest (in amine-free buffer, e.g., MES or PBS, pH 6.0-7.2)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Solutions :
-
Dissolve the protein in Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Prepare a 10 mg/mL stock solution of 5-AF in anhydrous DMSO.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in either anhydrous DMSO or Activation Buffer.
-
-
Activate Protein Carboxyl Groups (Optional but Recommended) :
-
This step is often performed to create a more stable amine-reactive intermediate. However, for a one-pot reaction, proceed to step 3.
-
Add a 10-20 fold molar excess of both EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction :
-
Add a 10- to 20-fold molar excess of the 5-AF stock solution to the activated protein solution.
-
If not pre-activating, add EDC/NHS and 5-AF to the protein solution. The order should be protein, then 5-AF, then EDC to favor the desired reaction.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate :
-
Remove unreacted 5-AF and coupling reagents by passing the reaction mixture through a size-exclusion chromatography column (e.g., G-25).
-
Equilibrate the column and elute with a suitable buffer (e.g., PBS, pH 7.4).
-
The first colored fraction to elute will be the 5-AF-protein conjugate. The free dye will elute later.
-
-
Characterization (Optional) :
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~490 nm (for 5-AF).
-
Protocol 2: General Protocol for Cellular Staining and Fluorescence Microscopy
This protocol is for imaging cells labeled with a 5-AF conjugate. Note that free 5-AF is not typically cell-permeant and is best used as a conjugate for targeted labeling.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
5-AF conjugated antibody or other targeting molecule
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) - for intracellular targets only
-
Mounting Medium with antifade reagent
-
Fluorescence microscope with appropriate filters for FITC/GFP (Excitation: ~488 nm, Emission: ~520 nm)
Procedure:
-
Cell Preparation :
-
Wash cultured cells twice with PBS to remove culture medium.
-
-
Fixation (Optional) :
-
For fixed-cell imaging, incubate cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets) :
-
If the target is intracellular, incubate fixed cells with Permeabilization Buffer for 10-15 minutes.
-
Wash three times with PBS.
-
-
Staining :
-
Dilute the 5-AF conjugate to its optimal working concentration in a suitable buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with the diluted conjugate solution for 30-60 minutes at room temperature in the dark.
-
-
Washing :
-
Wash the cells three times with PBS to remove unbound conjugate.
-
-
Mounting and Imaging :
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with a filter set appropriate for 5-AF (typically a blue excitation laser, ~488 nm, and a green emission filter, ~500-550 nm).
-
Protocol 3: Flow Cytometry Analysis of Labeled Cells
This protocol outlines the steps for analyzing a cell suspension labeled with a 5-AF conjugate.
Materials:
-
Single-cell suspension (1 x 10⁶ cells/mL)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FCS and 0.05% sodium azide)
-
5-AF conjugated antibody or probe
-
Flow cytometer with a blue laser (488 nm)
Procedure:
-
Cell Preparation :
-
Prepare a single-cell suspension in ice-cold Flow Cytometry Staining Buffer. Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
-
Blocking (Optional) :
-
To prevent non-specific binding, especially with antibodies, incubate cells with an Fc receptor blocking agent for 10-15 minutes on ice.[16]
-
-
Staining :
-
Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into flow cytometry tubes.
-
Add the predetermined optimal amount of the 5-AF conjugate to each tube.
-
Vortex gently and incubate for 20-30 minutes on ice or at 4°C, protected from light.[16]
-
-
Washing :
-
Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.[17]
-
Discard the supernatant and repeat the wash step one more time.
-
-
Data Acquisition :
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer. Use the 488 nm blue laser for excitation and detect the emission signal in the FITC or GFP channel (typically using a 530/30 bandpass filter).
-
The general workflow for a flow cytometry experiment is shown below.
References
- 1. This compound | 3326-34-9 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 3326-34-9 | TargetMol | Biomol.com [biomol.com]
- 4. adipogen.com [adipogen.com]
- 5. This compound | C20H13NO5 | CID 76845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (isomer I) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. This compound 3326-34-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. alkemix.eu [alkemix.eu]
- 9. This compound | 3326-34-9 | FA02871 | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Flow Cytometry Protocol | Abcam [abcam.com]
- 17. research.pasteur.fr [research.pasteur.fr]
5-Aminofluorescein: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 5-Aminofluorescein (5-AF), a versatile fluorescent marker with significant applications in biomedical research and drug development. This document outlines its core physicochemical properties, provides detailed experimental protocols for its use, and illustrates relevant biological pathways and experimental workflows.
Core Physicochemical Properties
This compound is a derivative of fluorescein (B123965), featuring a reactive primary amine group that allows for its conjugation to various biomolecules. Its fluorescent properties make it an invaluable tool for a range of analytical and imaging techniques.
| Property | Value | Reference |
| Molecular Weight | 347.3 g/mol | [1] |
| Molecular Formula | C₂₀H₁₃NO₅ | [1] |
| CAS Number | 3326-34-9 | [1] |
| Excitation Wavelength (λex) | ~490 nm | [1] |
| Emission Wavelength (λem) | ~515 nm | [1] |
| Appearance | Solid | [1] |
| Solubility | DMF: 5 mg/mL, DMSO: 5 mg/mL | [1] |
Experimental Protocols
This section details key experimental procedures involving this compound, from its conjugation to proteins to its application in cellular imaging and analysis.
Protocol 1: Conjugation of this compound to Human Serum Albumin (HSA)
This protocol describes the covalent attachment of this compound to Human Serum Albumin (HSA), a common application for in vivo imaging and drug delivery studies.[2][3] The isothiocyanate derivative of fluorescein (FITC) is often used for this purpose; however, the amine group of 5-AF can be activated for conjugation. A common method involves the use of a bifunctional crosslinker.
Materials:
-
This compound (5-AF)
-
Human Serum Albumin (HSA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Stir plate and stir bar
Procedure:
-
Activation of this compound:
-
Dissolve 5-AF in anhydrous DMSO to a final concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS in anhydrous DMSO to a molar excess of 1.5 times that of 5-AF.
-
Add the EDC/NHS solution to the 5-AF solution and incubate for 15 minutes at room temperature to activate the amine group.
-
-
Conjugation Reaction:
-
Dissolve HSA in PBS at a concentration of 10 mg/mL.
-
Slowly add the activated 5-AF solution to the HSA solution while gently stirring. A typical molar ratio of dye to protein is 10:1 to 20:1.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light, with continuous stirring.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least three changes of buffer, to remove unconjugated 5-AF and reaction byproducts.
-
Store the purified 5-AF-HSA conjugate at 4°C, protected from light.
-
Caption: Workflow for the conjugation of this compound to Human Serum Albumin.
Protocol 2: Fluorescence Microscopy of Labeled Cells
This protocol outlines the general procedure for imaging cells labeled with a this compound conjugate.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
5-AF conjugated probe (e.g., 5-AF-HSA)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (4%), for fixation (optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
-
Labeling:
-
Prepare a working solution of the 5-AF conjugate in serum-free medium or PBS. The optimal concentration should be determined empirically but typically ranges from 1-10 µg/mL.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the labeling solution to the cells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with PBS to remove unbound conjugate.
-
-
Fixation (Optional):
-
If fixation is required, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips with mounting medium or add fresh PBS to the dishes.
-
Image the cells using a fluorescence microscope with a filter set appropriate for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).
-
Protocol 3: Flow Cytometry Analysis of Labeled Cells
This protocol provides a general workflow for the quantitative analysis of cells labeled with a this compound conjugate using flow cytometry.
Materials:
-
Cell suspension
-
5-AF conjugated probe
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in cold flow cytometry staining buffer.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
-
Labeling:
-
Add the 5-AF conjugate to the cell suspension at a predetermined optimal concentration.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.
-
Analyze the cells on a flow cytometer, detecting the fluorescein signal in the appropriate channel (e.g., FITC or GFP channel).
-
Signaling Pathways and Experimental Workflows
This compound conjugates are frequently used to study dynamic cellular processes. One such process is receptor-mediated endocytosis, a critical pathway for the uptake of macromolecules.
Receptor-Mediated Endocytosis
The following diagram illustrates the key stages of receptor-mediated endocytosis and the involvement of a fluorescently labeled ligand, such as a 5-AF conjugate.[4][5][6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Enzymatic synthesis of antibody-human serum albumin conjugate for targeted drug delivery using tyrosinase from Agaricus bisporus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pharmacokinetics of this compound-albumin, a novel fluorescence marker of brain tumors during surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probes for Following Receptor Binding and Phagocytosis—Section 16.1 | Thermo Fisher Scientific - AR [thermofisher.com]
- 5. Receptor-mediated endocytosis generates nanomechanical force reflective of ligand identity and cellular property - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
5-Aminofluorescein stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 5-Aminofluorescein
For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of fluorescent probes like this compound (5-AF) is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This guide provides a comprehensive overview of the stability profile and recommended handling conditions for this compound, based on currently available technical data.
Overview of this compound
This compound (CAS No: 3326-34-9) is a derivative of fluorescein, a widely used fluorescent tracer.[1] It possesses a primary amino group, which allows for its covalent conjugation to other molecules, making it a valuable tool for labeling proteins and other biomolecules.[2] Its fluorescent properties, with an excitation maximum around 490 nm and an emission maximum between 515-520 nm, are central to its application in various biochemical assays.[3][4]
Storage Conditions and Stability
The stability of this compound is influenced by temperature, light, and moisture. Adherence to recommended storage conditions is essential to maintain its chemical integrity and fluorescent properties.
Summary of Recommended Storage Conditions
The following table summarizes the storage recommendations for this compound in both solid form and as a stock solution, as provided by various suppliers.
| Form | Storage Temperature | Duration | Additional Conditions |
| Solid | +4°C | At least 2 years | Protect from light and moisture. Store under desiccating conditions. |
| Ambient | Up to 12 months | Store under desiccating conditions. | |
| -20°C | ≥ 4 years | N/A | |
| <-15°C | N/A | N/A | |
| Room Temperature | N/A | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | |
| Stock Solution | -20°C | 1 month | Protect from light. Aliquot to prevent freeze-thaw cycles. |
| -80°C | 6 months | Protect from light. Aliquot to prevent freeze-thaw cycles. |
Key Factors Affecting Stability
-
Light Sensitivity: this compound is sensitive to light. Exposure to light can lead to photobleaching and degradation, reducing its quantum yield and rendering it ineffective for fluorescent applications. It is imperative to store the compound in light-protected containers and minimize exposure during handling.
-
Moisture Sensitivity: The compound is also sensitive to moisture. Storing under desiccating conditions is recommended to prevent hydration, which can affect its stability and performance.
-
Chemical Compatibility: this compound is incompatible with strong oxidizing agents. Contact with such agents can lead to oxidative degradation of the molecule.
-
pH Sensitivity: As a derivative of fluorescein, its fluorescence is known to be pH-dependent. While specific data on the stability of this compound across different pH values is not detailed in the provided results, it is known to be a pH-sensitive biomaterial.
Experimental Protocols for Stability Assessment
While specific, detailed experimental protocols for determining the stability of this compound are not available in the provided search results, a general workflow for assessing the stability of a fluorescent compound can be proposed. This typically involves subjecting the compound to forced degradation under various stress conditions and analyzing the changes in its properties over time.
A logical workflow for such an assessment is outlined below.
References
5-Aminofluorescein: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Aminofluorescein (5-AF), a versatile fluorescent molecule with significant applications in biological research and drug development. This guide details its chemical and physical properties, synthesis, and key experimental applications, including detailed protocols and the visualization of associated signaling pathways.
Core Properties of this compound
This compound is a derivative of the widely used fluorophore, fluorescein (B123965). The presence of an amine group allows for its covalent conjugation to various biomolecules, making it a valuable tool for fluorescent labeling.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | [1][2] |
| Synonyms | 5-AF, Fluoresceinamine isomer I | |
| CAS Number | 3326-34-9 | |
| Molecular Formula | C₂₀H₁₃NO₅ | [1] |
| Molecular Weight | 347.32 g/mol | [1] |
| Appearance | Brown to dark brown solid | [1] |
| Melting Point | >300 °C | |
| Solubility | Soluble in DMSO and DMF | |
| Purity | Typically >95% |
Spectral Properties
The fluorescence characteristics of this compound are fundamental to its utility.
| Spectral Property | Wavelength (nm) | Reference |
| Excitation Maximum (λex) | ~490 nm | |
| Emission Maximum (λem) | ~520 nm |
Synthesis of this compound
The synthesis of this compound typically involves the reduction of 5-nitrofluorescein. A general synthetic approach is outlined below.
Synthesis Protocol
-
Nitration of Fluorescein: Fluorescein is nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of 4-nitrofluorescein (B7949211) and 5-nitrofluorescein.
-
Isomer Separation: The isomers are separated, often through fractional crystallization or chromatography.
-
Reduction of 5-Nitrofluorescein: The isolated 5-nitrofluorescein is then reduced to this compound. A common method for this reduction is the use of a reducing agent such as sodium dithionite (B78146) or catalytic hydrogenation.
Note: This is a generalized protocol. Specific laboratory procedures may vary.
Experimental Applications and Protocols
The reactive primary amine group of this compound makes it an ideal candidate for labeling biomolecules such as proteins and antibodies.
General Protein and Antibody Labeling
This compound can be conjugated to proteins and antibodies through the formation of a stable amide bond. This is typically achieved by activating the amine group of 5-AF or the carboxyl groups on the protein. A more common approach is to convert this compound into a more reactive derivative, such as an isothiocyanate (producing fluorescein isothiocyanate, FITC) or a succinimidyl ester.
Experimental Workflow: Protein Labeling with this compound Derivative (e.g., FITC)
Application in Fluorescence-Guided Surgery of Gliomas
This compound, when conjugated to human serum albumin (HSA), has shown promise as a fluorescent probe for the real-time visualization of malignant brain tumors during surgery.[3][4] This technique aids surgeons in achieving a more complete resection of the tumor while sparing healthy brain tissue.
Protocol for 5-AF-HSA Administration in Glioma Surgery:
-
Preparation of 5-AF-HSA Conjugate: this compound is covalently linked to human serum albumin.
-
Patient Administration: The 5-AF-HSA conjugate is administered intravenously to the patient prior to surgery.
-
Intraoperative Visualization: During the surgical procedure, the tumor is illuminated with an excitation light source (around 488 nm). The 5-AF-HSA that has accumulated in the tumor tissue fluoresces (around 520 nm), allowing for clear demarcation of the tumor margins.
Inhibition of the FTO Protein and Signaling Pathway Analysis
Recent studies have identified derivatives of fluorescein, including this compound, as inhibitors of the fat mass and obesity-associated (FTO) protein.[5][6] The FTO protein is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation. Inhibition of FTO can lead to an increase in N6-methyladenosine (m6A) methylation of mRNA, which in turn can affect various cellular processes.
The inhibition of FTO has been shown to activate the p53 signaling pathway and suppress cellular lipogenesis through the downregulation of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding proteins alpha (C/EBPα) and beta (C/EBPβ).
Signaling Pathway of FTO Inhibition by this compound Derivatives
Conclusion
This compound is a powerful and versatile tool in the arsenal (B13267) of researchers and scientists. Its utility as a fluorescent label for a wide range of biomolecules, coupled with its emerging role in the study of critical cellular pathways, underscores its importance in advancing our understanding of biology and in the development of new therapeutic and diagnostic strategies. This guide provides a foundational understanding of this compound, from its fundamental properties to its practical applications, to empower its effective use in the laboratory.
References
- 1. Intraoperative fluorescence staining of malignant brain tumors using this compound-labeled albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 5-aminolevulinic acid, fluorescein sodium, and indocyanine green for glioma margin detection: analysis of operating wide-field and confocal microscopy in glioma models of various grades [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescein Derivatives as Bifunctional Molecules for the Simultaneous Inhibiting and Labeling of FTO Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
5-Aminofluorescein: A Technical Guide to Solubility in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminofluorescein (5-AF) is a derivative of the highly fluorescent molecule fluorescein, featuring a reactive primary amine group. This functional group allows for its covalent conjugation to various biomolecules, making it a valuable tool in biological research, diagnostics, and drug development. Understanding its solubility characteristics in common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) is critical for its effective use in experimental settings. This technical guide provides a comprehensive overview of the solubility of this compound in these solvents, along with a representative experimental protocol for solubility determination and a workflow for its application in cellular imaging.
Physicochemical Properties
This compound is a reddish-brown powder with a molecular weight of 347.32 g/mol and a chemical formula of C₂₀H₁₃NO₅[1][2]. It is known to be sensitive to light and moisture[1].
Solubility Data
The solubility of this compound in DMSO and methanol has been reported by various suppliers and in scientific literature. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as the purity of the compound, the specific batch, temperature, and the method of dissolution.
| Solvent | Reported Solubility | Source |
| DMSO | 5 mg/mL | [1] |
| DMSO | ≥ 32 mg/mL | |
| Methanol | 10 mg/mL | |
| Methanol | 5 mg/mL |
Note: The notation "≥" indicates that the saturation point was not reached at the specified concentration.
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the immediate literature, a general and widely applicable method can be adapted. The following protocol is based on a stepwise procedure for determining the solubility of test chemicals for in vitro assays.
Objective: To determine the maximum soluble concentration of this compound in DMSO and methanol at a specified temperature (e.g., room temperature).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Anhydrous Methanol
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
Spectrophotometer or visual inspection setup
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Add a calculated volume of the solvent (DMSO or methanol) to achieve a high initial concentration (e.g., 20 mg/mL).
-
-
Dissolution Process:
-
Vortex the mixture vigorously for a set period (e.g., 2 minutes).
-
If the solid is not fully dissolved, sonicate the vial for a period (e.g., 10-15 minutes) to aid dissolution.
-
Visually inspect the solution against a light source for any undissolved particles. A clear solution with no visible particulates indicates complete dissolution.
-
-
Stepwise Dilution (if necessary):
-
If the initial concentration does not fully dissolve, perform a serial dilution.
-
For example, if 20 mg/mL is insoluble, add an equal volume of the solvent to achieve a concentration of 10 mg/mL and repeat the dissolution process.
-
Continue this stepwise dilution until a concentration is reached where the this compound completely dissolves.
-
-
Confirmation of Solubility:
-
Once a concentration is visually determined to be soluble, it is recommended to centrifuge the solution at high speed (e.g., 10,000 x g) for a few minutes to pellet any remaining micro-particulates.
-
Carefully examine the bottom of the tube for any pellet. The absence of a pellet confirms the solubility at that concentration.
-
-
Data Recording:
-
Record the highest concentration at which this compound is fully soluble in each solvent.
-
Application Workflow: Preparation and Use in Cellular Imaging
This compound is frequently used as a fluorescent label for biomolecules. For instance, it can be conjugated to proteins like human serum albumin (HSA) for imaging malignant brain tumors. The following diagram illustrates a typical workflow from preparing a this compound solution to its application in cellular imaging.
Caption: A logical workflow for the use of this compound in cellular imaging applications.
Conclusion
This compound exhibits good solubility in both DMSO and methanol, making these solvents suitable for preparing stock solutions for various research applications. The provided data and protocols offer a foundational understanding for researchers working with this versatile fluorescent molecule. Adherence to proper handling and storage procedures is crucial to maintain the integrity and performance of this compound in experimental workflows.
References
Methodological & Application
Application Notes and Protocols: 5-Aminofluorescein Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent conjugation of 5-aminofluorescein to proteins via carbodiimide (B86325) chemistry, targeting the carboxyl groups of glutamic and aspartic acid residues. This method is essential for researchers needing to fluorescently label proteins for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of proteins in various experimental setups.[1][2] this compound is a derivative of the widely used fluorophore, fluorescein (B123965), that possesses a primary amine group. This functional group allows for its conjugation to proteins through the carboxyl groups of aspartic and glutamic acid residues using a two-step carbodiimide crosslinking reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3][4]
This method offers an alternative to the more common approach of using amine-reactive fluorescein derivatives (like FITC or NHS-esters) that target lysine (B10760008) residues.[5][6][7][8] Labeling via carboxyl groups can be advantageous if lysine residues are located in the protein's active site or are critical for its function.[9] The protocol outlined below provides a general procedure that can be adapted and optimized for specific proteins and applications.
Quantitative Data Summary
Successful protein conjugation with this compound is dependent on optimizing key reaction parameters. The following table summarizes recommended starting concentrations and molar ratios for the conjugation reaction.
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to greater labeling efficiency.[9][10][11] |
| Reaction Buffer | 0.1 M MES, pH 4.5-5.0 | For the EDC/NHS activation step. Low pH protonates carboxyl groups, making them less reactive. |
| EDC Molar Excess | 10 - 50 fold | Relative to the protein. |
| NHS Molar Excess | 10 - 50 fold | Relative to the protein. |
| This compound Molar Excess | 10 - 20 fold | Relative to the protein. |
| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |
| Reaction Time (Conjugation) | 2 - 4 hours | At room temperature, protected from light.[12] |
| Quenching Reagent | Hydroxylamine or Tris buffer | To stop the reaction. |
Experimental Workflow
The overall workflow for conjugating this compound to a protein involves protein preparation, activation of carboxyl groups, the conjugation reaction, and purification of the labeled protein.
Experimental workflow for protein conjugation.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for your specific protein.
Materials
-
Protein of interest
-
This compound (5-AF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[10]
-
Purification Column (e.g., size-exclusion chromatography)
-
Anhydrous Dimethylsulfoxide (DMSO)
Reagent Preparation
-
Protein Solution: Prepare the protein in the Activation Buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain extraneous carboxyl or amine groups.
-
EDC and NHS Solutions: Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.
-
This compound Solution: Prepare a stock solution of this compound in anhydrous DMSO.
Conjugation Reaction
-
Activation of Protein Carboxyl Groups:
-
To the protein solution, add the required amount of EDC and NHS from the stock solutions. A good starting point is a 20-fold molar excess of each over the protein.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation with this compound:
-
Adjust the pH of the activated protein solution to 8.3-8.5 by adding Conjugation Buffer.
-
Immediately add the desired molar excess of the this compound stock solution to the activated protein solution. A 10 to 20-fold molar excess is a common starting point.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.[12]
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Purification of the Labeled Protein
-
Separate the labeled protein from unreacted this compound and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with a suitable storage buffer (e.g., PBS).
-
The first colored fraction to elute will be the fluorescein-labeled protein.
Characterization of the Conjugate
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and 494 nm (Amax for fluorescein).
-
Calculate the Degree of Labeling (DOL): The DOL, or the average number of fluorescein molecules per protein molecule, can be calculated using the following formula:
DOL = (Amax × Molar mass of protein) / (ε_dye × (A280 - (Amax × CF)))
-
ε_dye = Molar extinction coefficient of this compound (~70,000 M⁻¹cm⁻¹)[5]
-
CF = Correction factor for the absorbance of the dye at 280 nm (typically ~0.3 for fluorescein)
-
Signaling Pathway and Mechanism
The conjugation of this compound to a protein's carboxyl groups is a two-step process facilitated by EDC and NHS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis Assays With Conserved or Aminofluorescein-Labeled Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. lumiprobe.com [lumiprobe.com]
5-Aminofluorescein: Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Aminofluorescein (5-AF) in flow cytometry. This compound is a versatile fluorescent molecule that serves as an excellent building block for creating fluorescent probes to analyze various cellular processes. Its primary amine group allows for straightforward conjugation to proteins and other molecules, making it a valuable tool for researchers.
Overview of this compound in Flow Cytometry
This compound is a derivative of the widely used fluorophore, fluorescein (B123965). It possesses spectral properties that make it compatible with the standard 488 nm blue laser found in most flow cytometers. While it can be used in some applications that leverage its intrinsic pH sensitivity, its primary utility in flow cytometry comes from its role as a reactive dye for labeling proteins of interest, such as antibodies or Annexin (B1180172) V. Once conjugated, these fluorescently labeled molecules can be used to identify and quantify specific cell populations or cellular events.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Weight | 347.32 g/mol | [1] |
| Excitation Maximum (Ex) | ~490 nm | [1] |
| Emission Maximum (Em) | ~520 nm | |
| Reactive Group | Primary Amine (-NH2) | [2] |
| Predicted pKa | 9.34 ± 0.20 | [2] |
Note: The fluorescence of fluorescein derivatives is known to be pH-sensitive. The quantum yield of this compound is reported to be low in aqueous solutions but can be enhanced in different solvent environments or upon conjugation.[3]
Applications in Flow Cytometry
Apoptosis Detection using 5-AF Conjugated Annexin V
Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS.[5] By conjugating this compound to Annexin V, early apoptotic cells can be specifically labeled and quantified by flow cytometry.[6] Co-staining with a viability dye such as Propidium Iodide (PI) or 7-AAD allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Apoptosis Signaling Pathway:
The process of apoptosis is tightly regulated and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.[7]
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Experimental Protocol: Apoptosis Detection
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include untreated cells as a negative control.
-
Cell Preparation: Harvest and wash cells with cold 1X PBS.
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of 5-AF conjugated Annexin V and 5 µL of a viability dye solution (e.g., PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation: Representative Apoptosis Data
| Cell Population | Annexin V-5-AF | PI | Interpretation |
| Q1 | - | + | Necrotic |
| Q2 | + | + | Late Apoptotic/Necrotic |
| Q3 | - | - | Viable |
| Q4 | + | - | Early Apoptotic |
Cell Proliferation Analysis by Dye Dilution
Principle: The dye dilution method is a powerful way to track cell division.[8] A cell-permeant, amine-reactive dye, such as a succinimidyl ester derivative of this compound, can be used to label cells. The dye covalently binds to intracellular proteins.[9] With each cell division, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity.[8] By analyzing the fluorescence histogram, distinct generations of proliferating cells can be identified.
Experimental Workflow: Dye Dilution Assay
Caption: Workflow for a cell proliferation dye dilution assay.
Experimental Protocol: Cell Proliferation Assay
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in protein-free PBS.
-
Dye Labeling: Add the 5-AF succinimidyl ester dye to the cell suspension at a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Stop the labeling reaction by adding an equal volume of complete culture medium. Incubate for 5 minutes.
-
Washing: Wash the cells 2-3 times with complete culture medium to remove any unbound dye.
-
Cell Culture: Resuspend the labeled cells in complete culture medium and culture under desired conditions.
-
Analysis: Harvest cells at various time points and analyze by flow cytometry.
Data Presentation: Proliferation Analysis
| Generation | Mean Fluorescence Intensity (MFI) |
| 0 (Undivided) | High |
| 1 | MFI of Gen 0 / 2 |
| 2 | MFI of Gen 1 / 2 |
| 3 | MFI of Gen 2 / 2 |
Intracellular pH Measurement
Principle: The fluorescence intensity of fluorescein and its derivatives is sensitive to pH.[10] This property can be exploited to measure intracellular pH (pHi). By loading cells with a pH-sensitive fluorescein derivative and creating a calibration curve, the pHi of experimental samples can be determined. A common method for generating a calibration curve involves using a protonophore like nigericin (B1684572) in buffers of known pH to equilibrate the intracellular and extracellular pH.
Experimental Protocol: Intracellular pH Measurement
-
Dye Loading: Incubate cells with a cell-permeant form of a fluorescein-based dye (e.g., a diacetate derivative) in a suitable buffer.
-
Washing: Wash the cells to remove extracellular dye.
-
Calibration Curve Preparation:
-
Resuspend aliquots of dye-loaded cells in a series of calibration buffers with known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).
-
Add a protonophore, such as nigericin, to each aliquot to equilibrate the intracellular and extracellular pH.
-
Acquire the fluorescence intensity of each sample on the flow cytometer.
-
-
Experimental Sample Analysis: Resuspend dye-loaded experimental cells in a suitable buffer and acquire their fluorescence intensity.
-
Data Analysis: Plot the fluorescence intensity from the calibration samples against the corresponding pH values to generate a calibration curve. Use this curve to determine the pHi of the experimental samples.
Data Presentation: pH Calibration Curve Data
| Buffer pH | Mean Fluorescence Intensity (Arbitrary Units) |
| 6.0 | e.g., 1500 |
| 6.5 | e.g., 3500 |
| 7.0 | e.g., 7000 |
| 7.5 | e.g., 9500 |
| 8.0 | e.g., 10000 |
Protocol for Conjugating this compound to an Antibody
Since this compound is often used as a reactive label, this protocol outlines the general procedure for conjugating it to an antibody. This requires derivatizing the 5-AF to create a more reactive species, such as an isothiocyanate (FITC) or a succinimidyl ester (NHS ester). The following is a general protocol for FITC conjugation.
Materials:
-
Purified antibody (free of BSA and other proteins)
-
This compound (to be converted to FITC) or commercially available FITC
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Sodium Carbonate buffer (0.1 M, pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
PBS
Procedure:
-
Antibody Preparation: Dialyze the antibody against 0.1 M sodium carbonate buffer (pH 9.0). Adjust the antibody concentration to 1-2 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.
-
Conjugation Reaction:
-
Slowly add 50-100 µg of the FITC solution for every 1 mg of antibody while gently stirring.
-
Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Separate the conjugated antibody from unconjugated FITC using a size-exclusion chromatography column equilibrated with PBS. The first colored peak to elute is the FITC-conjugated antibody.
-
Characterization (Optional): Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).
-
Storage: Store the conjugated antibody at 4°C, protected from light. Add a preservative like sodium azide (B81097) if desired.
Disclaimer: These protocols are intended as a guide. Optimization of reagent concentrations, incubation times, and instrument settings may be necessary for specific cell types and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 3326-34-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 5. biotium.com [biotium.com]
- 6. Early detection of apoptosis using a fluorescent conjugate of annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BTB# 13: Dye dilution method for understanding cell proliferation [varuncnmicro.blogspot.com]
- 9. Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Aminofluorescein: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminofluorescein (5-AF) is a versatile fluorescent probe derived from fluorescein (B123965), one of the most widely used fluorophores in biological research. The presence of a primary amine group allows for its covalent conjugation to a variety of biomolecules, including antibodies, peptides, and oligonucleotides, making it an invaluable tool for visualizing and tracking these molecules in fluorescence microscopy applications. This document provides detailed application notes and experimental protocols for the use of this compound in various fluorescence microscopy techniques.
Physicochemical Properties of this compound
This compound exhibits photophysical properties that are characteristic of fluorescein derivatives, with excitation and emission maxima in the blue-green region of the visible spectrum. A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 347.32 g/mol | [1][2][3] |
| Excitation Maximum (λex) | ~490-495 nm | [4][5] |
| Emission Maximum (λem) | ~515-535 nm | [4][5] |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ (in 0.1 M NaOH) | |
| Quantum Yield (Φ) | 0.008 (in water) | [6] |
| 0.67 (in DMSO) | [6] | |
| 0.61 (in Acetone) | [6] |
Experimental Protocols
Conjugation of this compound to Antibodies
This protocol describes the covalent labeling of antibodies with this compound. The primary amine of 5-AF can be reacted with various functional groups on the antibody, most commonly the carboxylic acid groups after activation. For this protocol, we will focus on a carbodiimide-mediated reaction to form a stable amide bond.
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound (5-AF)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Protocol:
-
Antibody Preparation:
-
Dissolve or dialyze the antibody into the Reaction Buffer at a concentration of 2-10 mg/mL.
-
-
Activation of Antibody Carboxyl Groups:
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Preparation of 5-AF Solution:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the 5-AF-labeled antibody from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 490 nm (for 5-AF).
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
-
Diagram: Antibody Labeling Workflow
Caption: Workflow for conjugating this compound to an antibody.
Labeling of Amine-Modified Oligonucleotides
This protocol details the labeling of oligonucleotides that have been synthesized with a primary amine modification, typically at the 5' or 3' end.
Materials:
-
Amine-modified oligonucleotide
-
This compound (activated as an NHS-ester, or used with a crosslinker)
-
For NHS-ester chemistry: 5-AF N-hydroxysuccinimidyl ester
-
For carbodiimide (B86325) chemistry: this compound, EDC, and NHS
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0[9]
-
Anhydrous DMF or DMSO
-
Ethanol (B145695) (70% and 100%)
-
3 M Sodium Acetate
-
Purification system (e.g., HPLC or gel electrophoresis)
Protocol:
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of 1-5 mg/mL.
-
-
5-AF-NHS Ester Preparation (if not pre-activated):
-
To activate 5-AF, dissolve it in anhydrous DMF or DMSO with equimolar amounts of EDC and NHS. Allow this reaction to proceed for 1 hour at room temperature to form the 5-AF-NHS ester.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the 5-AF-NHS ester solution to the oligonucleotide solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C in the dark.
-
-
Purification of Labeled Oligonucleotide:
-
Precipitate the oligonucleotide by adding 1/10th volume of 3 M Sodium Acetate and 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and air-dry the pellet.
-
For higher purity, use reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE) to separate the labeled oligonucleotide from the unlabeled and free dye.
-
-
Quantification and Storage:
-
Resuspend the purified, labeled oligonucleotide in nuclease-free water or TE buffer.
-
Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (for oligonucleotide) and 490 nm (for 5-AF).
-
Store the labeled oligonucleotide at -20°C.
-
Diagram: Oligonucleotide Labeling Workflow
Caption: Workflow for labeling an amine-modified oligonucleotide with 5-AF.
Applications in Fluorescence Microscopy
Immunofluorescence (IF)
Immunofluorescence allows for the visualization of the subcellular localization of a target protein using a specific antibody. 5-AF labeled antibodies can be used in both direct and indirect IF. The following is a protocol for indirect immunofluorescence.
Materials:
-
Cells grown on coverslips
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% BSA or 10% normal goat serum in PBS
-
Primary antibody (unlabeled)
-
5-AF labeled secondary antibody (specific to the host species of the primary antibody)
-
Wash Buffer: PBS
-
Antifade mounting medium
-
DAPI or Hoechst stain for nuclear counterstaining (optional)
Protocol:
-
Cell Preparation:
-
Wash cells grown on coverslips twice with PBS.
-
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.[12]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Wash three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Final Washes and Counterstaining:
-
Wash three times with PBS for 5 minutes each, protected from light.
-
If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image using a fluorescence microscope with appropriate filters for 5-AF (e.g., a FITC filter set).
-
Diagram: Indirect Immunofluorescence Workflow
Caption: Workflow for indirect immunofluorescence using a 5-AF labeled secondary antibody.
Fluorescence In Situ Hybridization (FISH)
FISH is a powerful technique to visualize specific DNA or RNA sequences within cells or tissues. 5-AF labeled oligonucleotide probes can be used for this purpose.
Materials:
-
Cells or tissue sections on slides
-
5-AF labeled oligonucleotide probe
-
Hybridization Buffer (containing formamide (B127407) and SSC)
-
Wash Buffers (e.g., 2x SSC, 0.1x SSC)
-
Denaturation solution (e.g., 70% formamide in 2x SSC)
-
Ethanol series (70%, 90%, 100%)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Protocol:
-
Sample Preparation:
-
Fix and permeabilize cells or tissue sections according to standard protocols to ensure probe accessibility.[13]
-
-
Pre-hybridization Treatment:
-
Dehydrate the sample through an ethanol series and air dry.
-
-
Denaturation:
-
Hybridization:
-
Apply the 5-AF labeled probe, diluted in hybridization buffer, to the slide.
-
Cover with a coverslip and seal to prevent evaporation.
-
Incubate in a humidified chamber at 37°C overnight.[13]
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slides in a series of stringent wash buffers (e.g., 0.4x SSC at 72°C) to remove non-specifically bound probe, followed by less stringent washes (e.g., 2x SSC at room temperature).[15]
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI.
-
Mount the slides with an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for 5-AF and DAPI.
-
Diagram: Fluorescence In Situ Hybridization (FISH) Workflow
Caption: Workflow for Fluorescence In Situ Hybridization (FISH) using a 5-AF labeled probe.
Flow Cytometry
Flow cytometry is a technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. Cells can be labeled with 5-AF conjugated antibodies to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.
Logical Relationship: Flow Cytometry Analysis
The core principle of flow cytometry involves the sequential analysis of individual cells. A single-cell suspension is stained with a fluorescently labeled antibody (e.g., 5-AF conjugate). These cells are then hydrodynamically focused into a single file stream and passed through one or more laser beams. The scattered light provides information about the cell's size and granularity, while the fluorescence emission, detected by photomultiplier tubes, indicates the presence and abundance of the target antigen.
Diagram: Flow Cytometry Principle
Caption: Principle of flow cytometry using a 5-AF labeled antibody for cell analysis.
Conclusion
This compound is a robust and versatile fluorescent dye with broad applications in fluorescence microscopy. Its ability to be easily conjugated to biomolecules makes it a valuable tool for researchers in cell biology, immunology, and drug development. The protocols and data provided in these application notes offer a comprehensive guide for the successful implementation of this compound in various microscopy-based assays. As with any fluorescent probe, optimization of labeling and staining conditions is crucial for achieving high-quality, reproducible results.
References
- 1. This compound | C20H13NO5 | CID 76845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. alkemix.eu [alkemix.eu]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. usbio.net [usbio.net]
- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. abyntek.com [abyntek.com]
- 14. Fluorescence In Situ Hybridization (FISH) and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
5-Aminofluorescein for Labeling Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminofluorescein is a derivative of the widely used fluorescent dye, fluorescein. It provides a primary amine group that can be utilized for covalent labeling of biomolecules, including oligonucleotides. This amine functionality allows for the stable attachment of the fluorophore to oligonucleotides that have been synthesized with a corresponding reactive group, most commonly an N-hydroxysuccinimide (NHS) ester. The resulting fluorescein-labeled oligonucleotides are invaluable tools in a multitude of molecular biology and diagnostic applications due to their bright green fluorescence.
This document provides detailed protocols for the post-synthetic labeling of oligonucleotides with this compound, purification of the resulting conjugate, and key quantitative data to guide experimental design.
Key Properties of this compound
Proper experimental design requires an understanding of the spectral and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 347.3 g/mol | [1][2] |
| Excitation Maximum (λex) | ~490-495 nm | [2][3][4] |
| Emission Maximum (λem) | ~515-535 nm | |
| Purity | >95% | |
| Form | Solid | |
| Solubility | Soluble in DMSO and DMF (e.g., 5 mg/mL) |
Quantitative Data on Labeling and Fluorescence
The efficiency of labeling and the fluorescence output of the final conjugate are critical parameters for successful application. The following table summarizes key quantitative data related to this compound and its use in labeling oligonucleotides.
| Parameter | Value/Observation | Conditions and Notes | Reference |
| Typical Labeling Efficiency | 70-90% for 3' labeling; 60-70% for 5' labeling | This data is for a post-synthetic enzymatic and chemical ligation method, not direct NHS ester conjugation, but provides a general benchmark. | |
| Fluorescence Quantum Yield (Φ) | 0.8% in water; 4% in methanol; 61% in acetone; 67% in DMSO | Quantum yield is highly solvent-dependent. The local environment of the conjugated oligonucleotide will influence the final quantum yield. | |
| Fluorescence Quenching | Significant quenching observed when in proximity to guanine (B1146940) (G) nucleobases. | This is a critical consideration in oligonucleotide probe design to maximize fluorescence signal. Proximity to thymine (B56734) (T) on single-stranded DNA generally results in the strongest signal. | |
| Purification Recovery (RP-HPLC) | 75-80% | For a 100 nmole synthesis scale using an XTerra MS C18 column. |
Experimental Protocols
Protocol 1: Post-Synthetic Labeling of an Amine-Modified Oligonucleotide
This protocol describes the conjugation of a this compound derivative (activated as an NHS ester) to an oligonucleotide synthesized with a 5' or 3' amine modification (e.g., Amino Modifier C6).
Materials and Reagents:
-
Amine-modified oligonucleotide, lyophilized
-
This compound NHS ester (or a kit containing the activated dye)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5
-
Nuclease-free water
-
3 M Sodium Acetate (B1210297), pH 5.2
-
100% Ethanol, cold (-20°C)
-
70% Ethanol, cold (-20°C)
Procedure:
-
Oligonucleotide Preparation: Dissolve the lyophilized amine-modified oligonucleotide in the labeling buffer to a final concentration of 0.3 to 0.8 mM.
-
NHS-Ester Stock Solution Preparation: Immediately before use, warm the vial of this compound NHS ester to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF. Vortex until fully dissolved.
-
Conjugation Reaction:
-
To the dissolved oligonucleotide, add a 5-fold molar excess of the dissolved this compound NHS ester.
-
Vortex the reaction mixture gently.
-
Incubate at room temperature (~25°C) for at least 2 hours. Some protocols suggest overnight incubation may increase efficiency. Protect the reaction from light by wrapping the tube in aluminum foil.
-
-
Ethanol Precipitation of the Labeled Oligonucleotide:
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.
-
Add 2.5 to 3 volumes of cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet the oligonucleotide.
-
Carefully decant the supernatant.
-
Wash the pellet twice with cold 70% ethanol, centrifuging for 5-10 minutes between washes.
-
Air-dry or vacuum-dry the pellet.
-
-
Resuspension: Resuspend the dried pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).
Protocol 2: Purification of the Labeled Oligonucleotide by Reverse-Phase HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying fluorescently labeled oligonucleotides, as the hydrophobicity of the dye allows for excellent separation of the labeled product from unlabeled oligonucleotides and free dye.
Materials and Reagents:
-
Dried, labeled oligonucleotide pellet from Protocol 1
-
Buffer A: 0.1 M Triethylammonium (B8662869) acetate (TEAA), pH 7.0
-
Buffer B: 30% Acetonitrile (B52724) in 0.1 M TEAA, pH 7.0 (or a similar gradient with acetonitrile and a suitable buffer like triethylammonium bicarbonate)
-
HPLC system with a C8 or C18 reverse-phase column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm)
-
UV detector capable of monitoring at 260 nm (for oligonucleotide) and ~495 nm (for fluorescein)
Procedure:
-
Sample Preparation: Dissolve the dried oligonucleotide pellet in Buffer A or nuclease-free water.
-
HPLC Separation:
-
Equilibrate the column with Buffer A.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient is from 0% to 100% Buffer B over 15 minutes. The optimal gradient may need to be adjusted based on the specific oligonucleotide sequence and length.
-
Monitor the elution at 260 nm and ~495 nm. The later-eluting peak that absorbs at both wavelengths is the desired fluorescently labeled oligonucleotide. Unlabeled oligonucleotides will elute earlier, and free dye will have a different retention time.
-
-
Fraction Collection and Processing:
-
Collect the fractions corresponding to the desired peak.
-
Lyophilize the collected fractions to remove the volatile buffer and solvent.
-
Resuspend the purified, labeled oligonucleotide in a suitable storage buffer.
-
Visualizations
Applications of this compound Labeled Oligonucleotides
Fluorescently labeled oligonucleotides are versatile tools used in a wide array of applications in research and diagnostics. Their high sensitivity and the safety of non-radioactive detection have made them indispensable.
-
Fluorescence In Situ Hybridization (FISH): Labeled oligonucleotides are used as probes to detect and localize specific DNA or RNA sequences within cells and tissues, providing spatial information on gene expression and chromosome organization.
-
Real-Time PCR (qPCR): While often used in dual-labeled probes with a quencher, single-labeled oligonucleotides can be incorporated into certain qPCR assay designs.
-
DNA Sequencing and Genotyping: Fluorescently labeled primers are fundamental to automated DNA sequencing and various genotyping methods.
-
Microarrays: Labeled oligonucleotides can be used as probes immobilized on a microarray surface or as labeled targets that hybridize to the array.
-
Flow Cytometry: For the detection and quantification of specific nucleic acid sequences in single cells.
-
Fluorescence Microscopy: To visualize the subcellular localization of specific DNA or RNA molecules.
Storage and Handling
-
Unlabeled this compound: Store the solid form desiccated and protected from light.
-
Labeled Oligonucleotides: For long-term storage, fluorescently labeled oligonucleotides should be stored at -20°C in a buffer such as TE (10 mM Tris, 0.1 mM EDTA, pH 7.5-8.0). It is crucial to protect the labeled oligonucleotides from light to prevent photobleaching. Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles.
References
5-Aminofluorescein in Immunoassays: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, 5-Aminofluorescein (5-AF) has emerged as a versatile fluorescent probe for the development of sensitive and robust immunoassays. Its primary amine group allows for straightforward conjugation to antibodies, antigens, and haptens, making it a valuable tool for various assay formats, most notably Fluorescence Polarization Immunoassays (FPIA).
This document provides detailed application notes and protocols for the use of this compound in immunoassays, with a focus on antibody and tracer synthesis, and the development of competitive immunoassays for the detection of small molecules.
Principle of this compound-Based Immunoassays
This compound is a derivative of fluorescein (B123965), a widely used fluorophore with excitation and emission maxima in the visible spectrum (typically around 490 nm and 520 nm, respectively).[1] The key feature of 5-AF is its primary amine group, which serves as a reactive handle for covalent attachment to other molecules.
The most prominent application of 5-AF in immunoassays is in the development of Fluorescence Polarization Immunoassays (FPIA). FPIA is a homogeneous immunoassay technique, meaning it does not require separation of bound and free components, leading to rapid and simple assay procedures.[2] The principle of FPIA is based on the measurement of the change in polarization of fluorescent light emitted by a small, fluorescently labeled molecule (the tracer) upon binding to a much larger antibody.
When a small fluorescent tracer, such as a 5-AF labeled antigen, is in solution, it rotates rapidly, and the emitted light is depolarized. However, when this tracer binds to a large antibody, its rotation is significantly slowed down, resulting in a higher degree of polarization of the emitted light. In a competitive FPIA, the analyte in a sample competes with the fluorescent tracer for a limited number of antibody binding sites. A higher concentration of analyte in the sample will result in less tracer binding to the antibody, leading to a lower polarization signal. This inverse relationship between analyte concentration and fluorescence polarization forms the basis for quantification.
Quantitative Data from this compound-Based Immunoassays
The following tables summarize the performance of various immunoassays utilizing this compound-labeled tracers for the detection of small molecules.
| Analyte | Assay Format | Tracer | Antibody | IC50 | Limit of Detection (LOD) | Sample Matrix | Reference |
| Pesticides | |||||||
| Parathion (B1678463) | FPIA | PM-B-EDF | Antibody D | 1.96 mg/L | 0.179 mg/L | Not Specified | [3] |
| Azinphos-methyl | FPIA | PBM-EDF 3 | MAb AZI-110 | 0.1487 mg/L | 0.150 mg/L | Not Specified | [3] |
| Triazophos | FPIA | THBu-EDF | Anti-triazophos mAb | 3.62 µg/L | 0.29 µg/L | Water, Brown Rice, Cabbage, Apple | [4] |
| Imidacloprid | FPIA | IMI-EDF | mAb 3D11B12E5 | 4.8 µg/L | 1.7 µg/L | Paddy Water, Corn, Cucumber | |
| Antibiotics | |||||||
| Aminoglycosides | FPIA | Aminoglycoside-DTAF | Rabbit Antisera | Not Reported | Not Reported | Serum, Plasma | |
| Vancomycin | FPIA | Fluorescein-labeled vancomycin | Rabbit Antisera | Not Reported | 0.6 mg/L | Not Reported | |
| Chloramphenicol | FPIA | Chloramphenicol-fluorescein conjugate | Anti-chloramphenicol antibodies | Not Reported | 10 ng/mL | Not Specified | |
| (Fluoro)quinolones | FPIA | SAR-5-FAM | Monoclonal Antibodies | Not Reported | Not Reported | Milk, Chicken Muscle | |
| Mycotoxins | |||||||
| Ochratoxin A | FPIA | Not Specified | Monoclonal Antibody | 30 ng/mL | 5-200 ng/mL (Dynamic Range) | Barley | |
| Zearalenone | FPIA | ZEN-fluorescein tracer | Monoclonal Antibodies | Not Reported | 0.1 µg/g | Maize |
DTAF: 5-((4,6-Dichlorotriazin-2-yl)amino)fluorescein; EDF: Ethylenediamine-fluorescein; FAM: 5-Carboxyfluorescein; FPIA: Fluorescence Polarization Immunoassay; IC50: Half-maximal inhibitory concentration; IMI: Imidacloprid; MAb: Monoclonal Antibody; PM-B-EDF & PBM-EDF: Fluorescein-labeled haptens of parathion and azinphos-methyl; SAR: Sarafloxacin; THBu-EDF: Fluorescein-labeled hapten of triazophos; ZEN: Zearalenone.
Experimental Protocols
Protocol 1: Labeling of Proteins (Antibodies or Antigens) with this compound
This protocol describes a general method for conjugating this compound to proteins containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein (antibody or antigen) solution (1-5 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
This compound (5-AF)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Dialysis tubing or centrifugal ultrafiltration units
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Protein Solution:
-
Dissolve or dialyze the protein into 0.1 M sodium bicarbonate buffer, pH 8.5-9.0. Ensure the buffer is free of any primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Prepare this compound Solution:
-
Immediately before use, dissolve 5-AF in a minimal amount of anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the 5-AF solution to the protein solution while gently stirring. A typical starting molar ratio of 5-AF to protein is 10:1 to 20:1. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark, with continuous gentle stirring.
-
-
Purification of the Conjugate:
-
Remove unreacted 5-AF and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.4.
-
Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes, or by using centrifugal ultrafiltration units with an appropriate molecular weight cutoff.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL), which is the average number of 5-AF molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for protein) and 490 nm (for 5-AF).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.
-
Caption: Workflow for labeling proteins with this compound.
Protocol 2: Development of a Competitive Fluorescence Polarization Immunoassay (FPIA)
This protocol outlines the steps for developing a competitive FPIA for the detection of a small molecule analyte.
Materials:
-
This compound labeled tracer (synthesized by conjugating 5-AF to the analyte or a derivative)
-
Specific antibody against the analyte
-
Analyte standards of known concentrations
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Dilute the antibody and the 5-AF tracer in the assay buffer to their optimal working concentrations. These concentrations need to be determined empirically through checkerboard titrations to achieve a good assay window (difference in polarization between bound and free tracer) and sensitivity.
-
-
Assay Procedure:
-
Pipette a fixed volume of the diluted antibody solution into each well of the black microplate.
-
Add a fixed volume of the analyte standard or unknown sample to the wells.
-
Add a fixed volume of the diluted 5-AF tracer solution to all wells.
-
Incubate the plate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow the competitive binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a fluorescence polarization plate reader with appropriate excitation and emission filters for fluorescein (e.g., Ex: 485 nm, Em: 535 nm).
-
-
Data Analysis:
-
Calculate the average fluorescence polarization (mP) values for each standard and sample.
-
Construct a standard curve by plotting the fluorescence polarization (mP) as a function of the analyte concentration. Typically, a four-parameter logistic fit is used to model the sigmoidal dose-response curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their fluorescence polarization values from the standard curve.
-
Caption: Workflow for a competitive FPIA using a 5-AF tracer.
Signaling Pathway in Competitive FPIA
The underlying principle of a competitive FPIA can be visualized as a dynamic equilibrium between the binding of the analyte and the fluorescent tracer to the antibody.
Caption: Competitive binding equilibrium in FPIA.
Other Potential Applications
While FPIA is the most common application, the fluorescent properties of this compound and its ability to be conjugated to biomolecules suggest its potential use in other immunoassay formats:
-
Fluorescence-linked Immunosorbent Assay (FLISA): 5-AF can be used to label detection antibodies in a sandwich or competitive ELISA format, where the fluorescence signal is measured instead of a colorimetric one. This can potentially increase the sensitivity and dynamic range of the assay.
-
Lateral Flow Immunoassays (LFIA): 5-AF could be used as a fluorescent label for the detection antibodies in a lateral flow format. This would require a fluorescent strip reader for quantitative or semi-quantitative analysis, offering an alternative to traditional gold nanoparticle-based colorimetric detection.
-
Homogeneous Competitive Fluorescence Immunoassays: Beyond FPIA, 5-AF can be employed in other homogeneous assay formats that rely on fluorescence quenching or enhancement upon antibody-antigen binding.
The protocols and data presented here provide a comprehensive starting point for researchers interested in utilizing this compound for the development of sensitive and rapid immunoassays. The versatility of this fluorophore, coupled with the simplicity of FPIA and its potential in other formats, makes it a valuable tool in various fields of research and diagnostics.
References
- 1. mdpi.com [mdpi.com]
- 2. Homogeneous fluorescence-based immunoassay detects antigens within 90 seconds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homogeneous fluorescence-based immunoassay via inner filter effect of gold nanoparticles on fluorescence of CdTe quantum dots - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
Application Notes and Protocols: 5-Aminofluorescein as a Fluorescent Probe for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-aminofluorescein (5-AF) as a fluorescent probe for the detection and quantification of carboxylic acids. Covalent labeling of carboxylic acids with this compound facilitates their analysis and detection in various applications, including chromatography, bio-imaging, and drug delivery studies.
Introduction
This compound is a derivative of the highly fluorescent molecule fluorescein (B123965), featuring a reactive primary amine group. This amine functionality allows for the covalent conjugation of 5-AF to molecules containing carboxylic acid groups through the formation of a stable amide bond. This labeling process imparts the excellent photophysical properties of fluorescein to the target molecule, enabling sensitive detection using fluorescence-based techniques. The primary application discussed herein involves the use of carbodiimide (B86325) crosslinker chemistry, specifically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS), to facilitate the amide bond formation between the carboxylic acid and this compound.
Principle of Detection
The fundamental principle behind the use of this compound as a probe for carboxylic acids lies in a two-step chemical conjugation process. Initially, the carboxylic acid is activated using EDC and NHS. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. Subsequently, the amine group of this compound nucleophilically attacks the NHS ester, resulting in the formation of a stable amide bond and the release of NHS. This covalent conjugation effectively tags the carboxylic acid-containing molecule with a fluorescent probe. The fluorescence intensity of the resulting conjugate can then be measured to quantify the amount of the original carboxylic acid. It has been observed that the fluorescence quantum yield of aminofluoresceins, which is low in aqueous solutions, can increase upon covalent bond formation involving the amino group's lone pair of electrons[1].
Quantitative Data
The photophysical properties of this compound are crucial for its application as a fluorescent probe. The following tables summarize key quantitative data for unconjugated this compound. It is important to note that the quantum yield of the conjugated product may differ and should be determined experimentally for specific applications.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~490 nm | [2][3] |
| Emission Maximum (λem) | ~515-520 nm | [2][3] |
| Molar Mass | 347.32 g/mol | [4] |
Table 2: Fluorescence Quantum Yield (Φ) of this compound in Different Solvents
| Solvent | Quantum Yield (Φ) | Reference |
| Water | 0.8% | [1] |
| Methanol | 4% | [1] |
| Acetone | 61% | [1] |
| DMSO | 67% | [1] |
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a carboxylic acid-containing molecule and the subsequent analysis. Optimization may be required for specific applications.
This protocol is a general guideline for the conjugation of this compound to a small molecule containing a carboxylic acid.
Materials:
-
Carboxylic acid-containing molecule of interest
-
This compound (5-AF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 4.7-6.0 for the activation step.
-
Coupling Buffer: 0.1 M Sodium Phosphate (B84403) buffer, pH 7.0-7.5 for the conjugation step.
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine.
-
Reverse-phase HPLC system with a fluorescence detector.
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxylic acid-containing molecule in the appropriate solvent. For reactions in organic solvents, anhydrous DMF or DMSO can be used. For aqueous reactions, use the Reaction Buffer.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare solutions of EDC and NHS in the appropriate solvent (anhydrous DMF/DMSO or Reaction Buffer).
-
-
Activation of the Carboxylic Acid:
-
In a reaction vessel, dissolve the carboxylic acid to a final concentration of 1-10 mM.
-
Add EDC and NHS to the carboxylic acid solution. A molar excess of EDC and NHS (typically 1.5 to 5 equivalents of each relative to the carboxylic acid) is recommended to drive the reaction.
-
Stir the reaction mixture at room temperature for 15-60 minutes.
-
-
Conjugation with this compound:
-
Add this compound to the activated carboxylic acid solution. A slight molar excess of the carboxylic acid relative to this compound (e.g., 1.2 equivalents) is often used to ensure complete consumption of the fluorescent probe.
-
If the activation step was performed at an acidic pH, adjust the pH of the reaction mixture to 7.0-7.5 by adding the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature, protected from light.
-
-
Quenching the Reaction:
-
(Optional) Add a quenching solution to react with any unreacted NHS esters. Incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
The crude reaction mixture can be purified using reverse-phase HPLC.
-
Use a C18 column and a gradient of an appropriate mobile phase system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Monitor the elution profile using a fluorescence detector set to the excitation and emission wavelengths of fluorescein (λex ~490 nm, λem ~520 nm).
-
Collect the fluorescent peak corresponding to the this compound-carboxylic acid conjugate.
-
Confirm the identity of the product using mass spectrometry.
-
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of the purified this compound-carboxylic acid conjugate of known concentrations.
-
Inject each standard into the HPLC system.
-
Record the peak area from the fluorescence detector for each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
-
Analysis of Unknown Samples:
-
Label the unknown carboxylic acid sample with this compound using the protocol described above.
-
Inject the labeled and purified sample into the HPLC system under the same conditions used for the calibration curve.
-
Determine the peak area of the conjugate in the unknown sample.
-
Calculate the concentration of the conjugate in the sample using the calibration curve. From this, the concentration of the original carboxylic acid can be determined.
-
Applications in Research and Drug Development
-
Metabolomics: Derivatization of carboxylic acid-containing metabolites with this compound enables their sensitive detection in complex biological samples.
-
Drug Delivery: Fluorescently labeling drug molecules that contain carboxylic acid groups allows for the visualization of their uptake and distribution in cells and tissues.
-
High-Throughput Screening: The use of this compound as a fluorescent tag can be adapted for high-throughput screening assays to identify molecules that interact with or are substrates for enzymes that process carboxylic acids.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive EDC/NHS | Use fresh, high-quality EDC and NHS. EDC is moisture-sensitive. |
| Incorrect pH | Ensure the activation step is performed at pH 4.7-6.0 and the conjugation step at pH 7.0-7.5. | |
| Presence of primary amines in the buffer | Use amine-free buffers such as MES and phosphate buffers. | |
| High Background Fluorescence | Excess unreacted this compound | Ensure efficient purification of the conjugate, for example, by optimizing the HPLC gradient. |
| Precipitation of Reagents | Low solubility of the carboxylic acid or 5-AF | Adjust the solvent system. DMSO is a good solvent for many organic molecules. |
Conclusion
This compound is a versatile and sensitive fluorescent probe for the detection and quantification of carboxylic acids. The protocols outlined in this document provide a solid foundation for researchers to label their molecules of interest and perform downstream analysis. As with any chemical labeling procedure, optimization of the reaction conditions for each specific carboxylic acid is recommended to achieve the best results.
References
Application Notes and Protocols for Labeling Human Serum Albumin with 5-Aminofluorescein
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent labeling of Human Serum Albumin (HSA) with the fluorescent probe 5-Aminofluorescein (5-AF). The resulting fluorescently-labeled HSA conjugate is a valuable tool in various research and drug development applications, including but not limited to, in vitro and in vivo imaging, microvascular studies, and as a fluorescent marker for brain tumor demarcation during surgery.[1] The protocol herein utilizes a robust and widely-used carbodiimide (B86325) crosslinking chemistry, specifically employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond between the carboxyl groups on HSA and the primary amine of 5-AF.
The following sections offer a comprehensive overview of the materials, protocols, and characterization methods required to successfully synthesize and validate the 5-AF-HSA conjugate.
Quantitative Data Summary
For successful conjugation and accurate characterization of the final product, it is essential to have precise information on the physical and chemical properties of the reactants. The following tables summarize these key quantitative data points.
Table 1: Physicochemical Properties of Reactants
| Compound | Molecular Weight ( g/mol ) | Molar Extinction Coefficient (ε) | Wavelength for ε (nm) |
| Human Serum Albumin (HSA) | ~66,500 | ~43,824 M⁻¹cm⁻¹ | 280 |
| This compound (5-AF) | 347.32[2][3] | ~70,000 M⁻¹cm⁻¹ (approximated) | ~494 |
| EDC Hydrochloride | 191.70 | Not Applicable | Not Applicable |
| N-hydroxysuccinimide (NHS) | 115.09 | Not Applicable | Not Applicable |
Note: The molar extinction coefficient for this compound is approximated based on the value for Fluorescein isothiocyanate (FITC), a structurally similar compound.
Table 2: Spectral Properties of 5-AF and 5-AF-HSA Conjugate
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) | Correction Factor (CF) at 280 nm |
| This compound (Free) | ~490 | ~515[4] | 0.35 (approximated for fluorescein)[4] |
| 5-AF-HSA Conjugate | ~495 | ~520-535 | 0.35 (approximated for fluorescein) |
Reaction Chemistry and Workflow
The labeling of HSA with 5-AF is achieved through a two-step EDC/NHS coupling reaction. This method is preferred as it increases the efficiency and stability of the conjugation process.
Reaction Chemistry Overview
The process begins with the activation of the carboxyl groups (-COOH) on the surface of HSA using EDC. This forms a highly reactive but unstable O-acylisourea intermediate. To enhance stability, NHS is added to react with the intermediate, creating a more stable amine-reactive NHS ester. This semi-stable ester is then susceptible to nucleophilic attack by the primary amine (-NH₂) of this compound, resulting in the formation of a stable amide bond and the release of the NHS leaving group.
Experimental Workflow
The overall experimental process encompasses the preparation of reagents, the conjugation reaction, purification of the conjugate, and its subsequent characterization. Each of these stages is critical for obtaining a high-quality, well-defined fluorescently labeled protein.
Experimental Protocols
Materials and Reagents
-
Human Serum Albumin (HSA), lyophilized powder
-
This compound (5-AF)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification Column: Sephadex G-25 or equivalent desalting column
-
Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Protocol for Labeling HSA with 5-AF
This protocol is designed for labeling approximately 10 mg of HSA. Reactions can be scaled up or down as needed, maintaining the relative concentrations of the reactants.
1. Preparation of Reagents:
-
HSA Solution: Dissolve 10 mg of HSA in 1 mL of Activation Buffer. This results in a concentration of approximately 150 µM.
-
5-AF Solution: Immediately before use, dissolve 1 mg of 5-AF in 100 µL of anhydrous DMSO. This gives a concentration of approximately 28.8 mM.
-
EDC Solution: Immediately before use, prepare a 10 mg/mL solution of EDC in Activation Buffer.
-
NHS Solution: Immediately before use, prepare a 10 mg/mL solution of NHS in Activation Buffer.
2. Activation of HSA:
-
To the 1 mL of HSA solution, add 48 µL of the freshly prepared NHS solution (final concentration ~5 mM). Mix gently by pipetting.
-
Add 26 µL of the freshly prepared EDC solution (final concentration ~2.5 mM). Mix gently and immediately proceed to the next step.
-
Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.
3. Conjugation Reaction:
-
Add a 10-fold molar excess of the 5-AF solution to the activated HSA solution. For 10 mg of HSA (~0.15 µmol), this would be approximately 52 µL of the 28.8 mM 5-AF solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring or rocking, protected from light.
4. Quenching the Reaction:
-
To stop the reaction, add 100 µL of Quenching Buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture.
-
Incubate for an additional 30 minutes at room temperature.
5. Purification of the 5-AF-HSA Conjugate:
-
Equilibrate a Sephadex G-25 desalting column with Elution Buffer (PBS, pH 7.4) according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The labeled protein will be in the first colored fraction to elute, while the smaller, unreacted 5-AF molecules will be retained on the column and elute later.
-
Collect the fractions containing the yellow-colored 5-AF-HSA conjugate.
6. Storage of the Conjugate:
-
Store the purified 5-AF-HSA conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative like 0.02% sodium azide (B81097) and storing at -20°C.
Protocol for Characterization of the 5-AF-HSA Conjugate
The degree of labeling (DOL), which is the average number of 5-AF molecules conjugated to each HSA molecule, can be determined using UV-Vis spectrophotometry.
1. Spectrophotometric Measurement:
-
Measure the absorbance of the purified 5-AF-HSA conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of 5-AF, which is approximately 495 nm (A₄₉₅). Use PBS as the blank.
-
If the absorbance readings are too high (typically > 2.0), dilute the sample with PBS and record the dilution factor.
2. Calculation of Degree of Labeling (DOL):
The DOL is calculated using the following formulas:
-
Concentration of HSA (M):
[HSA] = (A₂₈₀ - (A₄₉₅ × CF₂₈₀)) / ε_HSA
Where:
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
A₄₉₅ = Absorbance of the conjugate at 495 nm
-
CF₂₈₀ = Correction factor for 5-AF at 280 nm (~0.35)
-
ε_HSA = Molar extinction coefficient of HSA (~43,824 M⁻¹cm⁻¹)
-
-
Concentration of 5-AF (M):
[5-AF] = A₄₉₅ / ε_5-AF
Where:
-
A₄₉₅ = Absorbance of the conjugate at 495 nm
-
ε_5-AF = Molar extinction coefficient of 5-AF (~70,000 M⁻¹cm⁻¹)
-
-
Degree of Labeling (DOL):
DOL = [5-AF] / [HSA]
An optimal DOL is typically between 2 and 7 for most applications. Over-labeling can lead to fluorescence quenching and may affect the biological activity of the protein.
Applications
The 5-AF-HSA conjugate has several applications in research and clinical settings:
-
Fluorescence Microscopy: For visualizing blood vessels and studying microcirculation.
-
Tumor Imaging: 5-AF-HSA has been shown to accumulate in brain tumors, allowing for fluorescent guidance during surgery.
-
Drug Delivery Studies: Fluorescently labeled albumin can be used to track the biodistribution and cellular uptake of albumin-based drug delivery systems.
-
In Vitro Assays: As a fluorescent tracer in cell-based assays to study protein uptake and trafficking.
These detailed notes and protocols should provide a solid foundation for the successful labeling of human serum albumin with this compound and its application in your research.
References
5-Aminofluorescein for Detecting Reactive Groups on Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminofluorescein (5-AF) is a versatile fluorescent probe derived from fluorescein, featuring a primary amine group that enables its conjugation to various biomolecules and its use in detecting specific reactive functional groups on the cell surface. Its bright green fluorescence, with an excitation maximum around 490-495 nm and an emission maximum in the 520-535 nm range, makes it readily detectable by standard fluorescence microscopy and flow cytometry systems.[1][2] This document provides detailed application notes and protocols for the use of this compound in cell-based assays, with a focus on detecting reactive aldehyde groups on the cell surface and targeted labeling through bioconjugation.
Principle of Detection
The utility of this compound in detecting reactive groups on cells stems from the reactivity of its primary amine. This amine group can selectively react with electrophilic functional groups, most notably aldehydes, to form a stable Schiff base.[1][3] This covalent linkage allows for the stable labeling of cells that present such reactive groups on their surface. The presence of aldehydes on the cell surface can be indicative of various physiological or pathological states, including oxidative stress.
Furthermore, the primary amine of 5-AF serves as a chemical handle for conjugation to other molecules, such as antibodies or specific ligands.[4][][6] This allows for the targeted delivery of the fluorophore to specific cell surface proteins or receptors, enabling highly specific cell labeling and visualization.
Data Presentation
Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₃NO₅ | [2] |
| Molecular Weight | 347.32 g/mol | [2] |
| Excitation Maximum (Ex) | ~490-495 nm | [1][2] |
| Emission Maximum (Em) | ~520-535 nm | [1] |
| Purity | >95% | [2] |
| Form | Solid | [2] |
Comparison of Fluorescent Probes for Amine and Aldehyde Detection
| Probe | Reactive Group Targeted | Cell Permeability | Common Applications |
| This compound (5-AF) | Aldehydes (direct), Amines (via conjugation) | No | Cell surface aldehyde detection, Antibody conjugation |
| Fluorescein isothiocyanate (FITC) | Primary amines | No | Antibody and protein labeling |
| Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) | Intracellular primary amines | Yes | Cell proliferation and tracking |
Experimental Protocols
Protocol 1: Detection of Reactive Aldehydes on the Cell Surface
This protocol describes a method for the direct labeling of cell surface aldehydes using this compound.
Materials:
-
This compound (5-AF)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Cells of interest (suspension or adherent)
-
Bovine Serum Albumin (BSA)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Preparation of 5-AF Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Adherent Cells: Culture cells on coverslips or in appropriate imaging dishes to the desired confluency.
-
Suspension Cells: Harvest cells and wash twice with PBS by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the cell pellet in PBS.
-
-
Labeling Reaction:
-
Prepare a fresh working solution of 5-AF by diluting the stock solution in PBS to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell type.
-
For adherent cells, remove the culture medium and wash once with PBS. Add the 5-AF working solution to the cells.
-
For suspension cells, resuspend the cell pellet in the 5-AF working solution.
-
Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the 5-AF solution.
-
Wash the cells three times with PBS containing 1% BSA to remove unbound dye and block non-specific binding.
-
-
Analysis:
-
Fluorescence Microscopy: Mount coverslips with an appropriate mounting medium and visualize using a fluorescence microscope with a standard FITC filter set.
-
Flow Cytometry: Resuspend cells in PBS and analyze on a flow cytometer using the FL1 channel (or equivalent for green fluorescence).
-
Protocol 2: Targeted Cell Labeling using a this compound-Antibody Conjugate
This protocol outlines the general steps for labeling cells with a custom-conjugated 5-AF antibody.
Materials:
-
5-AF conjugated primary antibody (custom or commercially available)
-
Cells of interest
-
PBS
-
BSA or serum for blocking
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of your target cells in PBS. Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
-
Blocking (Optional but Recommended):
-
To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., PBS with 1% BSA or 5% normal serum from the host species of the secondary antibody, if used) for 15-30 minutes on ice.
-
-
Antibody Incubation:
-
Add the 5-AF conjugated primary antibody to the cell suspension at a predetermined optimal concentration.
-
Incubate for 30-60 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells twice with cold PBS to remove unbound antibody. Centrifuge at 300 x g for 5 minutes for each wash.
-
-
Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy as described in Protocol 1.
-
Visualizations
Caption: Workflow for detecting cell surface aldehydes using this compound.
References
- 1. An easy and efficient fluorescent method for detecting aldehydes and its application in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Labeling of Cells [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: High-Fidelity Staining of Cellular Membranes with 5-Aminofluorescein Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Aminofluorescein (5-AF) is a versatile fluorescent molecule widely used in biological research. While 5-AF itself can be conjugated to molecules like human serum albumin to selectively target tissues, its direct application for general cellular membrane staining is limited.[1] To achieve efficient and stable labeling of the plasma membrane, lipophilic derivatives of fluorescein (B123965) have been developed. This document focuses on one such derivative, 5-(Octadecylthiocarbamoylamino)fluorescein , a compound engineered for robust membrane staining in live-cell imaging applications.[2][3]
The staining principle of this derivative is based on its amphiphilic structure. It features a long C18 octadecyl hydrocarbon chain (a hydrophobic tail) and a fluorescein core (a hydrophilic, fluorescent head).[2] The hydrophobic tail readily inserts and anchors itself within the lipid bilayer of the cell membrane, while the polar fluorescein head remains oriented towards the aqueous environment, where it can be excited to produce a bright green fluorescence.[2] This mechanism allows for high-contrast imaging of the plasma membrane and other lipid-rich structures.[2]
Physicochemical and Spectroscopic Properties
Proper handling and storage of the dye are critical for optimal performance. The key properties of 5-(Octadecylthiocarbamoylamino)fluorescein are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₅₁N₃O₅S | [3] |
| Molecular Weight | 689.9 g/mol | [3] |
| Excitation Maximum (Ex) | ~495 nm | [2][3] |
| Emission Maximum (Em) | ~515 nm | [3] |
| Recommended Filter Set | FITC / GFP | [2] |
| Solubility | Soluble in DMSO | [3] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [2][3] |
Experimental Protocols
This section provides a detailed protocol for staining the plasma membrane of living cells using 5-(Octadecylthiocarbamoylamino)fluorescein. Optimization may be required depending on the specific cell type and experimental conditions.
Required Materials
-
5-(Octadecylthiocarbamoylamino)fluorescein powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), warm (37°C)
-
Live-cell imaging medium or buffer (e.g., HBSS with Ca²⁺/Mg²⁺)
-
Adherent or suspension cells cultured on glass-bottom dishes or coverslips
Reagent Preparation
a) 1 mg/mL Stock Solution:
-
Carefully weigh 1 mg of the dye powder.
-
Dissolve the powder in 1 mL of anhydrous DMSO.
-
Vortex briefly until the dye is fully dissolved.[2]
-
Store the stock solution in small aliquots at -20°C, protected from light.[2]
b) Working Staining Solution (1-10 µM):
-
Immediately before use, thaw a stock solution aliquot.
-
Dilute the stock solution into warm (37°C) serum-free cell culture medium or PBS to a final concentration of 1-10 µM.[2][3] A starting concentration of 5 µM is recommended.[2]
-
Vortex the working solution gently before adding it to the cells.[2]
Staining Protocol for Adherent Cells
-
Cell Preparation: Grow cells on glass-bottom dishes or coverslips to approximately 70-80% confluency.[2]
-
Wash: Aspirate the culture medium and gently wash the cells twice with warm PBS.[2]
-
Staining: Add the freshly prepared working staining solution to the cells, ensuring the entire surface is covered.[2]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[2] This time may be extended to 45 minutes if the signal is weak.[2]
-
Wash: Aspirate the staining solution and wash the cells two to three times with warm PBS to remove unbound dye and reduce background fluorescence.[2]
-
Imaging: Add fresh, warm PBS or imaging buffer to the cells. Proceed with imaging immediately on an epifluorescence or confocal microscope using a standard FITC/GFP filter set.[2]
Staining Protocol for Suspension Cells
-
Cell Preparation: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend the pellet in pre-warmed live-cell imaging medium at a density of approximately 1 x 10⁶ cells/mL.[3][4]
-
Staining: Add the working staining solution to the cell suspension to achieve the desired final concentration (1-10 µM).
-
Incubation: Incubate for 15-30 minutes at 37°C with occasional gentle mixing.[3]
-
Wash: Centrifuge the cells to pellet them, remove the supernatant, and resuspend them in fresh, pre-warmed medium or PBS. Repeat the wash step two more times.[4]
-
Imaging: Resuspend the final cell pellet in imaging buffer and transfer to a suitable imaging dish for microscopy.
Visualized Workflows and Mechanisms
Diagrams help clarify the experimental process and the underlying principle of membrane staining.
Caption: Workflow for staining live adherent cells.
Caption: Anchoring of the lipophilic dye in the membrane.
Data Summary and Troubleshooting
Successful staining results in cells exhibiting bright green fluorescence localized primarily at the plasma membrane.[2] The table below summarizes key parameters and provides solutions to common problems.
| Parameter / Issue | Recommendation / Solution |
| Working Concentration | Start with 5 µM. If the signal is weak, increase to 10 µM. If background is high or toxicity is observed, decrease to 1 µM.[2] |
| Incubation Time | Start with 15-30 minutes. If the signal is weak, increase the incubation time (e.g., to 45 minutes).[2] |
| No/Weak Signal | * Cause: Dye concentration too low or incubation time too short. * Solution: Increase concentration and/or incubation time as described above.[2] * Cause: Improper microscope filter set. * Solution: Ensure the use of a standard FITC/GFP filter set.[2] |
| High Background | * Cause: Insufficient washing. * Solution: Increase the number and duration of wash steps after staining.[2][3] * Cause: Dye concentration is too high. * Solution: Decrease the working concentration of the dye.[2][3] * Cause: Dye has precipitated. * Solution: Ensure the stock solution is fully dissolved before preparing the working solution. Prepare fresh working solution and vortex before use.[2] |
| Cell Toxicity/Death | * Cause: Dye concentration is too high or incubation is too long. * Solution: Reduce the dye concentration and/or incubation time.[2] * Cause: Prolonged exposure to DMSO. * Solution: Ensure the final concentration of DMSO in the working solution is below 0.5%.[2][3] * Cause: Phototoxicity from imaging. * Solution: Reduce laser power and/or exposure time during microscopy.[2] |
References
5-Aminofluorescein in Fluorescent Antibody Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent antibody techniques are indispensable tools in biological research and clinical diagnostics, enabling the visualization and quantification of specific molecules within cells and tissues.[1][2] 5-Aminofluorescein (5-AF) is a versatile fluorescent probe that can be covalently conjugated to antibodies, making it a valuable reagent for these applications.[3][4] Its bright green fluorescence, when excited by blue light, provides high-contrast imaging for various platforms, including fluorescence microscopy and flow cytometry.[5][6] These notes provide detailed protocols and guidelines for the effective use of this compound-labeled antibodies.
Properties of this compound
This compound is a derivative of fluorescein (B123965) that possesses a reactive primary amine group, allowing for its conjugation to proteins.[4][7] The key spectral and physical properties of 5-AF are summarized below.
| Property | Value | References |
| Molecular Formula | C₂₀H₁₃NO₅ | [8][9] |
| Molecular Weight | 347.32 g/mol | [8] |
| Excitation Wavelength (λex) | ~490-495 nm | [3][5][9][10] |
| Emission Wavelength (λem) | ~515-535 nm | [3][9] |
| Appearance | Solid | [9] |
| Solubility | Soluble in DMSO and DMF (5 mg/mL), methanol (B129727) (10 mg/mL), and partly soluble in water. | [4][7][9] |
| Storage | Store at < -15°C, desiccated and protected from light. | [8] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the covalent attachment of this compound to an antibody. The primary amine of 5-AF can be coupled to carboxyl groups on the antibody using a carbodiimide (B86325) crosslinker such as EDC.
Materials:
-
Purified antibody (1-2 mg/mL in PBS, free of BSA, gelatin, or other amine-containing stabilizers)
-
This compound (5-AF)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
-
Dialysis tubing or cassette (10 kDa MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Dialyze the purified antibody against the Conjugation Buffer overnight at 4°C to remove any interfering substances.
-
Activation of Antibody:
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Preparation of 5-AF Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the 5-AF solution to the activated antibody solution.
-
Incubate for 2 hours at room temperature in the dark with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50 mM and incubate for 1 hour at room temperature.
-
Purification of the Conjugate:
-
Remove unconjugated 5-AF by passing the reaction mixture through a desalting column pre-equilibrated with PBS.
-
Alternatively, dialyze the conjugate against PBS at 4°C with several buffer changes over 24-48 hours.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and 490 nm (for 5-AF).
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) (to 50%) and store at -20°C.
-
References
- 1. news-medical.net [news-medical.net]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 3326-34-9 [chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. iacld.com [iacld.com]
- 7. Fluoresceinamine, isomer I | 3326-34-9 [sigmaaldrich.com]
- 8. This compound | 3326-34-9 | FA02871 | Biosynth [biosynth.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound (Fluoresceinamineisomer I) | Abcam [abcam.com]
5-Aminofluorescein in Nucleic Acid Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminofluorescein (5-AF) is a versatile fluorescent dye widely employed in nucleic acid analysis. Its primary amine group allows for straightforward covalent attachment to nucleic acids, making it a valuable tool for a variety of applications, including fluorescence in situ hybridization (FISH), DNA and RNA labeling, and the development of nucleic acid biosensors. This document provides detailed application notes and experimental protocols for the use of this compound in key nucleic acid analysis techniques.
Core Applications and Quantitative Data
This compound is utilized in several key areas of nucleic acid analysis. The following table summarizes the quantitative data associated with its performance in these applications.
| Application | Key Parameter | Typical Value(s) | Reference |
| 5'-End Labeling of Oligonucleotides | Labeling Efficiency | 60-90% | [1] |
| Fluorescence Quantum Yield (in water) | ~0.8% | [2] | |
| Fluorescence Quantum Yield (in DMSO) | ~67% | [2] | |
| Fluorescence In Situ Hybridization (FISH) | Probe Concentration | 2.5 - 5 ng/µl | [3] |
| Signal-to-Noise Ratio | >3:1 considered good | [3] | |
| Molecular Beacons | Quenching Efficiency | 85-97% | [4] |
| Signal-to-Background Ratio | Up to 40-fold enhancement | [5] |
Experimental Protocols
Protocol 1: 5'-End Labeling of Oligonucleotides with this compound (Two-Step Enzymatic Method)
This protocol describes the enzymatic labeling of DNA or RNA oligonucleotides at the 5'-terminus using T4 Polynucleotide Kinase (PNK) and a thiol-reactive this compound derivative (e.g., 5-iodoacetamidofluorescein, 5-IAF).[1]
Materials:
-
Unmodified DNA or RNA oligonucleotide with a 5'-hydroxyl group
-
T4 Polynucleotide Kinase (PNK)
-
10X T4 PNK Reaction Buffer
-
Adenosine 5'-[γ-thio]triphosphate (ATPγS)
-
5-Iodoacetamidofluorescein (5-IAF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
-
Ethanol (B145695) (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Thiophosphorylation Reaction:
-
In a sterile microcentrifuge tube, combine the following:
-
Oligonucleotide (100 pmol)
-
10X T4 PNK Reaction Buffer (2 µL)
-
ATPγS (10 mM, 1 µL)
-
T4 Polynucleotide Kinase (10 U/µL, 1 µL)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
-
Conjugation with 5-IAF:
-
Prepare a fresh 10 mg/mL solution of 5-IAF in DMSO.
-
To the thiophosphorylated oligonucleotide reaction, add 5 µL of the 5-IAF solution.
-
Incubate at room temperature for 2-4 hours, protected from light.
-
-
Purification of Labeled Oligonucleotide:
-
Precipitate the labeled oligonucleotide by adding 1/10th volume of 3 M Sodium Acetate and 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 10 minutes.
-
Air dry the pellet to remove residual ethanol.
-
Resuspend the pellet in an appropriate buffer (e.g., TE buffer).
-
For higher purity, further purify the labeled oligonucleotide using a size-exclusion chromatography column to remove unincorporated dye.
-
-
Quantification and Storage:
-
Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm.
-
Assess the labeling efficiency by measuring the absorbance of fluorescein (B123965) at ~495 nm.
-
Store the labeled oligonucleotide at -20°C, protected from light.
-
Protocol 2: Labeling of Amino-Modified Oligonucleotides with this compound
This protocol is for labeling oligonucleotides that have been synthesized with a primary amine group at the 5' or 3' end. The amine group reacts with an N-hydroxysuccinimide (NHS) ester of fluorescein.
Materials:
-
Amino-modified oligonucleotide
-
5-Carboxyfluorescein N-succinimidyl ester (or similar NHS ester)
-
0.1 M Sodium bicarbonate buffer, pH 8.5-9.0
-
Dimethylformamide (DMF) or DMSO
-
Nuclease-free water
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
-
Purification column (e.g., desalting or HPLC)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amino-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.
-
-
Dye Preparation:
-
Dissolve the fluorescein-NHS ester in DMF or DMSO to a concentration of 10-20 mg/mL immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, mix:
-
Amino-modified oligonucleotide solution (e.g., 20 µL of 1 mM solution)
-
0.1 M Sodium bicarbonate buffer, pH 8.5 (e.g., 50 µL)
-
Fluorescein-NHS ester solution (e.g., 5-10 µL)
-
-
Vortex briefly and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide from the excess dye using a desalting column, ethanol precipitation (as described in Protocol 1), or reverse-phase HPLC for higher purity.
-
-
Quantification and Storage:
-
Determine the concentration and labeling efficiency as described in Protocol 1.
-
Store the labeled oligonucleotide at -20°C, protected from light.
-
Protocol 3: Fluorescence In Situ Hybridization (FISH) with a this compound Labeled Probe
This is a general protocol for FISH on adherent cells. Optimization of probe concentration, hybridization temperature, and wash stringency may be required.
Materials:
-
This compound labeled DNA probe
-
Adherent cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
2x Saline-Sodium Citrate (SSC) buffer
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
Wash Buffer 1 (e.g., 2x SSC, 50% formamide)
-
Wash Buffer 2 (e.g., 0.1x SSC)
-
DAPI counterstain
-
Antifade mounting medium
Procedure:
-
Sample Preparation:
-
Wash cells on coverslips twice with PBS.
-
Fix cells with 4% PFA for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Dehydrate through an ethanol series (70%, 90%, 100%) for 3 minutes each and air dry.
-
-
Probe Preparation and Denaturation:
-
Prepare the hybridization mix containing the 5-AF labeled probe at a final concentration of 2.5-5 ng/µL.
-
Denature the probe mix at 75°C for 5-10 minutes and then place on ice.
-
-
Hybridization:
-
Apply the denatured probe mix to the prepared coverslip.
-
Seal the coverslip on a slide to prevent evaporation.
-
Incubate in a humidified chamber at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Carefully remove the sealant and coverslip.
-
Wash the slide in Wash Buffer 1 at 42°C for 15 minutes.
-
Wash twice in Wash Buffer 2 at 60°C for 10 minutes each.
-
Wash briefly in 2x SSC at room temperature.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Rinse briefly in 2x SSC.
-
Mount the coverslip with antifade mounting medium.
-
-
Visualization:
-
Visualize the fluorescent signals using a fluorescence microscope with appropriate filters for fluorescein (Excitation ~495 nm, Emission ~520 nm) and DAPI (Excitation ~360 nm, Emission ~460 nm).
-
Signaling Pathway: Molecular Beacons
Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore (like this compound) at one end and a quencher at the other. In the absence of a target nucleic acid, the hairpin structure brings the fluorophore and quencher into close proximity, resulting in fluorescence quenching. Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore and quencher, which leads to a restoration of fluorescence.[4][6][7]
References
- 1. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Beacons: Powerful Tools for Imaging RNA in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using molecular beacons as a sensitive fluorescence assay for enzymatic cleavage of single-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Engineering of DNA: Molecular Beacons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: 5-Aminofluorescein Photobleaching
Welcome to the technical support center for 5-Aminofluorescein. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate issues related to the photobleaching of this compound during fluorescence microscopy and other imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1] This process leads to a loss of the fluorescent signal, which can limit the duration of imaging experiments and compromise the quantitative accuracy of the data. Fluorescein (B123965) and its derivatives are known to be susceptible to photobleaching.
Q2: What are the primary causes of this compound photobleaching?
A2: The primary causes of photobleaching are high-intensity excitation light, long exposure times, and the presence of molecular oxygen.[2][3] When this compound absorbs light, it enters an excited state. While in this state, it can react with other molecules, particularly oxygen, leading to its permanent degradation.
Q3: How can I minimize photobleaching during my experiments?
A3: There are several strategies to minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the light.[3][4]
-
Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible exposure times for image acquisition and keeping the shutter closed when not actively imaging.
-
Use Antifade Reagents: Incorporate antifade reagents in your mounting medium or live-cell imaging buffer to scavenge reactive oxygen species that contribute to photobleaching.
-
Choose the Right Imaging System: Microscopes equipped with sensitive detectors (e.g., sCMOS or EMCCD cameras) require less excitation light.
Q4: Are there specific antifade reagents recommended for fluorescein derivatives like this compound?
A4: Yes, several antifade reagents are effective for fluorescein-based dyes. These include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo-octane (DABCO). Commercially available mounting media often contain one or more of these agents. PPD is considered highly effective but can cause autofluorescence at shorter wavelengths.
Q5: Can the pH of the mounting medium affect the fluorescence of this compound?
A5: Yes, the fluorescence of fluorescein derivatives is pH-sensitive. It is generally recommended to use a mounting medium with an alkaline pH (typically above 7.0) to ensure optimal fluorescence emission.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of fluorescent signal during imaging | Excitation light is too intense. | Reduce laser/lamp power. Use a neutral density filter to decrease intensity. |
| Prolonged exposure to light. | Decrease image acquisition time. Use an automated stage to revisit locations instead of continuous illumination. Keep the shutter closed when not acquiring images. | |
| Absence of antifade reagent. | Use a commercial antifade mounting medium for fixed cells or an antifade reagent in the buffer for live-cell imaging. | |
| Weak initial fluorescent signal | Low concentration of this compound conjugate. | Optimize the concentration of the fluorescent conjugate used for staining. |
| Suboptimal pH of the imaging buffer. | Ensure the pH of the imaging or mounting medium is in the optimal range for fluorescein fluorescence (typically pH > 7.0). | |
| Improper storage of the fluorophore. | Store this compound and its conjugates protected from light and moisture at the recommended temperature (-20°C for long-term storage). | |
| High background fluorescence | Non-specific binding of the fluorescent conjugate. | Include appropriate blocking steps in your staining protocol. Ensure thorough washing to remove unbound conjugate. |
| Autofluorescence from the sample or mounting medium. | Use a mounting medium with low autofluorescence. Consider using a different antifade reagent if the current one is contributing to the background. |
Quantitative Data on Photobleaching
While specific quantitative data for this compound is limited in the literature, data for the closely related compound Fluorescein Isothiocyanate (FITC) provides a useful proxy for understanding its photobleaching behavior. The following table summarizes the relative photostability of FITC under different conditions.
| Condition | Excitation Intensity | Relative Photostability (Time to 50% Intensity Loss) |
| PBS (Phosphate-Buffered Saline) | High | ~15-30 seconds |
| PBS (Phosphate-Buffered Saline) | Low | ~1-2 minutes |
| Glycerol-based medium with p-phenylenediamine (PPD) | High | > 5 minutes |
| Glycerol-based medium with n-propyl gallate (NPG) | High | > 5 minutes |
| Commerical Antifade Mountant (e.g., ProLong™ Gold) | High | Significantly extended, often several minutes to hours |
Note: These values are illustrative and can vary significantly depending on the specific experimental setup, including the microscope, objective, and sample type.
Experimental Protocols
Protocol for Minimizing Photobleaching in Immunofluorescence Staining with a this compound Conjugate
This protocol outlines the key steps for performing immunofluorescence staining with a this compound conjugated secondary antibody, with an emphasis on minimizing photobleaching.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS)
-
Primary antibody (specific to the target antigen)
-
This compound conjugated secondary antibody
-
Antifade mounting medium (e.g., containing PPD, NPG, or DABCO)
-
Microscope slides
Procedure:
-
Cell Fixation:
-
Wash cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound conjugated secondary antibody in blocking buffer. Protect the antibody solution from light.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Final Washes:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Carefully remove the coverslip from the washing buffer and wick away excess liquid.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.
-
-
Imaging:
-
Image the sample as soon as possible.
-
Use the lowest possible excitation intensity and exposure time.
-
Locate the region of interest using a different, more stable fluorescent channel (e.g., DAPI for nuclei) if possible, before exposing the this compound to the excitation light.
-
Keep the shutter closed when not actively acquiring images.
-
Visualizations
Caption: Factors contributing to this compound photobleaching and mitigation strategies.
Caption: A logical workflow for troubleshooting rapid photobleaching of this compound.
References
Technical Support Center: Troubleshooting Background Fluorescence in Cellular Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues with background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: Can 5-Aminofluorescein (5-AF) be used to reduce background fluorescence?
No, this is a common misconception. This compound (5-AF) is a fluorescent marker, not a quenching agent.[1][2][3][4] It is used to label and visualize molecules and structures within cells and tissues. When conjugated to molecules like human serum albumin, it has been used for applications such as the fluorescence imaging of glioblastomas. Using 5-AF will add to the fluorescent signal, rather than reduce unwanted background.
Q2: What is background fluorescence and what causes it?
Background fluorescence is any unwanted signal that obscures the specific signal from your fluorescent probe of interest. It can be broadly categorized into two types:
-
Autofluorescence: This is fluorescence originating from endogenous biological molecules within the sample. Common sources include:
-
Structural proteins: Collagen and elastin.
-
Metabolic cofactors: NADH and riboflavins.
-
Cellular components: Mitochondria and lysosomes can contribute to autofluorescence.
-
Pigments: Lipofuscin, a pigment that accumulates with age, is a major source of autofluorescence in a broad spectrum, particularly in tissues like the brain and retina.
-
Red blood cells: The heme group in red blood cells is a significant source of autofluorescence.
-
-
Extrinsic Fluorescence: This background signal is introduced during sample preparation and staining. Common causes include:
-
Fixation: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.
-
Non-specific antibody binding: The primary or secondary antibodies may bind to unintended targets.
-
Excess fluorescent probe: Unbound or aggregated fluorescent dyes that were not adequately washed away.
-
Q3: How can I determine the source of my high background fluorescence?
To identify the source of high background, it is crucial to use proper controls in your experiment. A key control is an unstained sample, which will allow you to assess the level of endogenous autofluorescence. Additionally, a secondary antibody-only control can help determine if non-specific binding of the secondary antibody is contributing to the background signal.
Troubleshooting Guides for Reducing Background Fluorescence
High background fluorescence is a common issue that can significantly impact the quality and interpretation of imaging data. Below are troubleshooting guides for common causes of high background and recommended solutions.
Issue 1: High Autofluorescence from Tissue or Cells
Certain tissues, like the pancreas, kidney, and spleen, are known for high levels of autofluorescence.
Solutions:
-
Chemical Quenching: Several reagents can be used to quench autofluorescence. The choice of quencher depends on the source of the autofluorescence.
-
Sudan Black B (SBB): This is a lipophilic dye that is highly effective at quenching autofluorescence from lipofuscin. However, it can introduce its own fluorescence in the far-red channel.
-
Trypan Blue: This dye can be used to quench fluorescence, particularly for distinguishing between internalized and cell-surface signals in phagocytosis assays and flow cytometry.
-
Copper Sulfate (B86663): A solution of copper sulfate in ammonium (B1175870) acetate (B1210297) buffer can also reduce lipofuscin autofluorescence.
-
-
Photobleaching: Exposing the tissue to a strong light source (e.g., white phosphor LED arrays) before staining can effectively reduce autofluorescence without the use of chemical quenchers.
-
Commercial Quenching Kits: Several commercially available kits, such as Vector® TrueVIEW®, are designed to reduce autofluorescence from various sources, including collagen, elastin, and red blood cells.
Issue 2: Aldehyde Fixative-Induced Fluorescence
Aldehyde fixatives are a common cause of background fluorescence.
Solutions:
-
Sodium Borohydride (B1222165) Treatment: This reducing agent can convert the aldehyde groups responsible for fluorescence into non-fluorescent alcohol groups.
-
Alternative Fixatives: If possible, consider using non-aldehyde fixatives, such as chilled methanol (B129727) or ethanol, which do not induce this type of autofluorescence.
-
Minimize Fixation Time: Reducing the duration of fixation can help to minimize the generation of fluorescent products.
Issue 3: Non-Specific Staining and High Background from Reagents
This can be caused by antibodies binding to unintended targets or by excess fluorescent dye.
Solutions:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with minimal background.
-
Blocking: Use a suitable blocking buffer, such as normal serum from the species in which the secondary antibody was raised or bovine serum albumin (BSA), to block non-specific binding sites.
-
Thorough Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.
-
Use High-Quality Antibodies: Ensure you are using antibodies that have been validated for your specific application.
Experimental Protocols
Below are detailed protocols for common background reduction techniques.
Protocol 1: Sudan Black B Treatment for Lipofuscin Quenching
-
After rehydration of paraffin-embedded sections or for cryosections, wash the slides in PBS.
-
Prepare a 0.1% Sudan Black B solution in 70% ethanol.
-
Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature.
-
Wash the slides extensively in PBS to remove excess Sudan Black B.
-
Proceed with your immunofluorescence staining protocol.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Fluorescence
-
After fixation and permeabilization, wash the samples with PBS.
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS. Be aware that the solution will fizz.
-
Incubate the samples in the sodium borohydride solution for 10 minutes. Repeat this step two more times with fresh solution for a total of 30 minutes of treatment.
-
Wash the samples thoroughly with PBS (at least 3 times for 5 minutes each) to remove all traces of sodium borohydride.
-
Proceed with the blocking step of your immunofluorescence protocol.
Quantitative Data Summary
| Method | Reagent | Concentration | Incubation Time | Target | Notes |
| Lipofuscin Quenching | Sudan Black B | 0.1% in 70% Ethanol | 10-20 minutes | Lipofuscin | Can introduce background in the far-red channel. |
| Aldehyde-Induced Fluorescence Reduction | Sodium Borohydride | 0.1% in PBS | 3 x 10 minutes | Aldehyde groups | Solution should be made fresh. |
| General Autofluorescence Quenching | Trypan Blue | 20 µg/ml | Varies (present during measurement for some applications) | General Quenching | Commonly used in flow cytometry and phagocytosis assays. |
| Commercial Kit | Vector® TrueVIEW® | Per manufacturer's instructions | ~5 minutes | Collagen, elastin, red blood cells, aldehyde-induced | Effective on a broad range of autofluorescence sources. |
Visual Guides
Signaling Pathways and Experimental Workflows
Caption: Major sources contributing to background fluorescence.
Caption: Protocol for Sodium Borohydride treatment.
Caption: Decision tree for troubleshooting high background.
References
5-Aminofluorescein signal-to-noise ratio improvement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in experiments utilizing 5-Aminofluorescein (5-AF).
Section 1: Frequently Asked Questions (FAQs) about this compound
This section covers the fundamental properties and characteristics of this compound.
Q1: What is this compound (5-AF)?
This compound (5-AF) is a derivative of the highly fluorescent molecule fluorescein.[1] It contains a primary amine group that allows it to be easily conjugated to other molecules, such as proteins, antibodies, and oligonucleotides, through their carboxylic acids, aldehydes, or ketones.[1][2] This makes it a widely used fluorescent marker or label in various biological research applications, including immunofluorescence, DNA sequencing, and fluorescence microscopy.[2][3]
Q2: What are the key spectral properties of 5-AF?
5-AF is typically excited by blue light and emits green light. While the exact wavelengths can vary slightly depending on the solvent and environmental conditions, the generally accepted values are summarized below.
| Property | Value | Source(s) |
| Excitation Maximum (Ex) | ~490 nm | |
| Emission Maximum (Em) | ~515 - 520 nm | |
| Molecular Weight | ~347.3 g/mol | |
| Molecular Formula | C₂₀H₁₃NO₅ | |
| Purity (Typical) | >95% |
Q3: In which solvents is 5-AF soluble?
5-AF is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). It is also soluble in acetone (B3395972) or methanol. While it has low fluorescence quantum yields in aqueous solutions, its fluorescence is significantly enhanced in non-hydrogen bond-donating solvents like DMSO and acetone.
Section 2: Troubleshooting Guide for Signal-to-Noise Ratio Improvement
This guide addresses common issues encountered during experiments with 5-AF and provides actionable solutions.
Q4: Why is my 5-AF signal weak or absent?
Weak or no signal is a common issue that can stem from several factors, from inefficient labeling to imaging setup.
Possible Causes & Solutions:
-
Inefficient Labeling: The covalent bond formation between 5-AF and the target molecule may be incomplete.
-
Optimize pH: The amine-reactive labeling reaction is pH-dependent. The primary amino groups on proteins must be unprotonated to be reactive, which is favored at a pH of 8.2-8.5. Avoid buffers containing primary amines like Tris or glycine (B1666218), as they compete with the labeling reaction.
-
Check Reagent Concentration: The concentration of both the protein (or other target molecules) and the 5-AF dye can impact labeling efficiency. A protein concentration of at least 2 mg/mL is recommended for optimal results. You may need to perform a titration to find the optimal dye-to-protein molar ratio.
-
-
Low Quantum Yield: The fluorescence of 5-AF is highly sensitive to its environment. Its quantum yield is low in water but high in solvents like DMSO. The local environment of the conjugated 5-AF on the target molecule can influence its fluorescence output.
-
Photobleaching: The fluorescent signal may be bright initially but fade over time due to photodegradation of the fluorophore.
-
Use Antifade Reagents: Mount samples in a commercially available antifade mounting medium. These reagents, which often contain components like n-propyl gallate, are designed to reduce photobleaching.
-
Minimize Exposure: Limit the sample's exposure to high-intensity excitation light. Use neutral density filters to reduce illumination intensity and keep exposure times as short as possible.
-
Optimize Imaging Settings: Increase the camera gain or exposure settings to capture a signal with lower excitation light, but be mindful that this can also increase background noise.
-
-
Incorrect Filter Sets: Ensure the excitation and emission filters on your microscope are appropriate for 5-AF's spectral profile (Ex: ~490 nm, Em: ~515 nm).
Q5: How can I reduce high background fluorescence?
High background, or noise, obscures the specific signal from your labeled target, leading to a poor signal-to-noise ratio.
Possible Causes & Solutions:
-
Nonspecific Binding: The 5-AF conjugate may be binding nonspecifically to other components in the sample.
-
Use Blocking Agents: Before applying the fluorescent conjugate, incubate the sample with a blocking buffer (e.g., Bovine Serum Albumin - BSA, or normal serum) to saturate nonspecific binding sites.
-
Optimize Washing Steps: Increase the number and duration of washing steps after incubation with the fluorescent probe to thoroughly remove unbound molecules.
-
-
Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, collagen, lipofuscin) that fluoresce naturally, contributing to background noise.
-
Spectral Separation: If possible, choose fluorophores with emission spectra that do not overlap with the sample's autofluorescence. For example, if autofluorescence is high in the green channel, consider using a red or far-red dye instead of 5-AF.
-
Photobleaching Pre-treatment: Before staining, you can intentionally photobleach the sample by exposing it to a broad-spectrum, high-intensity light source (like an LED array) to reduce autofluorescence. This method has been shown to be effective without affecting subsequent fluorescent probe signals.
-
Use Specialized Reagents: Commercial reagents like Sudan Black B can be used to quench autofluorescence, particularly from lipofuscin.
-
-
Contaminated Reagents or Media: The imaging media or other reagents may be fluorescent.
-
Use Imaging-Specific Media: For live-cell imaging, switch from standard culture media (which contains fluorescent components like riboflavin) to an optically clear buffered saline solution or a specially formulated low-background imaging medium.
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for diagnosing and resolving poor signal-to-noise ratios.
Section 3: Experimental Protocols
This section provides a detailed methodology for a common application of 5-AF: labeling an antibody.
Protocol: Covalent Labeling of an IgG Antibody with 5-AF
This protocol is adapted from standard amine-reactive labeling procedures and is optimized for labeling 1 mg of an IgG antibody.
Materials Required:
-
IgG Antibody (at ≥ 2 mg/mL)
-
This compound (5-AF)
-
Coupling agent (e.g., EDC [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide] and NHS [N-hydroxysuccinimide])
-
Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0 for activation; 0.1 M Sodium Bicarbonate Buffer, pH 8.3 for conjugation. (Avoid Tris and glycine buffers).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Buffer Exchange: If the antibody is in a buffer containing primary amines, it must be exchanged into an amine-free buffer (e.g., 0.1 M MES, pH 6.0). This can be done using dialysis or a spin column. Adjust the antibody concentration to 2-10 mg/mL.
-
Prepare 5-AF Solution: Immediately before use, dissolve 5-AF in high-quality, anhydrous DMSO to a concentration of 10 mg/mL.
-
Activate Antibody (if starting from a carboxyl group): This step is often done with EDC/NHS chemistry to make the antibody reactive to the amine on 5-AF. Alternatively, pre-activated 5-AF esters can be purchased.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the antibody solution in MES buffer.
-
Incubate for 15-30 minutes at room temperature.
-
Remove excess activation reagents using a desalting column, exchanging into the conjugation buffer (0.1 M Sodium Bicarbonate, pH 8.3).
-
-
Conjugation Reaction:
-
Add the dissolved 5-AF to the activated antibody solution. The optimal molar ratio of dye-to-antibody should be determined empirically, but a starting point is a 10- to 20-fold molar excess of the dye.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes.
-
Purify the Conjugate: Separate the labeled antibody from the unreacted 5-AF and quenching reagents using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored fraction to elute will be the 5-AF labeled antibody.
-
Characterize the Conjugate (Optional but Recommended):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~490 nm (for 5-AF).
-
Calculate the protein concentration and the Degree of Labeling (DOL) using the Beer-Lambert law and the extinction coefficients for the antibody and 5-AF.
-
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) (to 50%) and store at -20°C.
Protein Labeling Workflow
Caption: A generalized workflow for the covalent labeling of proteins with this compound.
References
5-Aminofluorescein Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 5-Aminofluorescein (5-AF) in different buffer systems. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guides
Guide 1: Poor or No Fluorescent Signal
A weak or absent fluorescent signal is a common issue. This guide provides a systematic approach to troubleshoot the problem.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the Buffer | The fluorescence of this compound is highly pH-dependent. Ensure the buffer pH is in the optimal range (typically pH 7.5-9.0) for maximum fluorescence.[1][2][3][4] Acidic conditions will quench the fluorescence. |
| Degradation of this compound | 5-AF can degrade over time, especially when in solution and exposed to light. Prepare fresh solutions for critical experiments. If using a stock solution, ensure it has been stored properly (see FAQs below). |
| Photobleaching | Prolonged exposure to excitation light can cause irreversible photobleaching. Minimize light exposure by keeping samples in the dark when not measuring and using the lowest possible excitation intensity. |
| Incompatible Buffer Components | Buffers containing primary amines (e.g., Tris) can react with the amine group of 5-AF if it is intended for conjugation reactions, reducing its availability for labeling. |
| Suboptimal Excitation/Emission Wavelengths | Confirm that your instrument is set to the correct excitation (≈490 nm) and emission (≈515-520 nm) wavelengths for 5-AF. |
Troubleshooting Workflow for Poor Signal
Guide 2: Assessing this compound Stability in Your Buffer
Since the stability of 5-AF can be influenced by the specific composition of your buffer, it is advisable to perform a stability test, especially for long-term experiments.
Experimental Protocol: Time-Course Fluorescence Measurement
Objective: To determine the stability of this compound in a specific buffer over time.
Materials:
-
This compound (powder)
-
Anhydrous DMSO or DMF
-
Your experimental buffer (e.g., PBS, Tris-HCl, Citrate buffer)
-
Spectrofluorometer
-
Cuvettes or microplate reader
Procedure:
-
Prepare a 10 mM Stock Solution of 5-AF:
-
Allow the vial of 5-AF powder to come to room temperature.
-
Dissolve the 5-AF in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Prepare Working Solutions:
-
Dilute the 10 mM stock solution into your experimental buffer to a final working concentration (e.g., 1 µM).
-
Prepare a sufficient volume for all time points.
-
-
Time-Course Measurement:
-
Immediately after preparation (t=0), measure the fluorescence intensity of the working solution using the appropriate excitation and emission wavelengths (≈490 nm Ex / ≈515 nm Em).
-
Store the working solution under your intended experimental conditions (e.g., room temperature, 4°C, protected from light).
-
Measure the fluorescence intensity at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the percentage of remaining fluorescence versus time. A significant decrease in fluorescence indicates instability in the chosen buffer under the tested conditions.
-
Experimental Workflow for Stability Assessment
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using this compound?
A1: The fluorescence intensity of this compound is highly pH-dependent. The optimal pH range is typically between 7.5 and 9.0. In acidic environments (pH < 7), the fluorescence is significantly quenched.
Q2: Which buffers are recommended for use with this compound?
A2: The choice of buffer depends on the application.
-
For general fluorescence measurements: Phosphate-buffered saline (PBS) at pH 7.4 or borate (B1201080) buffer are good choices.
-
For conjugation to proteins (amine-reactive labeling): Use a buffer that does not contain primary amines, such as a carbonate-bicarbonate buffer (pH 8.3-8.5) or borate buffer. Avoid Tris-HCl and glycine (B1666218) buffers as they will compete with the labeling reaction.
-
Citrate buffers: These are typically acidic and will likely quench the fluorescence of 5-AF.
Q3: How should I store this compound?
A3: Storage recommendations depend on the form of 5-AF:
-
Solid (powder): Store at 4°C, protected from light and moisture. It can be stable for up to 12 months under these conditions.
-
Stock solutions (in DMSO or DMF): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months, protected from light.
Q4: My fluorescent signal is decreasing over time during my experiment. What could be the cause?
A4: A decrease in signal over time is likely due to either photobleaching or chemical degradation of the 5-AF.
-
Photobleaching: This is caused by prolonged exposure to the excitation light source. To minimize this, reduce the exposure time and intensity, and keep the sample in the dark whenever possible.
-
Chemical Degradation: 5-AF may not be stable in your buffer over the duration of your experiment. Consider performing a stability check as described in the troubleshooting guide above. Also, ensure your buffer is free of oxidizing agents.
Q5: Can I use Tris-HCl buffer with this compound?
A5: It depends on your application. If you are simply measuring the fluorescence of free 5-AF, Tris-HCl may be acceptable, but you should verify that it does not quench the fluorescence in your specific setup. However, if you are using 5-AF for amine-reactive labeling (conjugation), you should avoid Tris-HCl because the primary amine in Tris will compete with your target molecule for reaction with the dye.
Summary of this compound Stability Considerations
| Buffer Type | pH Range | Compatibility for Fluorescence Measurement | Compatibility for Amine-Reactive Labeling |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Good | Not Recommended (contains primary amines) |
| Tris-HCl | 7.0 - 9.0 | Use with caution (potential for quenching) | Not Recommended (contains primary amines) |
| Borate Buffer | 8.0 - 10.0 | Excellent | Excellent |
| Carbonate-Bicarbonate Buffer | 9.2 - 10.6 | Excellent | Excellent |
| Citrate Buffer | 3.0 - 6.2 | Poor (fluorescence quenching) | Not Recommended |
Disclaimer: The information provided is for guidance purposes. It is recommended to validate the stability of this compound in your specific experimental system.
References
Technical Support Center: 5-Aminofluorescein (5-AF) Fluorescence
Welcome to the technical support center for 5-Aminofluorescein (5-AF). This resource is designed for researchers, scientists, and drug development professionals who are utilizing 5-AF in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of 5-AF as a fluorescent marker, particularly for pH sensing.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission wavelengths of this compound?
The optimal excitation and emission wavelengths for this compound can vary slightly depending on the solvent and pH. However, the generally accepted values are an excitation maximum around 490 nm and an emission maximum in the range of 520-535 nm.[1]
Q2: How does pH affect the fluorescence of 5-AF?
The fluorescence of this compound is highly sensitive to pH. The fluorescence intensity of 5-AF increases significantly as the pH transitions from acidic to alkaline. This is due to the different ionic species of the molecule that predominate at different pH values. The dianionic form, which is more prevalent at higher pH, is the most fluorescent species in aqueous solutions.
Q3: What is the pKa of this compound?
The predicted pKa for the amino group of this compound is approximately 9.34.[2] It's important to note that this is a predicted value and the apparent pKa can be influenced by the local environment. Like fluorescein, 5-AF has multiple pKa values corresponding to the different ionizable groups on the molecule.
Q4: Can 5-AF be used for intracellular pH measurements?
Yes, 5-AF can be used for intracellular pH measurements. However, its utility inside cells can be influenced by its low fluorescence quantum yield in aqueous environments.[3][4] Modifications to the experimental protocol, such as using its acetoxymethyl (AM) ester derivative for better cell loading and retention, may be necessary. For quantitative measurements, a calibration curve is essential.
Q5: Why is the fluorescence of my 5-AF sample so low in an aqueous buffer?
The dianions of aminofluoresceins are known to be practically non-fluorescent in water. The fluorescence quantum yield of 5-AF is significantly lower in water (around 0.8%) compared to non-aqueous solvents like DMSO (around 67%). This is a key consideration when designing experiments in aqueous buffers.
Quantitative Data Summary
The following table summarizes the key spectral and physical properties of this compound.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~490 nm | |
| Emission Maximum (λem) | ~520 - 535 nm | |
| Molecular Weight | 347.32 g/mol | |
| Predicted pKa | 9.34 ± 0.20 | |
| Quantum Yield (in water) | ~0.008 (0.8%) | |
| Quantum Yield (in DMSO) | ~0.67 (67%) |
The fluorescence intensity of this compound is highly dependent on pH. Below is a table illustrating the expected relative fluorescence intensity at different pH values in an aqueous buffer. Note that the fluorescence is significantly quenched at acidic pH and increases as the pH becomes more alkaline.
| pH | Relative Fluorescence Intensity (%) |
| 4.0 | < 5 |
| 5.0 | ~10 |
| 6.0 | ~25 |
| 7.0 | ~50 |
| 8.0 | ~80 |
| 9.0 | ~95 |
| 10.0 | 100 |
Experimental Protocols
Protocol 1: In Vitro pH Titration of this compound
This protocol describes how to determine the pH-dependent fluorescence profile of 5-AF in a buffer system.
Materials:
-
This compound (5-AF)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-citrate buffer or a universal buffer system covering a wide pH range (e.g., pH 4-11)
-
pH meter
-
Fluorometer (spectrofluorometer or plate reader)
-
96-well black microplates with clear bottoms
Procedure:
-
Prepare a stock solution of 5-AF: Dissolve 5-AF in anhydrous DMSO to a concentration of 1-10 mM. Store protected from light.
-
Prepare a series of buffers with different pH values: Use a suitable buffer system to prepare a range of pH values (e.g., from pH 4 to 11 in 0.5 or 1.0 pH unit increments). Verify the pH of each buffer with a calibrated pH meter.
-
Prepare the working solutions: Dilute the 5-AF stock solution into each of the different pH buffers to a final concentration of 1-10 µM.
-
Measure fluorescence: Transfer the working solutions to a 96-well black microplate. Measure the fluorescence intensity using a fluorometer with excitation set to ~490 nm and emission set to ~525 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of pH. The resulting curve will show the pH sensitivity of 5-AF.
Protocol 2: Measurement of Intracellular pH using this compound AM
This protocol provides a general guideline for measuring intracellular pH. Note that optimization for specific cell types is crucial. For intracellular applications, the acetoxymethyl (AM) ester of 5-AF is recommended for improved cell loading.
Materials:
-
This compound, AM ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cells of interest
-
Fluorescence microscope, plate reader, or flow cytometer
-
Calibration buffers (high K+ buffers with nigericin (B1684572) at various known pH values)
Procedure:
-
Cell Preparation: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere and grow to the desired confluency.
-
Prepare Loading Solution:
-
Prepare a 1-5 mM stock solution of 5-AF, AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the experiment, prepare the loading buffer by diluting the 5-AF, AM stock solution into HBSS to a final concentration of 1-5 µM. Add an equal volume of the Pluronic F-127 stock solution to aid in dye solubilization.
-
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Remove the loading solution and wash the cells 2-3 times with fresh HBSS to remove any extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~490 nm and emission at ~525 nm.
-
In Situ Calibration (Optional but Recommended): To obtain quantitative pH values, a calibration curve should be generated.
-
Prepare a set of high potassium calibration buffers with known pH values (e.g., pH 5.5, 6.5, 7.5). These buffers should contain an ionophore such as nigericin (e.g., 10 µM) to equilibrate the intracellular and extracellular pH.
-
After dye loading and washing, incubate the cells with each calibration buffer for 5-10 minutes before measuring the fluorescence.
-
Plot the fluorescence intensity versus the buffer pH to generate a calibration curve. This curve can then be used to convert the fluorescence intensity of your experimental samples to intracellular pH values.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no fluorescence signal | 1. Incorrect filter set (excitation/emission wavelengths).2. Low dye concentration.3. pH of the solution is too acidic.4. Photobleaching.5. Inefficient cell loading (for intracellular measurements). | 1. Ensure you are using the correct filters for 5-AF (Ex/Em ~490/525 nm).2. Increase the concentration of 5-AF.3. Check the pH of your buffer and adjust to a more alkaline pH if your experiment allows.4. Minimize exposure of the sample to the excitation light. Use an anti-fade reagent if possible.5. Optimize loading conditions (concentration of 5-AF, AM, incubation time, temperature). Ensure Pluronic F-127 is used to aid dye solubilization. |
| High background fluorescence | 1. Incomplete removal of extracellular dye.2. Autofluorescence from cells or medium.3. Dye precipitation. | 1. Increase the number of washing steps after dye loading.2. Use a phenol (B47542) red-free medium. Measure the autofluorescence of unstained cells and subtract it from your measurements.3. Ensure the dye is fully dissolved in the loading buffer. Centrifuge the loading solution before use. |
| Inconsistent or non-reproducible results | 1. Fluctuation in pH.2. Variation in cell number or confluency.3. Dye leakage from cells. | 1. Ensure your buffers have adequate buffering capacity and that the pH is stable throughout the experiment.2. Seed cells at a consistent density and use them at a similar confluency for all experiments.3. Some cell types may actively extrude the dye. This can sometimes be reduced by including an anion-exchange transporter inhibitor like probenecid (B1678239) in the loading and imaging buffer. |
| Signal decreases over time | 1. Photobleaching.2. Dye leakage from cells.3. Cell death/cytotoxicity. | 1. Reduce the intensity and duration of the excitation light. Use a neutral density filter if available.2. See "Dye leakage from cells" above.3. Perform a cell viability assay to ensure the dye loading and experimental conditions are not toxic to the cells. Reduce dye concentration or incubation time if necessary. |
Visualizations
Caption: Relationship between solution pH and the fluorescence of this compound.
Caption: A workflow for troubleshooting low fluorescence signals in 5-AF experiments.
References
Technical Support Center: 5-Aminofluorescein Signal Preservation
Welcome to the technical support center for 5-Aminofluorescein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing fluorescent signal fading and to troubleshoot common issues encountered during experiments.
Understanding this compound Signal Fading (Photobleaching)
Photobleaching, or signal fading, is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For fluorescein-based dyes like this compound, this process is primarily driven by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule and render it non-fluorescent. This can significantly impact the quality and reliability of fluorescence microscopy data, especially in experiments requiring long exposure times or time-lapse imaging.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound signal fading?
A1: The primary cause is photobleaching, a light-induced chemical degradation of the fluorophore. When this compound is excited by light, it can enter a long-lived, highly reactive triplet state. This triplet state molecule can then react with molecular oxygen to generate damaging reactive oxygen species (ROS), which in turn destroy the fluorophore, causing the signal to fade.[1][2][3]
Q2: How can I minimize photobleaching of my this compound signal?
A2: There are several effective strategies to minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1][2]
-
Minimize Exposure Time: Keep the shutter closed when not actively acquiring images and use the shortest possible exposure times.[1][2]
-
Use Antifade Reagents: Incorporate a commercially available or homemade antifade reagent into your mounting medium or live-cell imaging buffer.[1]
-
Choose the Right Imaging Conditions: Optimize filter sets to maximize signal collection and minimize excitation of other cellular components.[4]
Q3: Are there antifade reagents specifically designed for live-cell imaging with this compound?
A3: Yes, several antifade reagents are suitable for live-cell imaging. These formulations are designed to be non-toxic and to effectively scavenge reactive oxygen species in a cellular environment. Examples include reagents containing Trolox or ascorbic acid.[3][4][5][6] Commercial products like ProLong™ Live Antifade Reagent are also available.[7][8]
Q4: Can I prepare my own antifade solution?
A4: Yes, you can prepare your own antifade solutions. Common active ingredients include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). However, it is crucial to handle these chemicals with care due to their potential toxicity and to optimize their concentration for your specific application.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Low concentration of this compound: Insufficient labeling of the target. | Increase the concentration of the this compound conjugate used for staining. Perform a titration to find the optimal concentration.[9][10] |
| 2. pH of the mounting or imaging medium is too low: Fluorescein (B123965) fluorescence is pH-sensitive and decreases in acidic environments. | Ensure the pH of your buffer or mounting medium is in the optimal range for fluorescein (typically pH 7.4-9.0). | |
| 3. Photobleaching has already occurred: The sample was exposed to excessive light before or during imaging. | Minimize light exposure at all stages. Use an antifade reagent.[11][12] | |
| 4. Incompatible primary and secondary antibodies (for indirect immunofluorescence): The secondary antibody is not binding to the primary antibody. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[11][13] | |
| High Background Signal | 1. Excessive concentration of this compound conjugate: Non-specific binding of the fluorescent conjugate. | Reduce the concentration of the this compound conjugate. Optimize washing steps after staining.[13][14][15] |
| 2. Insufficient blocking (for immunofluorescence): Non-specific binding of primary or secondary antibodies. | Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[13][14][15] | |
| 3. Autofluorescence of the sample: Endogenous fluorophores in the cells or tissue are contributing to the background. | View an unstained sample to assess autofluorescence. If present, consider spectral unmixing or using a quencher like Sudan Black B.[11] | |
| Rapid Signal Fading | 1. High excitation light intensity and/or long exposure times: This is the primary driver of photobleaching. | Reduce laser power or lamp intensity. Use neutral density filters. Decrease image acquisition time.[1][2][16] |
| 2. Absence of an antifade reagent: No protection against photobleaching. | Use a suitable antifade mounting medium for fixed cells or an antifade reagent in the buffer for live-cell imaging.[1][17] | |
| 3. High oxygen concentration in the medium: Oxygen is a key component in the photobleaching process. | For fixed samples, most antifade reagents are effective oxygen scavengers. For live cells, some specialized reagents can help reduce local oxygen concentration.[7] |
Quantitative Data on Antifade Reagent Performance
The following table summarizes the performance of various antifade reagents on fluorescein-based dyes, which are structurally similar to this compound. The data is presented as the percentage of initial fluorescence intensity remaining after a defined period of continuous illumination.
| Antifade Reagent | Fluorophore | Remaining Fluorescence (%) after Illumination | Reference |
| PBS/Glycerol (Control) | FITC | ~10% after 60-90 seconds | [18] |
| ProLong™ Gold | FITC | >80% after 60-90 seconds | [18] |
| ProLong™ Diamond | FITC | >80% after 60-90 seconds | [18] |
| SlowFade™ Gold | FITC | 65-80% after 60-90 seconds | [19] |
| SlowFade™ Diamond | FITC | >80% after 60-90 seconds | [19][20] |
| VECTASHIELD® | FITC | >80% after 30 seconds | [21] |
| p-Phenylenediamine (PPD) | FITC | Significantly higher than control | [22][23] |
| n-Propyl Gallate (NPG) | FITC | Significantly higher than control | [22][23] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | FITC | Moderately higher than control | [23] |
Note: The experimental conditions (e.g., illumination intensity, duration) may vary between studies. This table provides a comparative overview.
Experimental Protocols
Protocol 1: Using a Curing Antifade Mountant (e.g., ProLong™ Gold/Diamond) for Fixed Cells
-
Final Wash: After the final wash step of your staining protocol, carefully aspirate as much buffer as possible without allowing the sample to dry out.
-
Mounting: Place a single drop of the ProLong™ antifade mountant onto the stained sample on the microscope slide.
-
Coverslipping: Gently lower a coverslip onto the drop of mountant, avoiding the introduction of air bubbles.
-
Curing: Allow the slide to cure on a flat surface in the dark at room temperature for at least 24 hours.[18][24][25][26][27][28][29] For long-term storage, seal the edges of the coverslip with nail polish or a slide sealant after curing.
-
Imaging: Image the sample using appropriate fluorescence microscopy settings.
Protocol 2: Using a Non-Curing Antifade Mountant (e.g., SlowFade™ Diamond, VECTASHIELD®) for Fixed Cells
-
Final Wash: After the final wash step of your staining protocol, remove excess buffer from the slide by gently tapping the edge on a lint-free wipe.
-
Mounting: Apply one drop of the non-curing antifade mountant to the sample.
-
Coverslipping: Carefully place a coverslip over the mountant, avoiding air bubbles.
-
Sealing (Optional but Recommended): To prevent evaporation and movement of the coverslip, seal the edges with nail polish or a sealant.
-
Imaging: The sample can be imaged immediately after mounting.[19][20][30][31][32] For short-term storage, keep the slides at 4°C in the dark.
Protocol 3: Using an Antifade Reagent for Live-Cell Imaging (e.g., ProLong™ Live, Trolox)
-
Prepare Antifade Solution: Prepare a working solution of the live-cell antifade reagent in your normal imaging medium according to the manufacturer's instructions. For example, ProLong™ Live is typically used at a 1:100 dilution.
-
Incubation: Replace the culture medium of your this compound-labeled cells with the antifade-containing medium. Incubate the cells for at least 15-30 minutes at 37°C to allow the reagent to take effect.
-
Imaging: Proceed with your live-cell imaging experiment. It is still recommended to use the lowest possible excitation light and shortest exposure times to minimize phototoxicity and photobleaching.[3][4][5][6][7][8]
Visualizing Key Processes and Workflows
Caption: The Jablonski diagram illustrates the photobleaching mechanism of this compound.
Caption: Mechanism of action for common antifade reagents.
Caption: A generalized experimental workflow for applying antifade mountants to fixed samples.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Live Cell Imaging Considerations - Microscopist.co.uk [microscopist.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. focusonmicroscopy.org [focusonmicroscopy.org]
- 6. An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. immudex.com [immudex.com]
- 10. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. sinobiological.com [sinobiological.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. journals.biologists.com [journals.biologists.com]
- 17. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 18. ulab360.com [ulab360.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. ProLong Diamond and SlowFade Diamond Antifade Mountants for Fixed-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. bidc.ucsf.edu [bidc.ucsf.edu]
- 24. cfim.ku.dk [cfim.ku.dk]
- 25. researchgate.net [researchgate.net]
- 26. ProLong Gold Antifade Reagent with DAPI | Cell Signaling Technology [cellsignal.com]
- 27. media.cellsignal.com [media.cellsignal.com]
- 28. biocompare.com [biocompare.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. assets.fishersci.com [assets.fishersci.com]
- 31. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 32. vectorlabs.com [vectorlabs.com]
Technical Support Center: 5-Aminofluorescein Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the fluorescence quantum yield of 5-Aminofluorescein.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence quantum yield of my this compound sample unexpectedly low?
A1: The most common reason for a low quantum yield in this compound is the choice of solvent. The fluorescence of this dye is highly sensitive to the solvent environment. In protic, hydrogen-bond donor solvents like water and alcohols, the quantum yield is significantly reduced.[1][2] For instance, the quantum yield in water is only about 0.8%, and in methanol, it's around 4%.[1] This is due to quenching mechanisms related to the solvent's ability to form hydrogen bonds.
Q2: Which solvents are recommended to achieve a high quantum yield for this compound?
A2: To achieve a high quantum yield, it is crucial to use aprotic, non-hydrogen bond donor solvents.[1][2] Solvents such as dimethylsulfoxide (DMSO) and acetone (B3395972) have been shown to yield high quantum yields of 67% and 61%, respectively. Acetonitrile is another suitable aprotic solvent that promotes bright fluorescence.
Q3: I dissolved this compound in DMSO, but the fluorescence is still weak. What could be the issue?
A3: This is a common issue and is almost always due to the presence of trace amounts of water in the aprotic solvent. The bright fluorescence of this compound in solvents like DMSO is readily quenched by even small quantities of water. Water molecules can hydrate (B1144303) the carboxylate group of the dye, leading to a non-fluorescent state. Ensure you are using a high-purity, anhydrous grade of your chosen aprotic solvent and minimize exposure to atmospheric moisture.
Q4: What is the underlying mechanism for this strong solvent dependency?
A4: The fluorescence of this compound is linked to the state of its carboxylic group and the potential for intramolecular quenching. In aprotic solvents, the dianionic form of the dye is highly fluorescent. However, in the presence of hydrogen-bond donors like water or alcohols, the formation of hydrogen bonds facilitates non-radiative decay pathways, thus quenching the fluorescence. Furthermore, the amino group in this compound can cause intramolecular self-quenching, a process that is highly influenced by the solvent environment.
Data Summary: Quantum Yield in Various Solvents
The following table summarizes the reported fluorescence quantum yields (Φ) of this compound in different solvents.
| Solvent | Solvent Type | Quantum Yield (Φ) | Reference |
| Water | Protic, H-bond donor | 0.8% | |
| Methanol | Protic, H-bond donor | 4% | |
| Ethanol | Protic, H-bond donor | ~4-5% | |
| DMSO | Aprotic, non-H-bond donor | 67% | |
| Acetone | Aprotic, non-H-bond donor | 61% | |
| Acetonitrile | Aprotic, non-H-bond donor | High (exact value not specified) | |
| THF | Aprotic | Low (0.3%–2.5%) |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Quantum Yield in Protic Solvent | Solvent-induced quenching. | Switch to a high-purity, anhydrous aprotic solvent like DMSO or acetone. |
| Low Quantum Yield in Aprotic Solvent | Water contamination. | Use fresh, anhydrous grade solvent. Store solvent under an inert atmosphere (e.g., argon or nitrogen) and use desiccating conditions. |
| Inconsistent Readings | Inner filter effects due to high concentration. | Ensure the absorbance of the sample at the excitation wavelength is below 0.1 in a 10 mm cuvette to avoid non-linear effects. |
| Sample degradation. | Protect the sample from light. Prepare fresh solutions for measurement. Store stock solutions at -20°C or -80°C as recommended. | |
| Unexpected Emission Wavelength | Change in solvent polarity. | Be aware that increasing solvent polarity can cause a red shift (to longer wavelengths) in the emission spectrum. Compare your results to literature values for the specific solvent. |
Experimental Protocols
Measuring Relative Fluorescence Quantum Yield
This protocol describes the common comparative method for determining the fluorescence quantum yield of a sample (your this compound solution) relative to a well-characterized standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (10 mm path length)
-
This compound (test sample)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G or Fluorescein)
-
High-purity, anhydrous solvent (e.g., DMSO)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test sample and the fluorescence standard in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the test sample and the standard, ensuring the absorbance at the excitation wavelength is within the linear range, ideally between 0.01 and 0.1.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer (e.g., 490 nm for this compound).
-
Record the fluorescence emission spectrum for each dilution of both the test sample and the standard. Ensure experimental conditions (e.g., excitation/emission slit widths) are identical for all measurements.
-
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_S * (Grad_X / Grad_S) * (n_X² / n_S²)
Where:
-
Φ_S is the quantum yield of the standard.
-
Grad_X and Grad_S are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_X and n_S are the refractive indices of the sample and standard solutions (which are assumed to be the same if the same solvent is used).
-
Visualizations
Caption: Logical flow of solvent effect on this compound quantum yield.
References
Technical Support Center: 5-Aminofluorescein (5-AF) Live Cell Labeling
Welcome to the technical support center for 5-Aminofluorescein (5-AF) labeling of live cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during live-cell imaging experiments with 5-AF.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission wavelengths for this compound?
A1: this compound (5-AF) has an excitation maximum at approximately 490 nm and an emission maximum at around 515-520 nm, making it compatible with standard FITC/GFP filter sets on most fluorescence microscopes.
Q2: What is the recommended solvent for preparing a 5-AF stock solution?
A2: High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a 5-AF stock solution.
Q3: Can 5-AF be used for long-term cell tracking studies?
A3: While 5-AF can be used for short-term live-cell imaging, its suitability for long-term tracking can be limited by factors such as photobleaching and potential dye leakage or efflux from the cells over time. For extended tracking, alternatives with enhanced cellular retention might be more suitable.
Q4: Is 5-AF pH sensitive?
A4: Yes, like other fluorescein (B123965) derivatives, the fluorescence of 5-AF is pH-dependent. Changes in intracellular pH can affect the fluorescence intensity, which is an important consideration when conducting quantitative imaging studies.
Q5: How can I minimize phototoxicity when using 5-AF?
A5: To minimize phototoxicity, it is crucial to use the lowest possible excitation light intensity and exposure time that still provides a detectable signal. Additionally, using longer wavelength excitation light when possible and avoiding prolonged or repeated exposure of the same field of view can help maintain cell health.
Troubleshooting Guides
Below are common issues encountered during 5-AF labeling of live cells, along with potential causes and solutions.
Problem 1: Weak or No Fluorescent Signal
Possible Causes:
-
Suboptimal Dye Concentration: The concentration of 5-AF in the staining solution may be too low for your specific cell type.
-
Insufficient Incubation Time: The incubation period may not be long enough for adequate cellular uptake of the dye.
-
Incorrect Filter Set: The microscope filter set may not be appropriate for the excitation and emission spectra of 5-AF.
-
Low Cellular Uptake/Retention: Some cell types may have low permeability to 5-AF or actively pump it out.
-
pH of Imaging Medium: The pH of the buffer or medium can influence the fluorescence quantum yield of 5-AF.
Solutions:
| Parameter | Recommended Action |
| Dye Concentration | Empirically test a range of 5-AF concentrations (e.g., 1-10 µM). |
| Incubation Time | Increase the incubation time (e.g., from 15-30 minutes up to 60 minutes). |
| Filter Set | Ensure you are using a standard FITC/GFP filter set. |
| Cellular Uptake | If poor uptake is suspected, consider transient permeabilization methods, though this may impact cell viability. For poor retention, imaging immediately after staining is recommended. |
| Imaging Medium pH | Use a physiologically buffered imaging medium (e.g., HEPES-buffered saline or phenol (B47542) red-free medium) at pH 7.2-7.4. |
Problem 2: High Background Fluorescence
Possible Causes:
-
Excess Dye: Residual 5-AF in the medium that has not been washed away.
-
Serum in Staining Medium: Components in fetal bovine serum (FBS) can sometimes contribute to background fluorescence.
-
Autofluorescence: Some cell types naturally exhibit autofluorescence, particularly in the green channel.
-
Phenol Red in Medium: Phenol red in cell culture medium is fluorescent and can increase background.
Solutions:
| Parameter | Recommended Action |
| Washing Steps | Increase the number and duration of washes with warm PBS or imaging buffer after incubation. A typical protocol involves 2-3 washes. |
| Staining Medium | Perform the staining in a serum-free medium or a balanced salt solution (e.g., HBSS). |
| Autofluorescence | Image a sample of unstained cells under the same conditions to determine the level of autofluorescence. If significant, consider using a dye with a different emission spectrum. |
| Imaging Medium | Use phenol red-free imaging medium for all steps of the experiment. |
Problem 3: Cell Death or Changes in Morphology (Cytotoxicity)
Possible Causes:
-
High Dye Concentration: Excessive concentrations of 5-AF may be toxic to some cell types.
-
Prolonged Incubation: Extended exposure to the dye, even at lower concentrations, can be stressful for cells.
-
Phototoxicity: High-intensity or prolonged exposure to excitation light can generate reactive oxygen species, leading to cellular damage.
-
Suboptimal Imaging Conditions: Maintaining cells outside of a controlled incubator environment (temperature, CO2, humidity) for extended periods can induce stress.
Solutions:
| Parameter | Recommended Action |
| Dye Concentration | Use the lowest effective concentration of 5-AF determined through a titration experiment. |
| Incubation Time | Minimize the incubation time to the shortest duration that provides adequate staining. |
| Phototoxicity | Use neutral density filters to reduce excitation intensity, minimize exposure times, and avoid continuous illumination. |
| Imaging Environment | Use a stage-top incubator on the microscope to maintain physiological temperature, humidity, and CO2 levels during imaging. |
Problem 4: Rapid Fading of Fluorescence (Photobleaching)
Possible Causes:
-
High Excitation Light Intensity: Intense illumination rapidly and irreversibly destroys fluorophores.
-
Repeated Imaging of the Same Area: Multiple exposures of the same field of view will accelerate photobleaching.
Solutions:
| Parameter | Recommended Action |
| Excitation Intensity | Reduce the power of the light source to the minimum level required for signal detection. |
| Image Acquisition | Limit the number of images taken of a single field. For time-lapse experiments, use the longest possible interval between acquisitions. |
| Antifade Reagents | Consider the use of commercially available live-cell compatible antifade reagents in your imaging medium. |
Experimental Protocols
General Protocol for this compound Staining of Live Adherent Cells
Materials:
-
This compound (5-AF)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Phenol red-free cell culture medium or imaging buffer (e.g., HBSS)
-
Adherent cells cultured on glass-bottom dishes or coverslips
Protocol:
-
Prepare 5-AF Stock Solution:
-
Dissolve 5-AF in anhydrous DMSO to create a 1-10 mM stock solution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Prepare Working Staining Solution:
-
Immediately before use, dilute the 5-AF stock solution in warm (37°C) serum-free, phenol red-free medium or PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
-
Cell Preparation:
-
Grow cells to 70-80% confluency on a suitable imaging vessel.
-
Gently aspirate the culture medium and wash the cells twice with warm PBS.
-
-
Staining:
-
Add the pre-warmed 5-AF working solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing:
-
Aspirate the staining solution and wash the cells two to three times with warm PBS or imaging buffer to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Proceed with imaging on a fluorescence microscope equipped with a suitable environment chamber and a FITC/GFP filter set.
-
Visualizations
Validation & Comparative
5-Aminofluorescein vs. FITC: A Researcher's Guide to Protein Labeling
In the realm of molecular biology and drug development, the fluorescent labeling of proteins is an indispensable tool for elucidating cellular processes, protein trafficking, and biomolecular interactions. Among the myriad of available fluorophores, fluorescein (B123965) and its derivatives have long been favored for their bright green emission. This guide provides an objective comparison of two such derivatives, 5-Aminofluorescein (5-AF) and Fluorescein Isothiocyanate (FITC), for protein labeling applications, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.
At a Glance: Key Differences and Properties
The fundamental distinction between this compound and FITC lies in their reactive functional groups, which dictates their protein conjugation chemistry. 5-AF possesses a primary amine group, while FITC features a highly reactive isothiocyanate group. This structural difference necessitates distinct labeling strategies and can influence the characteristics of the final protein-fluorophore conjugate.
| Property | This compound | Fluorescein Isothiocyanate (FITC) |
| Reactive Group | Primary Amine (-NH₂) | Isothiocyanate (-N=C=S) |
| Target on Protein | Carboxyl groups (-COOH) of Asp, Glu (via activation) | Primary amines (-NH₂) of Lys, N-terminus |
| Conjugation Chemistry | Indirect, requires activation of protein carboxyl groups (e.g., with EDC/NHS) | Direct, spontaneous reaction with amines at alkaline pH |
| Bond Formed | Amide bond | Thiourea (B124793) bond |
| Excitation Max (approx.) | 490 nm | 495 nm |
| Emission Max (approx.) | 520 nm | 525 nm |
| Quantum Yield (conjugated) | Generally high, characteristic of the fluorescein core | High, but can be affected by the degree of labeling and local environment[1] |
| Photostability | Moderate, susceptible to photobleaching | Moderate to low, known for rapid photobleaching[2][3][4] |
| pH Sensitivity | Fluorescence is pH-dependent | Fluorescence is highly pH-dependent, decreasing in acidic environments[5] |
Conjugation Chemistry: A Tale of Two Pathways
The choice between 5-AF and FITC for protein labeling hinges on the available functional groups on the target protein and the desired control over the conjugation process.
FITC offers a straightforward and widely used method for labeling proteins. The isothiocyanate group of FITC reacts directly and efficiently with nucleophilic primary amine groups on proteins, such as the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus, to form a stable thiourea linkage. This reaction is typically carried out in a buffer with a pH between 8.5 and 9.5 to ensure that the amine groups are deprotonated and thus more reactive.
This compound , on the other hand, requires a different approach. Its primary amine is not inherently reactive towards proteins. Therefore, protein labeling with 5-AF is an indirect process that involves the activation of carboxyl groups (from aspartic acid or glutamic acid residues) on the protein. This is commonly achieved using a carbodiimide (B86325) crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate, which can then be stabilized by NHS to form an amine-reactive NHS ester. This activated protein is then ready to react with the primary amine of this compound to form a stable amide bond.
Performance Comparison: What the Data Suggests
Direct, side-by-side comparative studies of proteins labeled with 5-AF versus FITC are scarce in the literature. However, we can infer their performance based on the well-characterized properties of the fluorescein fluorophore and the nature of their conjugation chemistries.
Labeling Efficiency: FITC is known for its high reactivity and efficiency in labeling available primary amines. The efficiency of 5-AF labeling is dependent on the success of the two-step carbodiimide reaction, which can be influenced by factors such as buffer composition, pH, and the accessibility of carboxyl groups on the protein.
Photostability: Both 5-AF and FITC are based on the fluorescein core, which is known to be susceptible to photobleaching. Studies have shown that FITC-conjugated antibodies lose their fluorescence upon continuous illumination.[2][3][4] While specific data for 5-AF conjugates is limited, it is expected to have similar moderate photostability. For applications requiring long-term imaging or high-intensity light sources, more photostable dyes may be preferable.
Quantum Yield: The quantum yield of fluorescein is inherently high. Upon conjugation to proteins, the quantum yield of FITC can be influenced by the degree of labeling, with over-labeling potentially leading to quenching. The quantum yield of 5-AF conjugates is expected to be comparable to that of other fluorescein derivatives, but may also be affected by the local environment of the dye on the protein surface.
pH Sensitivity: The fluorescence of fluorescein and its derivatives is highly dependent on pH. FITC conjugates exhibit a significant decrease in fluorescence intensity in acidic environments.[5] This property can be a limitation for studies in acidic organelles but can also be exploited for pH sensing applications. 5-AF conjugates are expected to show similar pH sensitivity due to the shared fluorescein structure.
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible protein labeling. Below are representative methodologies for labeling proteins with this compound and FITC.
Protocol 1: Protein Labeling with this compound via EDC/NHS Chemistry
This protocol is a two-step process involving the activation of the protein followed by conjugation to this compound.
Materials:
-
Protein of interest (in a carboxylate- and amine-free buffer, e.g., 0.1 M MES, pH 6.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 2-10 mg/mL.
-
Activation of Protein: Add EDC and Sulfo-NHS to the protein solution to a final concentration of 2 mM and 5 mM, respectively.[6] Incubate for 15 minutes at room temperature.
-
Removal of Excess Activators: Immediately pass the activated protein solution through a desalting column equilibrated with Conjugation Buffer to remove excess EDC and Sulfo-NHS.
-
Conjugation: Immediately add a 10- to 20-fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF and then diluted in Conjugation Buffer) to the activated protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quenching: Add quenching solution to a final concentration of 10-50 mM to stop the reaction.
-
Purification: Separate the labeled protein from unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Protein Labeling with FITC
This protocol describes the direct conjugation of FITC to primary amines on a protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS)
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to a concentration of 2-10 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO or DMF to a concentration of 1 mg/mL.
-
Labeling Reaction: While gently stirring, slowly add the FITC solution to the protein solution. A common starting point is a 10- to 15-fold molar excess of FITC to protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted FITC by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer. The first colored band to elute is the FITC-protein conjugate.
Experimental Workflow for Comparison
To objectively compare the performance of 5-AF and FITC labeled proteins, a standardized experimental workflow is essential.
Conclusion: Making an Informed Choice
The selection between this compound and FITC for protein labeling is not a matter of one being definitively superior to the other, but rather a decision based on the specific experimental context.
FITC remains a popular choice for its simplicity and efficiency in labeling primary amines. It is well-suited for routine applications where high photostability is not a critical requirement and the pH of the experimental environment is well-controlled.
This compound offers an alternative labeling strategy that targets carboxyl groups. This can be advantageous when primary amines on the protein are involved in its biological activity or when a more site-specific labeling approach is desired by leveraging the differential reactivity of specific carboxyl groups. However, the multi-step conjugation process requires careful optimization.
For demanding applications that require high photostability, pH insensitivity, and brightness, researchers may also consider modern alternatives to fluorescein-based dyes. Ultimately, the choice of fluorophore should be guided by the specific requirements of the experiment, including the nature of the target protein, the imaging modality, and the desired endpoint. This guide provides the foundational knowledge to make an informed decision between this compound and FITC for your protein labeling needs.
References
- 1. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison: 5-Aminofluorescein vs. Alexa Fluor 488 for Advanced Microscopy
For researchers, scientists, and drug development professionals navigating the complexities of fluorescence microscopy, the choice of fluorophore is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective, data-driven comparison of two commonly used green-emitting fluorophores: 5-Aminofluorescein and Alexa Fluor 488, to inform selection for specific microscopy applications.
In the realm of fluorescence microscopy, signal brightness, photostability, and environmental sensitivity are paramount. While both this compound, a derivative of the traditional fluorescein (B123965), and the more modern Alexa Fluor 488 are utilized for their green fluorescence, their performance characteristics differ significantly. Alexa Fluor 488, a sulfonated rhodamine dye, consistently emerges as a superior alternative for demanding imaging applications due to its enhanced photostability, higher quantum yield in aqueous buffers, and insensitivity to pH changes. In contrast, this compound's fluorescence is highly susceptible to environmental conditions, which can be a critical limitation for quantitative and long-term imaging studies.
Quantitative Performance at a Glance
To facilitate a clear comparison, the key photophysical properties of this compound and Alexa Fluor 488 are summarized below. These parameters are crucial in determining the suitability of a fluorophore for various microscopy techniques.
| Property | This compound | Alexa Fluor 488 | Advantage |
| Excitation Maximum (nm) | ~490-495 | ~495 | Comparable |
| Emission Maximum (nm) | ~515-535 | ~519 | Comparable |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not readily available | >71,000[1] | Alexa Fluor 488 |
| Quantum Yield (Φ) | ~0.008 in water; up to 0.67 in DMSO | 0.92 in aqueous buffer | Alexa Fluor 488 |
| Photostability | Low; susceptible to rapid photobleaching | High; significantly more photostable | Alexa Fluor 488 |
| pH Sensitivity | High; fluorescence is pH-dependent | Low; stable fluorescence between pH 4-10 | Alexa Fluor 488 |
| Brightness | Moderate to Low in aqueous buffers | Very High | Alexa Fluor 488 |
Experimental Evidence: Photostability Under the Microscope
A key differentiator between the two fluorophores is their resistance to photobleaching. In a direct comparison, samples stained with fluorescein-based conjugates showed a rapid decline in fluorescence intensity under continuous illumination. One study demonstrated that under constant illumination, the fluorescence of fluorescein phalloidin (B8060827) diminished to approximately 20% of its initial intensity within 30 seconds. In stark contrast, Alexa Fluor 488 phalloidin maintained its initial fluorescence intensity under the same conditions. This superior photostability allows for longer exposure times and the acquisition of more robust, quantifiable data, which is particularly crucial for time-lapse imaging and confocal microscopy.
The Impact of pH on Fluorescence Intensity
The fluorescence of fluorescein and its derivatives, including this compound, is known to be highly sensitive to pH. As the pH of the environment changes, the ionization state of the fluorophore is altered, leading to significant variations in fluorescence intensity. This can be a major drawback in live-cell imaging where local pH can fluctuate, and in fixed-cell imaging where the pH of the mounting medium can affect the signal. Alexa Fluor 488, on the other hand, exhibits stable and bright fluorescence across a broad pH range of 4 to 10, ensuring more reliable and reproducible results in a variety of experimental conditions.
Experimental Workflow: Indirect Immunofluorescence
The following diagram illustrates a standard workflow for indirect immunofluorescence, a common application for both this compound and Alexa Fluor 488 conjugated to secondary antibodies.
Detailed Experimental Protocol: Indirect Immunofluorescence Staining
This protocol provides a general guideline for immunofluorescence staining of adherent cells and can be adapted for use with secondary antibodies conjugated to either this compound or Alexa Fluor 488.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS with 0.1% Triton X-100
-
Primary Antibody (specific to the target protein)
-
Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG with Alexa Fluor 488)
-
Antifade Mounting Medium
-
Coverslips and Microscope Slides
Procedure:
-
Cell Culture and Preparation: Grow adherent cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency (typically 60-80%).
-
Washing: Gently wash the cells three times with PBS to remove any residual culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature. This step cross-links proteins and preserves cellular morphology.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixation solution.
-
Permeabilization: If the target protein is intracellular, permeabilize the cell membranes by incubating with Permeabilization Buffer for 10-15 minutes at room temperature. This allows antibodies to access intracellular epitopes.
-
Blocking: Block non-specific antibody binding sites by incubating the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the Blocking Buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer. Protect the antibody solution and the cells from light from this point forward to prevent photobleaching. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each in the dark. A final wash with PBS can be performed to remove any residual detergent.
-
Mounting: Carefully mount the coverslip onto a microscope slide with a drop of antifade mounting medium. Seal the edges of the coverslip with nail polish to prevent drying.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore (e.g., a standard FITC/GFP filter set for both this compound and Alexa Fluor 488).
Conclusion and Recommendations
For routine qualitative assessments where signal stability and quantitation are not primary concerns, this compound can be a cost-effective option. However, for the majority of modern microscopy applications, including confocal and super-resolution microscopy, quantitative analysis, and long-term live-cell imaging, Alexa Fluor 488 is the demonstrably superior choice. Its high brightness, exceptional photostability, and insensitivity to pH provide researchers with the reliability and performance necessary for generating high-quality, reproducible data. The initial investment in a higher-performance dye like Alexa Fluor 488 is often justified by the significant improvement in data quality and the expanded experimental possibilities it enables.
References
Unveiling the Specificity of 5-Aminofluorescein Conjugates: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, the specificity of fluorescently labeled biomolecules is paramount to generating reliable and reproducible experimental data. This guide provides a comprehensive comparison of the cross-reactivity of 5-Aminofluorescein (5-AF) conjugates, offering insights into their performance against alternative fluorophores and detailing the experimental protocols necessary for such an evaluation.
This compound (5-AF), a derivative of the widely used fluorescein (B123965) molecule, serves as a versatile tool for labeling proteins, antibodies, and other biomolecules. Its primary amine group allows for straightforward conjugation to carboxyl groups or through amine-reactive cross-linkers. While its spectral properties, with excitation and emission maxima around 490 nm and 520 nm respectively, make it suitable for standard fluorescence microscopy and immunoassays, a critical consideration for its application is the potential for non-specific binding, or cross-reactivity.
Performance Comparison: this compound vs. Modern Alternatives
Cross-reactivity can arise from various factors, including the physicochemical properties of the dye itself and its influence on the conjugated biomolecule's conformation and isoelectric point. To provide a clear comparison, this guide contrasts the performance of 5-AF conjugates with a modern, high-performance alternative, Alexa Fluor™ 488. Alexa Fluor™ 488 is spectrally similar to 5-AF but has been engineered for enhanced brightness, photostability, and reduced environmental sensitivity. More pertinent to this discussion, its chemical structure is designed to minimize alterations to the labeled protein's biological activity and specificity.
A key advantage of dyes like Alexa Fluor™ 488 is that they carry a minimal net charge, which can be crucial for maintaining the specificity of the conjugated antibody. In contrast, fluorescein-based dyes can carry a negative charge, potentially altering the isoelectric point of the protein and leading to non-specific binding with positively charged molecules or surfaces within a biological sample.
Quantitative Cross-Reactivity Data
The following table summarizes hypothetical, yet representative, quantitative data from a competitive inhibition ELISA designed to assess the cross-reactivity of an anti-BSA antibody conjugated to either 5-AF or Alexa Fluor™ 488. In this assay, the ability of the conjugated antibody to bind its primary target (Bovine Serum Albumin, BSA) is challenged by the presence of potential cross-reactants (Human Serum Albumin, HSA, and Fetal Calf Serum, FCS).
| Conjugate | Target Antigen | Potential Cross-Reactant | % Cross-Reactivity (IC50 Target / IC50 Cross-Reactant) * 100 |
| Anti-BSA-5-AF | BSA | HSA | 2.5% |
| Anti-BSA-5-AF | BSA | FCS Proteins | 4.8% |
| Anti-BSA-Alexa Fluor™ 488 | BSA | HSA | 0.8% |
| Anti-BSA-Alexa Fluor™ 488 | BSA | FCS Proteins | 1.5% |
Note: This data is illustrative and intended to highlight potential differences in performance. Actual cross-reactivity will depend on the specific antibody, conjugation chemistry, and experimental conditions.
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of cross-reactivity is essential for validating any new conjugate. The following are detailed methodologies for two common and powerful techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Cross-Reactivity Assessment by Competitive Inhibition ELISA
This protocol outlines a method to quantify the cross-reactivity of a 5-AF conjugated antibody.
1. Materials:
-
96-well microtiter plates
-
Target antigen (e.g., BSA)
-
Potential cross-reacting antigens (e.g., HSA, other serum albumins)
-
5-AF conjugated antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-linked secondary antibody (if the primary is not directly conjugated to an enzyme)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
2. Procedure:
-
Coating: Coat the wells of a 96-well plate with the target antigen at an optimal concentration (e.g., 1-10 µg/mL in a suitable buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Inhibition:
-
Prepare serial dilutions of the target antigen (standard curve) and the potential cross-reacting antigens.
-
In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the 5-AF conjugated antibody with each dilution of the standard and cross-reacting antigens for 1-2 hours at room temperature.
-
-
Binding: Transfer the antibody-antigen mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection:
-
If using an enzyme-conjugated primary antibody, proceed to step 9.
-
If using an unlabeled primary, add an appropriate enzyme-linked secondary antibody and incubate for 1 hour at room temperature. Wash the plate five times.
-
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
3. Data Analysis:
-
Plot the absorbance values against the log of the antigen concentration for both the target and the cross-reacting antigens.
-
Determine the concentration of each antigen that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reacting Antigen) * 100
Cross-Reactivity Assessment by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on molecular interactions.
1. Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Ligand (target antigen)
-
Analyte (5-AF conjugated antibody)
-
Potential cross-reacting analytes (unconjugated antibodies against other targets, irrelevant proteins)
-
Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
2. Procedure:
-
Ligand Immobilization: Covalently immobilize the target antigen onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared by activating and deactivating the surface without immobilizing the ligand.
-
Analyte Injection: Inject a series of concentrations of the 5-AF conjugated antibody over both the ligand and reference flow cells.
-
Association and Dissociation: Monitor the binding (association) and subsequent release (dissociation) of the antibody in real-time.
-
Regeneration: After each cycle, regenerate the sensor surface using the appropriate regeneration solution to remove the bound antibody.
-
Cross-Reactivity Testing: Inject the potential cross-reacting analytes over the immobilized ligand surface at the same concentrations used for the specific antibody.
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding to the chip surface.
-
Compare the binding response (in Resonance Units, RU) of the 5-AF conjugated antibody to that of the potential cross-reactants. Significant binding of a cross-reactant indicates cross-reactivity.
-
Kinetic parameters (association rate constant, kₐ; dissociation rate constant, kₑ; and equilibrium dissociation constant, Kₑ) can be determined for the specific interaction.
-
Visualizing Experimental Workflows and Concepts
To further clarify the processes and principles discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for Competitive Inhibition ELISA.
A Researcher's Guide to Validating 5-Aminofluorescein Labeling Specificity
For researchers, scientists, and drug development professionals, ensuring the specific and robust labeling of target molecules is paramount for generating reliable experimental data. 5-Aminofluorescein (5-AF), a derivative of the widely used fluorescein (B123965) fluorophore, offers a versatile tool for fluorescently tagging biomolecules. This guide provides a comprehensive comparison of 5-AF with common alternatives and details the necessary experimental protocols to validate its labeling specificity.
Introduction to this compound
This compound is a fluorescent dye characterized by an amine group, which serves as a reactive handle for conjugation to other molecules. It is widely used as a fluorescent marker in various biological applications.[1] The primary amino group of 5-AF allows for its covalent attachment to biomolecules, most commonly through the formation of a stable amide bond with carboxyl groups on a target protein. This conjugation is typically mediated by carbodiimide (B86325) chemistry, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.
Comparison with Alternative Amine-Reactive Dyes
The selection of a fluorescent dye is critical and depends on the specific application, available instrumentation, and the photophysical properties of the dye. While 5-AF is a useful tool, several alternatives are available, each with distinct advantages and disadvantages.
| Property | This compound | Fluorescein isothiocyanate (FITC) | Alexa Fluor™ 488 NHS Ester |
| Excitation Max (nm) | ~490-495[1] | ~494 | ~495 |
| Emission Max (nm) | ~520-535[1] | ~518 | ~519 |
| Reactive Group | Primary Amine | Isothiocyanate | N-hydroxysuccinimide (NHS) ester |
| Target Functional Group | Carboxyl (with EDC/NHS) | Primary Amines | Primary Amines |
| Quantum Yield | Low in aqueous solution (can be solvent-dependent) | pH-dependent (0.3-0.9) | High (0.92) |
| Photostability | Moderate (subject to photobleaching) | Low | Very High |
| Brightness | Moderate | Moderate to High | High |
| pH Sensitivity | Sensitive | Highly sensitive | Insensitive between pH 4 and 10 |
Experimental Protocols for Validating Labeling Specificity
To ensure that the observed fluorescence is a direct result of the specific labeling of the target molecule, a series of control experiments are essential. The following protocols provide a framework for validating the specificity of 5-AF labeling when conjugating it to a protein of interest using EDC/NHS chemistry.
Protocol 1: EDC/NHS-Mediated Conjugation of this compound to a Target Protein
This protocol describes the activation of carboxyl groups on the target protein for subsequent reaction with the primary amine of 5-AF.
Materials:
-
Target protein (in a buffer free of amines and carboxyls, e.g., 0.1 M MES, pH 6.0)
-
This compound (5-AF)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve 5-AF in anhydrous DMSO to a concentration of 10 mg/mL.
-
Activation of Carboxyl Groups: Add EDC and sulfo-NHS to the protein solution. A molar excess of EDC and sulfo-NHS over the protein is typically used, but the optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Conjugation: Add the dissolved 5-AF to the reaction mixture. A molar ratio of dye to protein between 10:1 and 20:1 is a common starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer.
-
Purification: Remove unreacted 5-AF and byproducts by passing the reaction mixture through a size-exclusion chromatography column.
Protocol 2: Control Experiments to Validate Labeling Specificity
These control experiments are crucial to demonstrate that the labeling is specific to the intended target.
-
No-Coupling Control: Perform the entire labeling procedure without the addition of EDC and NHS. This control will indicate the extent of non-covalent binding of 5-AF to the target protein.
-
Blocking Control: Pre-incubate the target protein with a large molar excess of a non-fluorescent amine (e.g., ethanolamine) after the EDC/NHS activation step, before the addition of 5-AF. A significant reduction in fluorescence compared to the standard reaction will indicate that the labeling is specific to the activated carboxyl groups.
-
Negative Protein Control: Perform the labeling reaction on a protein that is known not to interact with the target of the labeled protein. This will help to assess any non-specific binding of the 5-AF-protein conjugate in downstream applications.
Protocol 3: Characterization of the Labeled Protein
-
Degree of Labeling (DOL) Determination: Calculate the DOL by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-AF (~490 nm).
-
SDS-PAGE Analysis: Run the labeled protein on an SDS-PAGE gel and visualize the fluorescence using a gel imager. This will confirm that the fluorescence is associated with the protein band of the correct molecular weight.
-
Western Blot Analysis: If an antibody against the target protein is available, a Western blot can be performed. The fluorescent signal should co-localize with the band detected by the antibody.
Mandatory Visualizations
Caption: Experimental workflow for this compound labeling and validation.
Caption: Simplified EGFR signaling pathway in glioma.
Data Presentation: Validating Labeling Specificity
| Parameter | 5-AF Labeled Target Protein | 5-AF No-Coupling Control | 5-AF Blocking Control | 5-AF Labeled Negative Control Protein |
| Degree of Labeling (DOL) | e.g., 2.5 | e.g., <0.1 | e.g., 0.2 | e.g., <0.1 |
| Relative Fluorescence (Flow Cytometry) | e.g., 100% | e.g., <5% | e.g., <10% | e.g., <5% |
| Western Blot Signal | Strong band at correct MW | No band | Faint or no band | No band |
Conclusion
This compound is a valuable tool for fluorescently labeling biomolecules. However, due to its inherent properties, such as lower photostability and pH sensitivity compared to modern dyes like the Alexa Fluor series, rigorous validation of its labeling specificity is crucial. By implementing the detailed experimental protocols and control experiments outlined in this guide, researchers can confidently utilize 5-AF in their studies and ensure the generation of accurate and reproducible data. For applications requiring high photostability and brightness, especially in long-term imaging experiments, the use of alternative dyes such as Alexa Fluor™ 488 should be considered.
References
A Researcher's Guide to Fluorescein Derivatives: A Quantum Yield Comparison
Fluorescein (B123965) and its derivatives are mainstays in biological research, prized for their bright green fluorescence, high absorptivity, and good water solubility.[1] These fluorescent probes are indispensable for a wide range of applications, including immunofluorescence, flow cytometry, and cell viability assays.[2][3] A critical parameter for any fluorescent molecule is its fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed.[4] For researchers and drug development professionals, selecting a derivative with the optimal quantum yield is crucial for ensuring signal brightness and sensitivity in experimental assays.
This guide provides an objective comparison of the quantum yields of several common fluorescein derivatives, supported by experimental data and detailed protocols for their measurement.
Comparative Analysis of Quantum Yields
The quantum yield of fluorescein derivatives is highly dependent on their chemical structure and the surrounding environment, such as the solvent.[4][5] Substitutions on either the xanthene or phenyl rings of the core fluorescein structure can significantly alter the photophysical properties.[5][6] For instance, the addition of a carboxyl group in carboxyfluorescein has a minimal effect on the quantum yield compared to the parent molecule, whereas strong electron-withdrawing groups like nitro groups can cause substantial quenching of fluorescence.[7]
The following table summarizes the fluorescence quantum yields for various fluorescein derivatives under specified conditions.
| Derivative | Abbreviation | Quantum Yield (Φf) | Solvent / Condition |
| Fluorescein | - | 0.925 (± 0.015) | 0.1 N NaOH |
| Fluorescein | - | 0.85 | 10 mM PBS |
| Fluorescein Isothiocyanate (Isomer 1) | FITC | 0.92 | Not specified |
| 5-Isothiocyanato-fluorescein | 5-SCN | 0.76 | 10 mM PBS |
| 5-Carboxyfluorescein | 5-FAM | 0.93 | Not specified |
| 5-Carboxyfluorescein | 5-COOH | 0.75 | 10 mM PBS |
| 6-Carboxyfluorescein | 6-FAM | 0.75 | 10 mM PBS |
| Fluorescein Diacetate | FDA | 0.79 - 0.95 | Not specified |
Note: The quantum yield is a dimensionless quantity. Data compiled from multiple sources.[3][5][8][9]
Pro-Fluorophores: A Note on FDA and FDL
Some derivatives, like Fluorescein Diacetate (FDA) and Fluorescein Dilaurate (FDL), are "pro-fluorophores." These molecules are initially colorless and non-fluorescent but are enzymatically converted into the highly fluorescent fluorescein molecule.
Fluorescein Diacetate (FDA) is a cell-permeant substrate that is hydrolyzed by intracellular esterases in viable cells.[10] This cleavage removes the two acetate (B1210297) groups, releasing fluorescein, which then accumulates inside cells with intact membranes, serving as a marker for cell viability.[3][11]
Fluorescein Dilaurate (FDL) functions similarly as a fluorogenic substrate for esterases and lipases. Its use is prominent in tests for chronic pancreatitis. Upon enzymatic cleavage, it releases fluorescein, and the resulting fluorescence is measured.
Experimental Protocol: Measuring Relative Fluorescence Quantum Yield
The most common method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.
I. Principle
If a standard and a sample solution have identical absorbance at the same excitation wavelength and are measured under the same conditions, they are assumed to absorb the same number of photons. The unknown quantum yield can then be calculated by comparing its integrated fluorescence intensity to that of the standard. The governing equation is:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the unknown sample and the standard, respectively.
II. Materials
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents
-
Fluorescence standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.60; or Fluorescein in 0.1 N NaOH, Φ = 0.925)[4][9]
-
Test sample (fluorescein derivative)
III. Procedure
-
Solvent Selection : Choose a solvent in which both the standard and the test sample are soluble. If different solvents must be used, their refractive indices must be known. Use spectroscopic grade solvents to avoid fluorescent impurities.
-
Preparation of Stock Solutions : Prepare stock solutions of the standard and the test sample.
-
Preparation of Dilutions : From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement : Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement :
-
Set the excitation wavelength on the spectrofluorometer. Ensure the excitation and emission slit widths are identical for all measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample.
-
Integrate the area under each fluorescence emission curve to obtain the integrated fluorescence intensity.
-
-
Data Analysis :
-
For both the standard and the sample, plot a graph of integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the straight line for both plots (GradX and GradST).
-
Calculate the quantum yield of the test sample (ΦX) using the equation provided above.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield of a fluorescein derivative.
Caption: Experimental workflow for relative quantum yield determination.
This guide provides a foundational understanding and practical approach for comparing the quantum yields of fluorescein derivatives. By carefully selecting a derivative based on its photophysical properties and intended application, researchers can significantly enhance the quality and reliability of their fluorescence-based experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescein [omlc.org]
- 7. researchgate.net [researchgate.net]
- 8. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra | Semantic Scholar [semanticscholar.org]
- 11. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Photostability of Green Fluorophores for Cellular Imaging
For researchers, scientists, and drug development professionals, selecting the optimal fluorescent probe is paramount for generating reliable and reproducible data in fluorescence microscopy. This guide provides a detailed comparison of the photostability of 5-Aminofluorescein and other commonly used green fluorophores, including Fluorescein Isothiocyanate (FITC), Alexa Fluor 488, and Green Fluorescent Protein (GFP).
The longevity of a fluorophore's signal under illumination, its photostability, is a critical factor in imaging experiments, particularly for time-lapse studies or when capturing multiple images of the same field. Photobleaching, the irreversible loss of fluorescence upon excitation, can significantly limit the quality and quantitative value of microscopic data. This guide offers a comparative overview of the photostability of several key green-emitting fluorophores, supported by available experimental data and a detailed protocol for assessing photostability.
Quantitative Comparison of Fluorophore Properties
The selection of a suitable fluorophore extends beyond just its emission color. Brightness, determined by the molar extinction coefficient and fluorescence quantum yield, and photostability are key performance indicators. While comprehensive, directly comparable quantitative data on the photostability of all fluorophores under identical conditions is scarce in the literature, the following table summarizes available data to guide your selection process.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Fluorescence Quantum Yield (Φ) | Photostability (Relative) |
| This compound | ~490[1] | ~520[1] | Data not readily available | Solvent-dependent, low in water (~0.008)[2] | Quantitative data not readily available |
| FITC (Fluorescein Isothiocyanate) | ~495 | ~519 | ~75,000 | ~0.3-0.9 | Low |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92[3] | High[4] |
| EGFP (Enhanced Green Fluorescent Protein) | ~488 | ~507 | ~55,000 | ~0.60 | Moderate to High |
Note: The photostability of fluorophores is highly dependent on the experimental conditions, including the intensity and wavelength of the excitation light, the imaging medium, and the local chemical environment.
Key Insights from the Comparison
-
Alexa Fluor 488 consistently emerges as a superior choice for applications demanding high photostability. It is significantly more resistant to photobleaching than its traditional counterpart, FITC. This makes it ideal for long-term live-cell imaging and experiments requiring intense illumination.
-
FITC , while widely used and cost-effective, is notoriously susceptible to photobleaching. Its fluorescence intensity can diminish rapidly upon exposure to excitation light, which can compromise the quantitative accuracy of measurements.
-
EGFP and its variants offer the advantage of being genetically encoded, allowing for the specific labeling of proteins within living cells. Their photostability is generally considered to be moderate to high, though it can vary between different mutants.
Experimental Workflow for Photostability Measurement
The following diagram illustrates a typical workflow for quantifying the photostability of fluorophores. This process involves continuous imaging of a sample and measuring the decay of fluorescence intensity over time.
Caption: Workflow for measuring fluorophore photostability.
Detailed Experimental Protocol for Photostability Measurement
This protocol outlines a general method for comparing the photostability of different fluorophores in a controlled microscopy setting.
1. Sample Preparation:
-
For adherent cells:
-
Culture cells on glass-bottom dishes or coverslips.
-
Label the cells with the fluorophores of interest using standard protocols (e.g., immunofluorescence for antibody conjugates, transfection for fluorescent proteins).
-
Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde) to immobilize the fluorophores.
-
Mount the coverslips with a mounting medium. For direct comparison, use a non-antifade mounting medium.
-
-
For purified proteins or dyes in solution:
-
Prepare a solution of the fluorophore-conjugated protein or the free dye in a suitable buffer (e.g., PBS).
-
To immobilize the molecules and prevent diffusion during the experiment, the solution can be embedded in a polyacrylamide gel on a microscope slide.
-
2. Microscope Setup:
-
Use a confocal or widefield fluorescence microscope equipped with a suitable laser line or filter set for exciting the green fluorophores (e.g., 488 nm).
-
Use a high numerical aperture objective lens (e.g., 60x or 100x oil immersion) to deliver a high light dose to the sample.
-
Ensure that the laser power and camera settings (gain, exposure time) are kept constant throughout the experiment for all samples being compared.
3. Image Acquisition:
-
Locate a region of interest (ROI) containing a representative fluorescent signal.
-
Acquire an initial image (t=0) at low laser power to minimize photobleaching during setup.
-
Switch to a higher, constant laser power that will induce photobleaching at a measurable rate.
-
Immediately begin acquiring a time-lapse series of images of the ROI at a fixed frame rate (e.g., one frame every 5-10 seconds). The duration of the time-lapse will depend on the photostability of the fluorophore and can range from a few minutes to over an hour.
4. Data Analysis:
-
Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji, MATLAB).
-
Define an ROI that encompasses the fluorescently labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Measure the background intensity in a region with no fluorescence and subtract this from the ROI intensity measurements for each time point.
-
Normalize the background-corrected intensity values to the initial intensity at t=0 (I/I₀).
-
Plot the normalized intensity as a function of time.
-
From the resulting photobleaching curve, determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be calculated by fitting the decay curve to an exponential function.
By following this protocol, researchers can generate quantitative and comparable data on the photostability of different fluorophores under their specific experimental conditions, enabling a more informed choice for their imaging needs.
References
Navigating the Spectral Maze: A Comparative Guide to 5-Aminofluorescein and its Spectral Overlap with Common Fluorophores
For researchers and scientists in the fields of cellular imaging, molecular biology, and drug development, the selection of appropriate fluorescent dyes is a critical step that dictates the success of an experiment. Understanding the spectral properties of these dyes, particularly the potential for spectral overlap, is paramount to avoid crosstalk and ensure data accuracy. This guide provides a detailed comparison of 5-Aminofluorescein (5-AF) with other commonly used fluorescent dyes, offering quantitative data, experimental protocols for assessing spectral overlap, and visualizations to clarify these complex interactions.
Spectral Properties of this compound and Other Common Dyes
This compound is a derivative of fluorescein (B123965) that is widely used as a fluorescent marker. Its spectral characteristics, along with those of other popular dyes, are summarized in the table below. The degree of spectral overlap is a crucial consideration when designing multiplexing experiments where multiple fluorophores are used simultaneously.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound (5-AF) | ~490[1] | ~515-520[1][2] | 78,000 (for FITC) | 0.008 (in water), 0.67 (in DMSO)[2] |
| Fluorescein isothiocyanate (FITC) | ~495[3] | ~519 | ~73,000 - 75,000 | ~0.5 - 0.92 |
| Enhanced Green Fluorescent Protein (eGFP) | ~488 | ~509 | ~56,000 | ~0.60 |
| Rhodamine B | ~545-546 | ~566-567 | ~106,000 | ~0.31 - 0.70 |
| Texas Red | ~586-596 | ~603-615 | ~85,000 | ~0.93 |
The data clearly indicates a significant potential for spectral overlap between this compound, FITC, and eGFP, as their excitation and emission spectra are in close proximity. This can lead to bleed-through of the emission signal from one fluorophore into the detection channel of another, complicating data analysis. Rhodamine B and Texas Red, with their longer excitation and emission wavelengths, exhibit less direct spectral overlap with this compound.
Visualizing Spectral Overlap
To visually represent the concept of spectral overlap, the following diagram illustrates the relationship between the emission spectrum of a donor fluorophore (like this compound) and the excitation spectrum of an acceptor fluorophore.
Caption: Diagram of spectral overlap between a donor and acceptor fluorophore.
Experimental Protocol for Determining Spectral Overlap
To quantitatively assess the spectral overlap between this compound and another dye, a standard fluorescence spectroscopy experiment can be performed. This protocol outlines the key steps for measuring the excitation and emission spectra and calculating the spectral overlap integral, which is crucial for predicting the efficiency of Förster Resonance Energy Transfer (FRET).
I. Materials and Equipment
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Comparator dye (e.g., FITC, Rhodamine B)
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, ethanol, or DMSO, ensuring both dyes are soluble and stable)
-
Micropipettes and tips
-
Volumetric flasks
II. Preparation of Stock Solutions
-
Prepare a 1 mM stock solution of this compound in the chosen solvent.
-
Prepare a 1 mM stock solution of the comparator dye in the same solvent.
-
Store stock solutions in the dark at an appropriate temperature (e.g., -20°C) to prevent photodegradation.
III. Experimental Procedure
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
-
Measurement of Absorbance Spectra:
-
Using a spectrophotometer, measure the absorbance spectra of dilute solutions (e.g., 10 µM) of each dye to determine their absorption maxima. This will inform the optimal excitation wavelengths.
-
-
Measurement of Emission Spectrum of the Donor (this compound):
-
Prepare a dilute solution of this compound (e.g., 1 µM) in the chosen solvent in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength to the absorption maximum of this compound (approximately 490 nm).
-
Scan the emission spectrum over a range that covers the expected emission of this compound (e.g., 500 nm to 700 nm).
-
Record the fluorescence intensity as a function of wavelength.
-
Measure the emission spectrum of a solvent blank and subtract it from the dye's spectrum to correct for background fluorescence.
-
-
Measurement of Excitation Spectrum of the Acceptor:
-
Prepare a dilute solution of the comparator dye (e.g., 1 µM) in the same solvent.
-
Place the cuvette in the spectrofluorometer.
-
Set the emission wavelength to the emission maximum of the acceptor dye.
-
Scan the excitation spectrum over a range that covers the emission of the donor dye (e.g., 450 nm to 600 nm).
-
Record the fluorescence intensity as a function of wavelength.
-
Measure the excitation spectrum of a solvent blank and subtract it from the dye's spectrum.
-
IV. Data Analysis: Calculation of the Spectral Overlap Integral (J(λ))
The spectral overlap integral is a quantitative measure of the degree of overlap between the donor's emission spectrum and the acceptor's absorption spectrum. It is calculated using the following equation:
J(λ) = ∫ FD(λ) * εA(λ) * λ4 dλ
Where:
-
FD(λ) is the fluorescence intensity of the donor at wavelength λ, normalized so that the area under the curve is 1.
-
εA(λ) is the molar extinction coefficient of the acceptor at wavelength λ.
-
λ is the wavelength in nanometers.
A larger J(λ) value indicates greater spectral overlap and a higher potential for FRET to occur between the donor and acceptor pair.
By following this protocol, researchers can obtain reliable data to make informed decisions about the suitability of this compound in combination with other fluorescent dyes for their specific experimental needs, thereby enhancing the quality and reliability of their findings.
References
Alexa Fluor 488 vs. Fluorescein Derivatives: A Comprehensive Comparison for Researchers
For scientists and professionals in research and drug development, the choice of fluorescent probe is a critical decision that significantly impacts the quality and reliability of experimental data. This guide provides an objective, data-driven comparison of Alexa Fluor 488 and traditional fluorescein (B123965) derivatives, such as fluorescein isothiocyanate (FITC), to aid in the selection of the optimal reagent for your specific research needs.
Alexa Fluor 488 has emerged as a superior alternative to fluorescein derivatives for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays. The primary advantages of Alexa Fluor 488 lie in its enhanced photostability, resistance to pH changes, and greater brightness, which collectively contribute to more robust and reproducible experimental outcomes.
Key Performance Characteristics: A Quantitative Overview
The superior performance of Alexa Fluor 488 over fluorescein derivatives can be quantified across several key parameters. The following table summarizes the comparative data for these two fluorophores.
| Performance Metric | Alexa Fluor 488 | Fluorescein Isothiocyanate (FITC) | Advantage of Alexa Fluor 488 |
| Photostability | Significantly more photostable. Retains nearly 100% of initial fluorescence after 30 seconds of continuous illumination.[1] | Prone to rapid photobleaching. Fades to approximately 20% of its initial intensity after 30 seconds of continuous illumination.[1] | Enables longer exposure times and time-lapse imaging without significant signal loss. |
| pH Sensitivity | Stable fluorescence intensity over a wide pH range (pH 4-10).[2][3][4] | Fluorescence is highly dependent on pH, with decreased intensity in acidic environments.[2] | Provides reliable and consistent results in varying cellular and experimental environments. |
| Quantum Yield | High quantum yield of approximately 0.92.[5][6] | Moderate quantum yield of around 0.92 (relative to fluorescein in 0.01 M NaOH).[5][6] | Higher efficiency in converting absorbed light into emitted fluorescence, resulting in a brighter signal. |
| Brightness | Conjugates are significantly brighter than fluorescein conjugates.[2][7][8] | Generally less bright, which can be a limitation for detecting low-abundance targets.[7] | Improved signal-to-noise ratio, allowing for the detection of weakly expressed targets. |
| Excitation/Emission Maxima | ~495 nm / ~519 nm[7] | ~495 nm / ~519 nm[7] | Spectrally similar, allowing for use with standard FITC filter sets. |
Experimental Evidence and Methodologies
The advantages of Alexa Fluor 488 are substantiated by experimental data. Below are summaries of typical experimental protocols used to evaluate the key performance characteristics of fluorophores.
Photostability Assessment
A common method to quantify photostability involves continuous illumination of a stained sample and measuring the fluorescence intensity over time.
Experimental Protocol:
-
Sample Preparation: Prepare identical biological samples (e.g., cells or tissues) stained with either Alexa Fluor 488-conjugated or FITC-conjugated antibodies or phalloidin (B8060827).
-
Microscopy Setup: Mount the samples on a fluorescence microscope equipped with a suitable light source (e.g., mercury arc lamp or laser) and a standard FITC filter set.
-
Image Acquisition:
-
Select a region of interest (ROI) for each sample.
-
Continuously illuminate the samples.
-
Acquire images at regular time intervals (e.g., every 5 seconds) for a defined duration (e.g., 60 seconds).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the intensity values to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves.
-
Photostability Comparison Workflow
References
- 1. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. qb3.berkeley.edu [qb3.berkeley.edu]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. optolongfilter.com [optolongfilter.com]
- 8. researchgate.net [researchgate.net]
performance comparison of 5-FAM and Alexa Fluor 488
For researchers and professionals in drug development, the selection of a fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison between two commonly used green fluorescent dyes: 5-Carboxyfluorescein (5-FAM) and Alexa Fluor 488. While both dyes are excited by the common 488 nm laser line, their performance characteristics differ substantially, particularly in terms of brightness, photostability, and environmental sensitivity.
Core Photophysical Properties
The foundational performance of a fluorophore is defined by its photophysical properties. Brightness, a key parameter for sensitive detection, is the product of the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
Table 1: Photophysical Property Comparison
| Property | 5-FAM (5-Carboxyfluorescein) | Alexa Fluor 488 |
| Excitation Maximum (nm) | ~494[1][2] | ~495[1][3][4] |
| Emission Maximum (nm) | ~517[2][5][6] | ~519[1][3][4] |
| Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | ~83,000[7] | ~71,000[1][4][8][9] |
| Fluorescence Quantum Yield (Φ) | ~0.83 | 0.92[8][10] |
| Calculated Brightness (ε * Φ) | ~68,890 | ~65,320 |
| Key Characteristic | pH-sensitive fluorescence[5][6] | High photostability and pH-insensitivity[3][11] |
Performance Deep Dive: Brightness, Photostability, and pH Sensitivity
While the calculated brightness appears comparable, the practical performance of Alexa Fluor 488 often surpasses 5-FAM, especially in demanding applications like fluorescence microscopy and flow cytometry. This superiority stems from its enhanced photostability and lack of pH sensitivity.
-
Brightness and Photostability : Alexa Fluor 488 is a sulfonated rhodamine dye designed to improve upon the limitations of fluorescein-based dyes like 5-FAM[12]. A primary advantage is its exceptional photostability, meaning it resists fading or "photobleaching" when exposed to intense light sources for extended periods[3][4]. This allows for longer imaging times and more robust signal acquisition. 5-FAM, conversely, is known for its rapid photobleaching, which can compromise the ability to capture high-quality images or analyze samples over time.
-
pH Sensitivity : The fluorescence of 5-FAM is highly dependent on the pH of its environment, with its intensity decreasing significantly in acidic conditions[5][6]. This can be a major drawback for live-cell imaging or experiments where pH fluctuations are common. Alexa Fluor 488 was specifically engineered to resolve this issue and maintains stable, bright fluorescence over a broad pH range of approximately 4 to 10[3][11]. This stability ensures more reliable and reproducible quantification in various biological buffers and cellular compartments.
Fundamental Principle of Fluorescence
The process of fluorescence involves the absorption of light at a specific wavelength, which excites the fluorophore to a higher energy state. After a brief period, the molecule returns to its ground state by emitting a photon of light at a longer wavelength. This fundamental process is the basis for all fluorescence-based applications.
Experimental Protocols
General Protocol for Antibody Labeling with Amine-Reactive Dyes
This protocol provides a general workflow for conjugating an amine-reactive succinimidyl ester (SE) or tetrafluorophenyl (TFP) ester of 5-FAM or Alexa Fluor 488 to a primary antibody.
1. Antibody and Dye Preparation:
-
Antibody Buffer Exchange: The antibody solution must be free of primary amines (e.g., Tris buffer or glycine) and ammonium (B1175870) ions. Exchange the antibody into a suitable labeling buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5. Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency[13].
-
Dye Reconstitution: Immediately before use, dissolve the reactive dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 1-10 mg/mL.
2. Labeling Reaction:
-
Molar Ratio: Determine the optimal molar ratio of dye to protein. A common starting point is a 10:1 molar ratio of dye to antibody[13].
-
Incubation: Add the calculated amount of dye stock solution to the antibody solution while gently vortexing. Incubate the reaction for 1 hour at room temperature, protected from light.
3. Purification of the Conjugate:
-
Removal of Unconjugated Dye: Separate the labeled antibody from the unreacted dye using a purification method such as gel filtration (e.g., a Sephadex G-25 column) or dialysis. The column should be pre-equilibrated with a suitable storage buffer like phosphate-buffered saline (PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~494 nm).
Representative Experimental Workflow: Immunofluorescence Microscopy
The following diagram illustrates a typical workflow for an immunofluorescence (IF) experiment using a directly labeled primary antibody.
Conclusion and Recommendations
Alexa Fluor 488 is a superior alternative to 5-FAM for most fluorescence-based applications. Its key advantages—high photostability and pH-insensitivity—translate to more reliable, reproducible, and higher-quality data, especially in quantitative and imaging-intensive experiments.
-
Choose Alexa Fluor 488 for:
-
Fluorescence microscopy (confocal, super-resolution)
-
Flow cytometry and cell sorting
-
Live-cell imaging
-
Detection of low-abundance targets
-
Experiments requiring high reproducibility and quantification
-
-
Consider 5-FAM when:
-
Cost is a primary limiting factor.
-
The application is less demanding (e.g., some endpoint assays).
-
Photobleaching and pH sensitivity are not significant concerns for the specific experimental design.
-
For researchers and professionals seeking robust and high-performance results, the investment in Alexa Fluor 488 is well-justified by the significant improvement in data quality and experimental reliability.
References
- 1. eurofinsgenomics.com [eurofinsgenomics.com]
- 2. abcam.com [abcam.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Panel Builder [app.fluorofinder.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Fluorophores [microscopy.unc.edu]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
5-Aminofluorescein Versus Other Amine-Reactive Fluorescent Labels: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of an appropriate fluorescent label is paramount for generating high-quality, reliable data. This guide provides an objective comparison of 5-aminofluorescein with other popular amine-reactive fluorescent labels, supported by experimental data and detailed protocols.
Introduction to Amine-Reactive Fluorescent Labels
Amine-reactive fluorescent dyes are widely used to covalently label proteins, antibodies, and other biomolecules containing primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus). This labeling enables the visualization and tracking of molecules in a variety of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. This compound is a derivative of the well-known fluorophore, fluorescein (B123965), and contains a primary amine group, which itself is not reactive towards proteins. To be used for labeling, it must first be activated or, more commonly, it serves as a precursor for the synthesis of amine-reactive derivatives like fluorescein isothiocyanate (FITC).[1] This guide will consider this compound as the core fluorophore and compare its performance characteristics to other commonly used amine-reactive labels.
Quantitative Comparison of Key Performance Parameters
The choice of a fluorescent label is often dictated by its photophysical properties. The following table summarizes key quantitative data for this compound and other common amine-reactive fluorescent labels. It is important to note that the performance of a dye can be influenced by its conjugation to a biomolecule and the local microenvironment.
| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Characteristics |
| This compound | Amine (for derivatization) | ~490[2] | ~520[2] | ~70,000 (as FITC)[3] | ~0.008 (in water) [4], ~0.67 (in DMSO) | Highly sensitive to pH, prone to photobleaching. Very low quantum yield in aqueous solutions. |
| Alexa Fluor™ 488 | NHS Ester | 494 | 517 | 73,000 | 0.92 (in water) | Bright and highly photostable, pH-insensitive over a wide range. |
| Cy®3 | NHS Ester | 555 | 569 | 150,000 | 0.15 | Bright and photostable, pH-insensitive. |
| Rhodamine Red™-X | Succinimidyl Ester | ~560 | ~580 | Not specified | Not specified | Good photostability. |
Detailed Performance Comparison
Brightness
The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield.
-
This compound (and its derivatives like FITC): While having a reasonably high extinction coefficient, this compound exhibits a strikingly low quantum yield in aqueous solutions, which are the standard for most biological experiments. This significantly limits its brightness and, consequently, the sensitivity of detection in such applications. The quantum yield is dramatically higher in organic solvents like DMSO, a factor to consider in specific, non-aqueous applications.
-
Alexa Fluor™ 488: This dye is an exceptional performer in aqueous environments, boasting a very high quantum yield of 0.92. This, combined with its high extinction coefficient, makes it significantly brighter than fluorescein-based dyes in biological buffers.
-
Cy®3: With a very high extinction coefficient, Cy3 is an inherently bright dye. Although its quantum yield is lower than that of Alexa Fluor™ 488, its overall brightness is excellent for a wide range of applications.
-
Rhodamine Red™-X: Rhodamine derivatives are known for their good photostability and brightness.
Photostability
Photostability, or the resistance to photobleaching, is a critical factor for imaging applications that require prolonged or intense light exposure.
-
This compound (and its derivatives like FITC): Fluorescein-based dyes are notoriously prone to photobleaching. This rapid fading of the fluorescent signal can be a significant limitation for quantitative and long-term imaging experiments.
-
Alexa Fluor™ 488: The Alexa Fluor™ family of dyes is renowned for its superior photostability compared to traditional dyes like FITC. This allows for longer exposure times and more robust image acquisition.
-
Cy®3: Cyanine dyes like Cy3 generally offer good photostability, making them a reliable choice for various imaging applications.
-
Rhodamine Red™-X: Rhodamine dyes are also known for their good resistance to photobleaching.
pH Sensitivity
The fluorescence of many dyes can be influenced by the pH of their environment.
-
This compound (and its derivatives like FITC): The fluorescence intensity of fluorescein is highly dependent on pH, with a significant decrease in fluorescence in acidic environments (pKa ~6.4). This can be a major drawback for experiments involving acidic organelles or environments with fluctuating pH.
-
Alexa Fluor™ 488: A significant advantage of Alexa Fluor™ 488 is its pH insensitivity over a broad range (pH 4-10). This ensures a stable and reliable signal in various cellular compartments and experimental conditions.
-
Cy®3: Cy3 fluorescence is also stable over a wide pH range.
-
Rhodamine Red™-X: Rhodamine dyes are generally less sensitive to pH changes than fluorescein.
Experimental Protocols
General Workflow for Protein Labeling with Amine-Reactive Dyes
The following diagram illustrates a general workflow for labeling proteins with amine-reactive dyes such as NHS esters.
Detailed Protocol for Protein Labeling with an NHS Ester Dye
This protocol provides a general guideline for labeling proteins with an amine-reactive N-hydroxysuccinimide (NHS) ester dye. Optimization may be required for specific proteins and dyes.
Materials:
-
Purified protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). Buffers containing primary amines such as Tris or glycine (B1666218) must be avoided.
-
Amine-reactive NHS ester dye.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification.
-
UV-Vis spectrophotometer.
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the amine-free reaction buffer.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved dye. The optimal dye-to-protein ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, remove the free dye by dialysis against the storage buffer.
-
-
Degree of Labeling (DOL) Determination:
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the excitation maximum of the dye (Amax).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein where:
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula: DOL = Amax / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of the dye at its Amax.
-
An optimal DOL for antibodies is typically between 2 and 10.
-
Signaling Pathway Visualization: A Generic Kinase Cascade
Fluorescently labeled proteins are often used to study their localization and dynamics within signaling pathways. The following diagram illustrates a generic kinase signaling cascade that could be investigated using such labeled proteins.
Conclusion
While this compound is a foundational molecule in the world of fluorescent labeling, its utility in modern biological research is significantly hampered by its poor quantum yield in aqueous solutions, high pH sensitivity, and susceptibility to photobleaching. For most applications requiring high sensitivity, photostability, and reliable quantification, modern alternatives such as Alexa Fluor™ 488 offer vastly superior performance. The choice of the "best" fluorescent label will always depend on the specific experimental requirements, including the instrumentation available, the nature of the biological sample, and the desired endpoint of the assay. However, for researchers seeking bright, stable, and pH-insensitive fluorescence for amine labeling, the data strongly supports the use of dyes like Alexa Fluor™ 488 over traditional fluorescein-based labels.
References
A Researcher's Guide to Assessing the Purity of 5- and 6-Aminofluorescein Isomers
For researchers, scientists, and drug development professionals utilizing fluorescent labeling, the purity of the labeling agent is paramount to ensure the accuracy and reproducibility of experimental results. Aminofluoresceins, specifically the 5- and 6-isomers, are widely used as fluorescent tags. However, their synthesis often results in a mixture of these two isomers, making purity assessment a critical step. This guide provides a comparative overview of analytical techniques to assess the purity of 5- and 6-aminofluorescein (B15268) and compares their performance with alternative fluorescent dyes.
Methods for Purity Assessment
Several analytical techniques can be employed to separate and quantify the 5- and 6-aminofluorescein isomers. The choice of method often depends on the required level of accuracy, available instrumentation, and the desired throughput.
High-Performance Liquid Chromatography (HPLC)
Key Performance Indicators for HPLC Analysis:
| Parameter | 5-Aminofluorescein | 6-Aminofluorescein |
| Typical Purity (Commercial) | ≥98%[1] | ~95%[6][7][8] |
| Common Impurity | 6-Aminofluorescein | This compound (≤5%)[6][7][8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for structural elucidation and can be adapted for quantitative analysis (qNMR) to determine the ratio of the two isomers in a mixture.[2] Proton NMR (¹H NMR) spectra for both individual isomers are readily available and show distinct chemical shifts that can be used for quantification.[9][10] The relative concentrations of the isomers can be determined by comparing the integrals of specific, well-resolved peaks corresponding to each isomer.[3][11][12]
¹H NMR Chemical Shifts (in DMSO-d6) for Key Protons:
| Isomer | Aromatic Protons (ppm) | Other Key Protons (ppm) |
| This compound | 7.00 - 6.80 (m, 3H), 6.65 - 6.50 (m, 6H)[13] | 10.05 (s, 2H, -OH), 5.70 (s, 2H, -NH₂)[13] |
| 6-Aminofluorescein | Distinct aromatic region signals | Distinct aromatic region signals |
Thin-Layer Chromatography (TLC)
TLC offers a simpler and more rapid method for a qualitative or semi-quantitative assessment of purity. The separation is based on the differential partitioning of the isomers between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. The choice of the solvent system is crucial for achieving good separation. Given the polar nature of aminofluoresceins, a polar mobile phase is generally required.
Proposed TLC System:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | A mixture of a relatively polar and a non-polar solvent, such as Ethyl Acetate/Hexane or Chloroform/Methanol (B129727), with the ratio adjusted to optimize separation.[14] |
| Visualization | UV light (254 nm) or staining with a suitable reagent. |
Comparison with Alternative Fluorescent Dyes
While aminofluoresceins are widely used, several alternative fluorescent dyes offer enhanced performance in terms of brightness and photostability. The Alexa Fluor and Cyanine (Cy) dye families are popular choices.
Comparative Performance of Fluorescent Dyes:
| Dye Family | Key Advantages | Quantum Yield (Typical) | Photostability |
| Aminofluorescein | Cost-effective, well-established chemistry | Varies with solvent (can be low in aqueous solutions)[15][16] | Moderate |
| Alexa Fluor Dyes | High brightness, excellent photostability, pH insensitive[1][7][10][16] | 0.33 - 0.92[17] | High[6][7][14] |
| Cyanine (Cy) Dyes | Bright, especially in the red and far-red regions[15][18] | 0.04 - 0.3 (in aqueous solutions)[19] | Moderate to High[9] |
Experimental Protocols
HPLC Method for Isomer Separation
This protocol is a starting point and may require optimization.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both isomers have significant absorbance (e.g., ~490 nm).
-
Sample Preparation: Dissolve the aminofluorescein sample in the mobile phase or a compatible solvent.
-
Injection Volume: 20 µL.
-
Quantification: Determine the area under the curve for each isomer peak to calculate the relative percentage.
Quantitative NMR (qNMR) Protocol for Isomer Ratio
-
Sample Preparation: Accurately weigh a known amount of the aminofluorescein isomer mixture. Dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a known amount of an internal standard with a distinct, non-overlapping signal (optional, for absolute quantification).
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons (typically 5 times the longest T1).
-
Use a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[11]
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the well-resolved signals corresponding to each isomer.
-
-
Calculation: Calculate the molar ratio of the isomers by dividing the integral value of each signal by the number of protons it represents.
TLC Protocol for Purity Assessment
-
Plate Preparation: Use a pre-coated silica gel TLC plate. Draw a faint starting line with a pencil about 1 cm from the bottom.
-
Sample Application: Dissolve the aminofluorescein sample in a suitable solvent (e.g., methanol or acetone).[2] Spot a small amount onto the starting line using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has reached a sufficient height, remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp. Calculate the Retention Factor (Rf) for each spot.
Workflow and Pathway Diagrams
Caption: Workflow for the purity assessment of aminofluorescein isomers.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 3. ethz.ch [ethz.ch]
- 4. adipogen.com [adipogen.com]
- 5. 5(6)-Aminofluorescein (mixture of isomers) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison between photostability of Alexa Fluor 448 and Alexa Fluor 647 with conventional dyes FITC and APC by flow cytometry | Semantic Scholar [semanticscholar.org]
- 8. 6-アミノフルオレセイン BioReagent, suitable for fluorescence, ~95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. sciepub.com [sciepub.com]
- 13. RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents [patents.google.com]
- 14. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyanine - Wikipedia [en.wikipedia.org]
- 16. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 17. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Cyanines | AAT Bioquest [aatbio.com]
- 19. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Aminofluorescein: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 5-Aminofluorescein are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a clear, step-by-step procedure for the proper disposal of this compound, emphasizing safety and responsible waste management.
This compound is a fluorescent compound widely used in biological research. While invaluable in the lab, its disposal requires careful consideration due to its chemical properties. According to safety data sheets, this compound is considered hazardous, capable of causing skin and serious eye irritation.[1][2] It may also form combustible dust concentrations in the air.[1] Therefore, it must be disposed of as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of this compound. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]
-
Waste Collection:
-
Collect solid this compound waste in a clearly labeled, sealable container.
-
For solutions, use a compatible, leak-proof container.
-
Avoid mixing this compound waste with other chemical waste streams to prevent unknown chemical reactions.[4]
-
-
Spill Management:
-
Container Labeling and Storage:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Ensure the container is tightly sealed and stored in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
-
Final Disposal:
-
Dispose of the this compound waste through an approved waste disposal plant or a licensed hazardous waste management company.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup.
-
Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself, unless they have been triple-rinsed with a suitable solvent. The rinsate should also be collected as hazardous waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 5-Aminofluorescein
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 5-Aminofluorescein, a fluorescent marker commonly used in various research applications. Adherence to these procedures is critical to minimize risks and ensure regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also harmful if swallowed.[2][3] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required in situations with a higher risk of splashing.[4] | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, minimum thickness 0.11 mm) and a lab coat or other protective clothing.[5] | To prevent skin contact which can cause irritation.[1] Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | A dust respirator (e.g., N95) should be used, especially when handling the powder form, to prevent the dispersion of dust.[4] | To avoid inhalation, which may cause respiratory irritation.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][6] |
Safe Handling and Storage
Proper handling and storage are crucial to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe in the dust.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Use in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][7]
Storage:
-
Keep the container tightly closed.[1]
-
Protect from light.[8]
-
Incompatible materials include strong oxidizing agents.[1]
Spill Management Protocol
In the event of a spill, a clear and immediate response is necessary to contain the substance and prevent exposure.
Caption: Workflow for handling a this compound spill.
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][9] If skin irritation occurs, get medical advice/attention.[4] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][10] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[1][4] |
| Ingestion | Clean the mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[2][4] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Unused/Surplus Solid Compound: Collect in a clearly labeled, sealed container for hazardous waste disposal. Do not mix with other waste streams.[6]
-
Contaminated Labware (e.g., pipette tips, tubes): Dispose of as solid hazardous waste in a designated, sealed container.[6]
-
Liquid Waste (Solutions): Collect in a sealed, labeled container designated for hazardous chemical waste. Do not dispose of down the drain.[6]
-
Empty Containers: Triple-rinse with a suitable solvent, collecting the first rinsate as hazardous waste. The rinsed container can then be disposed of in regular trash after defacing the label.[6]
All waste disposal should be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]
Standard Operating Procedure for Handling this compound
The following diagram outlines the standard workflow for using this compound in a laboratory setting.
Caption: Standard operating procedure for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound 3326-34-9 | TCI AMERICA [tcichemicals.com]
- 3. This compound | C20H13NO5 | CID 76845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
